N-(Phenylthio)phthalimide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenylsulfanylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKBABHRKQHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408577 | |
| Record name | N-(Phenylthio)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14204-27-4 | |
| Record name | N-(Phenylthio)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to N-(Phenylthio)phthalimide
This guide provides an in-depth exploration of this compound, a versatile and highly valuable reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the molecule's properties, reactivity, and applications, grounded in mechanistic principles and practical, field-proven insights.
Core Identity and Physicochemical Landscape
This compound, with CAS Number 14204-27-4, is an organic compound that integrates a phthalimide scaffold with a phenylthio (benzenesulfenyl) group.[1][2][3][4] This unique conjunction of functionalities dictates its chemical behavior, rendering it a stable, crystalline solid that is significantly easier and safer to handle than many traditional sulfur-transfer reagents like thiols or sulfenyl halides.[5]
The core of its utility lies in the nature of the Nitrogen-Sulfur (N-S) bond. The two flanking carbonyl groups of the phthalimide moiety are strongly electron-withdrawing, polarizing the N-S bond and rendering the sulfur atom highly electrophilic. Consequently, the phthalimide anion is an excellent leaving group, facilitating the transfer of the phenylthio (-SPh) group to a wide array of nucleophiles.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14204-27-4 | [1][2][3][7] |
| Molecular Formula | C₁₄H₉NO₂S | [1][3][7][8] |
| Molecular Weight | 255.29 g/mol | [1][3][4][7][8] |
| IUPAC Name | 2-(phenylsulfanyl)isoindole-1,3-dione | [1][4] |
| Appearance | White to light yellow powder or crystal | [2][9] |
| Melting Point | 161-166 °C | [7] |
| Solubility | Soluble in DMSO, moderately soluble in other organic solvents | [2][9] |
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is critical for its application. The most common and robust method involves the reaction of benzenesulfenyl chloride with phthalimide in the presence of a non-nucleophilic base to scavenge the liberated HCl.[10]
Experimental Protocol: Synthesis from Benzenesulfenyl Chloride
Objective: To prepare this compound with high purity and yield.
Causality: The use of triethylamine is crucial. It acts as a base to deprotonate the phthalimide, forming the more nucleophilic phthalimide anion, and subsequently neutralizes the HCl byproduct, driving the reaction to completion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, solubilizing the ionic intermediates.
Materials:
-
Benzenesulfenyl chloride (1.0 eq)
-
Phthalimide (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phthalimide (1.0 eq) in anhydrous DMF.
-
To this stirred solution, add triethylamine (1.2 eq) dropwise at room temperature.
-
In a separate flask, prepare a solution of benzenesulfenyl chloride (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the benzenesulfenyl chloride solution dropwise to the phthalimide/triethylamine mixture. An exotherm may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold water with vigorous stirring.[10]
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.[10]
-
Dry the final product under vacuum. A typical yield for this procedure is >90%.[10]
Caption: Synthesis of this compound via nucleophilic substitution.
The Core Application: Electrophilic Sulfenylation
This compound serves as a premier electrophilic sulfenylating agent, prized for its ability to introduce a phenylthio group onto a variety of carbon and heteroatom nucleophiles.[5][10] This reactivity is fundamental to the synthesis of complex sulfur-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[5][6]
The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom of this compound, leading to the cleavage of the N-S bond and displacement of the stable phthalimide anion.
Caption: General mechanism of electrophilic sulfenylation.
Key Applications in Organic Synthesis:
-
α-Sulfenylation of Carbonyl Compounds: Enolates derived from ketones, esters, and aldehydes react smoothly with this compound to form α-phenylthio carbonyl compounds. These products are valuable intermediates, as the sulfur moiety can be oxidized to a sulfoxide or sulfone, enabling subsequent elimination or rearrangement reactions.
-
Synthesis of 3-Thioindoles: Indoles, being electron-rich heterocycles, can be directly sulfenylated at the C3 position. This reaction is often catalyzed by a mild Lewis acid, such as MgBr₂, which activates the this compound reagent.[5][6]
-
Formation of Unsymmetrical Disulfides: While not its primary use, it can react with thiols to form unsymmetrical disulfides, a functional group of interest in biochemistry and materials science.
-
Asymmetric Synthesis: Chiral catalysts have been successfully employed in combination with this compound to achieve enantioselective sulfenylation of prochiral nucleophiles, providing access to optically active sulfur-containing molecules.[7]
Emerging Roles in Life Sciences and Agriculture
Beyond its established role in synthetic chemistry, the this compound scaffold and its derivatives are subjects of growing interest in drug discovery and agricultural science.
-
Anticonvulsant Activity: Preliminary research has indicated that certain derivatives possess anticonvulsant properties, suggesting potential for development in treating epilepsy and other neurological disorders.[1] The phthalimide core is a known pharmacophore, famously associated with the drug thalidomide, which modulates various biological pathways.[11][12]
-
Antifungal and Nematicidal Potential: The compound is being investigated as a biopesticide.[1] Research suggests it may act by inhibiting trehalose-6-phosphate phosphatase (TPP), an enzyme crucial for the growth and viability of certain fungi and nematodes.[1]
-
Herbicide Development: While not this compound itself, related N-phenylphthalimide derivatives are potent inhibitors of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll biosynthesis, making them effective herbicides.[11][13] This highlights the versatility of the phthalimide scaffold in designing bioactive molecules.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While this compound is more stable than many alternatives, proper handling is essential. It is intended for research use only.[1][3][14]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry place. The compound can be moisture-sensitive.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous chemical. The safety data sheet (SDS) for the analogous N-(Phenylseleno)phthalimide indicates toxicity if swallowed or inhaled and potential for organ damage through prolonged exposure, warranting caution.
Conclusion and Future Outlook
This compound is more than just a chemical; it is a precisely engineered tool for C-S bond formation. Its stability, high reactivity as an electrophilic sulfur source, and the reliability of its synthetic protocols make it an indispensable reagent for chemists. The growing interest in its biological activities opens new avenues for research, bridging the gap between classical organic synthesis and modern medicinal and agricultural chemistry. As the demand for complex, sulfur-containing molecules continues to rise, the importance and application of this compound are set to expand, solidifying its place in the synthetic chemist's toolkit.
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N-(Phenylthio)phthalimide structure and properties
An In-Depth Technical Guide to N-(Phenylthio)phthalimide: Structure, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a versatile organic compound that serves as a cornerstone reagent in modern synthetic chemistry. Characterized by a stable phthalimide backbone linked to a reactive phenylthio group, this crystalline solid has garnered significant attention for its role as a highly effective electrophilic sulfenylating agent.[1] Its utility extends from the precise formation of carbon-sulfur bonds in complex molecular architectures to the synthesis of sulfenamides and unsymmetrical disulfides.[2] Beyond its foundational applications in organic synthesis, emerging research has highlighted its potential in life sciences, with investigations into its efficacy as an anticonvulsant and an agrochemical agent, underscoring the compound's multifaceted nature.[3] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the structure, properties, synthesis, and diverse applications of this compound, grounded in established experimental insights and protocols.
Part 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
This compound, with the CAS Number 14204-27-4, is structurally defined by an isoindole-1,3-dione moiety covalently bonded to a phenylthio group via a nitrogen-sulfur (N-S) bond.[4] The phthalimide portion consists of two carbonyl groups fused to a benzene ring, creating a planar and electron-withdrawing system. This structural feature is crucial as it renders the nitrogen atom's lone pair less available, making the attached sulfur atom more electrophilic and susceptible to nucleophilic attack. The official IUPAC name for the compound is 2-(phenylsulfanyl)isoindole-1,3-dione.[3][5]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. The compound is a stable, solid material under standard laboratory conditions, facilitating its storage and handling.[1][2] Its solubility in common organic solvents like Dimethyl Sulfoxide (DMSO) allows for its convenient use in a variety of reaction media.[1][6]
| Property | Value | Reference(s) |
| CAS Number | 14204-27-4 | [1][2][3][4][7] |
| Molecular Formula | C₁₄H₉NO₂S | [3][4][5][7] |
| Molecular Weight | 255.29 g/mol | [3][4][5][7] |
| Appearance | White to light yellow powder or crystal | [1][2] |
| Melting Point | 160-166 °C | [2][6][7][8] |
| Solubility | Soluble in DMSO; moderately soluble in other organic solvents | [1][6] |
| SMILES | C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | [3][5][7] |
| InChI Key | NMHKBABHRKQHOL-UHFFFAOYSA-N | [3][7] |
Part 2: Synthesis and Handling
Principles of Synthesis
The synthesis of this compound hinges on the formation of the N-S bond between a phthalimide anion and an electrophilic sulfur species. The most prevalent and efficient method involves the reaction of phthalimide with benzenesulfenyl chloride.[8] In this process, a base is required to deprotonate the acidic N-H proton of the phthalimide (pKa ≈ 8.3), generating a nucleophilic phthalimide anion that subsequently attacks the electrophilic sulfur atom of the benzenesulfenyl chloride.[9] Triethylamine is commonly employed as the base due to its efficacy and the ease of removal of the resulting triethylammonium chloride salt.
Experimental Protocol: Synthesis from Benzenesulfenyl Chloride
This protocol is adapted from established procedures for the synthesis of this compound.[8] It is a self-validating system; successful synthesis is confirmed by the melting point of the recrystallized product, which should align with the literature value.
Materials:
-
Phthalimide (1.0 eq)
-
Benzenesulfenyl Chloride (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalimide (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution in an ice bath to 0 °C. Add triethylamine (1.2 eq) dropwise to the stirred solution. The formation of the phthalimide anion should occur.
-
Sulfenylation: Slowly add a solution of benzenesulfenyl chloride (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture. Causality Note: The slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude this compound product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water. The crude product is then purified by recrystallization from ethanol to yield the final product as a crystalline solid.[8]
-
Validation: Dry the purified product under vacuum and determine its melting point. A sharp melting point in the range of 160-163 °C indicates a high degree of purity.[6][8]
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not universally available, data for structurally related compounds and general chemical safety principles should be applied. For instance, the SDS for the analogous N-(Phenylseleno)phthalimide indicates toxicity if swallowed or inhaled and potential for organ damage through prolonged exposure.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Do not breathe dust. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] The compound may be moisture-sensitive.[10]
Part 3: Chemical Reactivity and Synthetic Utility
The N-S Bond: A Hub of Reactivity
The synthetic utility of this compound is dominated by the reactivity of its nitrogen-sulfur bond. The electron-withdrawing nature of the two adjacent carbonyl groups in the phthalimide moiety polarizes the N-S bond, rendering the sulfur atom highly electrophilic. This makes the compound an excellent "phenylthio" group donor. When a nucleophile attacks the sulfur atom, the N-S bond cleaves, and the stable phthalimide anion is formed, which is an excellent leaving group.
Application as an Electrophilic Sulfenylating Agent
This compound is widely recognized as a mild and effective reagent for electrophilic sulfenylation—the process of introducing a thioether group onto a substrate.[8][11] This reaction is fundamental for the synthesis of a wide range of sulfur-containing organic compounds.
Note: The DOT script above is a template. A proper chemical structure image would be needed for a full visual representation. Caption: General mechanism of electrophilic sulfenylation.
Case Study 1: Asymmetric Sulfenylation of Oxindoles A significant application is in the C-S bond formation at the 3-position of oxindoles. Feng and colleagues reported a method using a chiral N,N′-dioxide-Sc(OTf)₃ complex as a catalyst.[11] This reaction proceeds with excellent enantioselectivity (up to 99% ee), demonstrating the reagent's compatibility with sophisticated catalytic systems for creating chiral sulfur-containing molecules, which are valuable scaffolds in medicinal chemistry.
Case Study 2: Synthesis of Disulfides and Sulfenamides The versatility of this compound extends to the formation of other sulfur-containing functional groups. It can react with thiols to produce unsymmetrical disulfides and with amines to yield sulfenamides, highlighting its role as a transferable phenylthio synthon.[2]
Part 4: Applications in Life Sciences
While primarily known as a synthetic reagent, this compound and its derivatives are subjects of interest for their biological activities.[3]
Agrochemical and Medicinal Potential
Research has indicated that this compound exhibits potential as a biopesticide due to its ability to inhibit fungal growth and nematode development.[3] Furthermore, related structures have been explored for their anticonvulsant properties, suggesting a possible role in the development of therapeutics for neurological disorders like epilepsy.[3][12]
Proposed Mechanism of Action
The biological activity of this compound is hypothesized to stem from its ability to inhibit key enzymes. In fungi and nematodes, it is believed to target trehalose-6-phosphate phosphatase (TPP), an enzyme crucial for carbohydrate metabolism and survival.[3] By inhibiting TPP, the compound disrupts essential metabolic pathways, leading to its antifungal and nematicidal effects.
Caption: Proposed inhibition of TPP by this compound.
Conclusion
This compound is a powerful and versatile reagent whose importance in organic synthesis is well-established. Its utility is rooted in the unique reactivity of its polarized N-S bond, which allows it to serve as a premier electrophilic "Ph-S+" synthon for the construction of C-S, S-S, and N-S bonds. The stability, crystalline nature, and straightforward synthesis of the compound further enhance its appeal. As research continues to uncover its potential biological activities, the applications of this compound are poised to expand beyond the synthesis lab into the realms of agrochemistry and medicinal chemistry, making it a molecule of enduring scientific interest.
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An In-depth Technical Guide to the Synthesis of 2-(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione, also known as N-(phenylthio)phthalimide. This compound is a valuable reagent and intermediate in organic synthesis, with applications in medicinal chemistry and agricultural science.[1] This document explores the primary synthetic routes, delves into the underlying reaction mechanisms, and offers detailed experimental protocols. The content is structured to provide both a theoretical understanding and practical guidance for researchers in the field.
Introduction
2-(Phenylsulfanyl)-1H-isoindole-1,3(2H)-dione is an organic compound featuring a phthalimide structure substituted with a phenylthio group.[1][2] The unique chemical properties imparted by the N-S bond make it a versatile reagent, particularly as a mild sulfenylating agent.[3][4] Its applications span from being a key intermediate in the synthesis of complex organic molecules to exhibiting biological activities, including potential as a biopesticide and anticonvulsant.[1] This guide will focus on the core synthetic methodologies for this compound, providing the necessary detail for its preparation in a laboratory setting.
Molecular Structure and Properties
| Property | Value |
| Chemical Formula | C₁₄H₉NO₂S[1][2] |
| Molecular Weight | 255.29 g/mol [5] |
| Appearance | White to light yellow powder or crystal[6] |
| CAS Number | 14204-27-4[5] |
| Melting Point | 160-161°C (recrystallized from ethanol)[3] |
Synthetic Methodologies
The synthesis of 2-(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione can be achieved through several routes. The most common and practical methods involve the reaction of a phthalimide derivative with a sulfur-containing reagent. This section details the prevalent synthetic strategies.
Reaction of Phthalimide with Benzenesulfenyl Chloride
This is a widely employed and efficient method for the preparation of this compound.[3] The reaction involves the nucleophilic substitution of the phthalimide anion on benzenesulfenyl chloride.
Reaction Mechanism
The reaction proceeds in two main steps:
-
Deprotonation of Phthalimide: Phthalimide is a weak acid and requires a base, such as triethylamine, to be deprotonated, forming the phthalimide anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The phthalimide anion then attacks the electrophilic sulfur atom of benzenesulfenyl chloride, displacing the chloride ion and forming the desired N-S bond.
Experimental Protocol [3]
a) Preparation of Benzenesulfenyl Chloride:
-
Dissolve 55 g (0.5 mole) of thiophenol in 300 ml of n-pentane in a flask equipped with a stirrer and cooled to 0°C.
-
Bubble chlorine gas through the solution until a quantitative conversion to the sulfenyl chloride is observed by gas chromatography (GC) analysis. This typically requires about 39 g (0.6 mole) of chlorine. The resulting solution will be red-orange.
b) Reaction of Benzenesulfenyl Chloride with Phthalimide:
-
In a separate flask, dissolve 73.5 g (0.5 mole) of phthalimide in 200 ml of dimethylformamide (DMF).
-
Add 60 g (0.6 mole) of triethylamine to the stirred phthalimide solution.
-
Slowly add the benzenesulfenyl chloride solution from step (a) dropwise to the phthalimide/triethylamine mixture.
-
Stir the reaction mixture for 30 minutes.
-
Pour the reaction mixture into 2 liters of cold water.
-
Collect the resulting precipitate by filtration and dry it. This affords approximately 121 g (95% yield) of crude product.
-
Recrystallize the crude product from ethanol to obtain pure 2-(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione with a melting point of 160-161°C.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Approaches
While the reaction with benzenesulfenyl chloride is predominant, other methods have been explored for the synthesis of N-sulfenylated phthalimides. These often involve different sources of the electrophilic sulfur.
One such alternative involves the electrochemical synthesis from dicyclohexyl disulfide and phthalimide, which has been reported for the synthesis of N-(cyclohexylthio)phthalimide and suggests a potential analogous route for the phenyl derivative.[7]
Applications in Organic Synthesis
2-(Phenylsulfanyl)-1H-isoindole-1,3(2H)-dione serves as a key electrophilic sulfur reagent in a variety of organic transformations.[4]
Sulfenylation Reactions
The primary application of this compound is in sulfenylation reactions, where it transfers a phenylthio group to a nucleophile. This has been utilized in the synthesis of various sulfur-containing compounds, including:
-
Diaryl(alkyl) sulfides: Palladium-catalyzed sulfenylation of unactivated arenes.[4]
-
Thiosulfonates: Reaction with sodium sulfinates in the presence of a Lewis acid.[4]
-
Chiral naphthalenones: Organocatalytic asymmetric sulfenylation of β-naphthols.[4]
Reaction Pathway Diagram
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N-(Phenylthio)phthalimide as an electrophilic sulfur source
An In-Depth Technical Guide to N-(Phenylthio)phthalimide as an Electrophilic Sulfur Source
Abstract
The strategic introduction of sulfur moieties into molecular architectures is a cornerstone of modern organic synthesis, with profound implications in medicinal chemistry, materials science, and agricultural science.[1][2][3] Among the diverse reagents developed for this purpose, this compound (NPP) has emerged as a highly versatile, stable, and efficient electrophilic sulfur source.[2][4] This guide provides a comprehensive technical overview of NPP, from its synthesis and fundamental reactivity to its broad applications in advanced organic transformations. We will delve into the mechanistic underpinnings of its function, provide field-proven experimental protocols, and explore its utility for researchers, scientists, and drug development professionals.
Introduction to this compound: A Bench-Stable "PhS+" Synthon
In the landscape of organosulfur chemistry, the formation of carbon-sulfur bonds is a pivotal transformation. While thiols are intrinsically nucleophilic, the concept of "umpolung" or polarity reversal allows sulfur to act as an electrophile, opening up alternative synthetic pathways.[5][6] This is achieved by attaching the sulfur atom to a good leaving group, which polarizes the bond and renders the sulfur susceptible to nucleophilic attack.
This compound stands out in the class of electrophilic sulfenylating agents.[4] Unlike many other sulfur electrophiles like sulfenyl chlorides, which are often unstable and moisture-sensitive, NPP is a bench-stable, crystalline solid that is easy to handle and store.[2][4] This combination of stability and reactivity makes it an invaluable tool for the controlled introduction of the phenylthio (-SPh) group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₉NO₂S | [7][8][9][10] |
| Molecular Weight | 255.29 g/mol | [7][8][9][10] |
| Appearance | White to light yellow crystalline solid | [2][4][11] |
| Melting Point | 160-163 °C | [4][7][8] |
| CAS Number | 14204-27-4 | [2][8][10] |
The core of NPP's utility lies in the polarized Nitrogen-Sulfur bond. The electron-withdrawing phthalimide group effectively depletes electron density from the sulfur atom, making it an accessible electrophilic center for a wide array of nucleophiles.
Synthesis and Mechanism
Synthesis of this compound
The most common and efficient preparation of NPP involves the reaction of benzenesulfenyl chloride with phthalimide.[7] The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the HCl generated during the reaction.[7]
Caption: Nucleophilic attack at the electrophilic sulfur of NPP.
Key Applications in Organic Synthesis
NPP is a versatile reagent employed in a multitude of synthetic transformations. Its primary role is the transfer of a phenylthio group to carbon and heteroatom nucleophiles.
α-Sulfenylation of Carbonyl Compounds
One of the most powerful applications of NPP is the α-sulfenylation of carbonyl compounds. This reaction introduces a sulfur atom at the α-position of ketones, aldehydes, and esters, creating valuable intermediates for further synthetic manipulation. [3][12]The reaction typically proceeds via an enolate or enamine intermediate, which acts as the carbon nucleophile.
Organocatalysis has proven particularly effective for this transformation, enabling highly enantioselective reactions. [13][14]For instance, proline and its derivatives can catalyze the asymmetric α-sulfenylation of aldehydes and ketones. [13]
Caption: Organocatalytic cycle for the α-sulfenylation of a ketone.
Experimental Protocol: Organocatalyzed α-Sulfenylation of a Ketone
[13]
-
Setup: To a vial, add the ketone (1.0 mmol), this compound (1.2 mmol), and the organocatalyst (e.g., pyrrolidine trifluoromethanesulfonamide, 0.1 mmol).
-
Solvent: Add the appropriate solvent (e.g., CH₂Cl₂, 2 mL).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the α-phenylthio ketone.
Table 2: Examples of α-Sulfenylation using this compound
| Carbonyl Substrate | Catalyst/Base | Conditions | Yield (%) | Reference |
| Cyclohexanone | Pyrrolidine (20 mol%) | CH₂Cl₂, rt, 2h | 95 | [13] |
| Propiophenone | Et₃N | THF, rt | High | [13] |
| 3-Aryloxindole | Quinidine (10 mol%) | Toluene, -20°C | 98 (95% ee) | [14] |
| β-Keto phosphonate | Cinchonidine derivative | Toluene, rt | 95 (97% ee) | [14] |
Synthesis of Unsymmetrical Sulfides and Disulfides
The synthesis of unsymmetrical disulfides (R-S-S-R') is a persistent challenge, as reactions often yield a mixture of symmetrical and unsymmetrical products. [5][15]NPP provides a clean and efficient route to unsymmetrical disulfides by reacting with a thiol (R'-SH), selectively forming the R'-S-SPh product. [4] Furthermore, NPP reacts readily with strong carbon nucleophiles like Grignard reagents (R'-MgX) or organolithium reagents (R'-Li) to produce unsymmetrical sulfides (R'-SPh). [4]
Experimental Protocol: Synthesis of an Unsymmetrical Disulfide
-
Setup: Dissolve the starting thiol (R-SH, 1.0 mmol) in a suitable solvent such as THF or CH₂Cl₂ (5 mL) in a round-bottom flask.
-
Addition: Add this compound (1.05 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid. Monitor completion by TLC.
-
Workup: Upon completion, filter the mixture to remove the precipitated phthalimide byproduct.
-
Purification: Concentrate the filtrate and purify by column chromatography if necessary to obtain the pure unsymmetrical disulfide.
Applications in Medicinal Chemistry and Drug Discovery
The phthalimide moiety itself is a recognized pharmacophore present in drugs like thalidomide and its analogs. [16][17][18]The introduction of a thioether linkage, a common functional group in pharmaceuticals, makes NPP a valuable reagent in drug discovery. It serves as an intermediate for constructing more complex molecules with potential biological activities, including anticonvulsant, antimicrobial, and antifungal properties. [1][18][19]
Safety and Handling
While NPP is significantly more stable than many other electrophilic sulfur reagents, proper laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [20]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [20][21]Avoid contact with skin and eyes. [20]* Storage: Store in a tightly sealed container in a cool, dry place. [21]The compound is sensitive to moisture. [21]* Toxicity: The compound is classified as toxic if swallowed or inhaled. [21]Refer to the Safety Data Sheet (SDS) for complete toxicological information.
Conclusion
This compound is a robust, reliable, and versatile reagent for electrophilic sulfenylation. Its key advantages—being a stable, crystalline solid that is easy to handle—make it a superior choice for many applications compared to more reactive and unstable alternatives. From the fundamental α-sulfenylation of carbonyls to the challenging synthesis of unsymmetrical disulfides, NPP provides efficient and clean transformations. Its utility as a building block for molecules of medicinal interest further cements its place as an indispensable tool in the modern synthetic chemist's arsenal.
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Reddy, P. V., & Anki, S. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry, 19, 1471–1502. Available at: [Link]
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Synthesis of Unsymmetrical Disulfides - ChemistryViews. (2019, June 27). ChemistryViews. Available at: [Link]
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Commonly used electrophilic sulfur reagents (a) and general method for their preparation (b). (n.d.). ResearchGate. Available at: [Link]
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Asanuma, H., Kanemoto, K., Watanabe, T., & Fukuzawa, S. (2023). N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. ChemRxiv. Available at: [Link]
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(PDF) N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Choi, S., Kim, H., Lee, S., & Kim, H. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Polymers, 16(3), 392. Available at: [Link]
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Reddy, P. V., & Anki, S. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry, 19, 1471–1502. Available at: [Link]
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(PDF) Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Bromophthalimide - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Amanlou, M., Azimi, Z., Fathimoghadam, F., & Shafiee, A. (2016). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. Research in Pharmaceutical Sciences, 11(3), 227–234. Available at: [Link]
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Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (n.d.). MDPI. Available at: [Link]
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Smith, A. D., & Concellón, C. (2022). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. Chemical Science, 13(4), 1011–1017. Available at: [Link]
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An In-depth Technical Guide to the Mechanism of Action of N-(Phenylthio)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(Phenylthio)phthalimide (N-PTP) is a stable, crystalline solid widely employed in organic synthesis as a versatile sulfur-transfer reagent. Its utility stems from the unique reactivity of its nitrogen-sulfur (N-S) bond, which can undergo cleavage through two distinct, electronically complementary pathways. This dualistic nature allows N-PTP to function as either an electrophilic sulfenylating agent or a precursor to the phenylthio radical. Understanding the factors that govern the selection between these mechanistic routes is paramount for leveraging this reagent to its full synthetic potential. This guide provides an in-depth exploration of the core mechanisms of N-PTP, supported by experimental evidence, practical protocols, and field-proven insights to empower researchers in their synthetic endeavors.
Introduction and Physicochemical Properties
This compound, with the chemical formula C₁₄H₉NO₂S, is a valuable reagent in the synthetic chemist's toolkit.[1][2] Structurally, it consists of a phthalimide moiety linked to a phenylthio group via a covalent N-S bond. Unlike many other sulfur-transfer reagents, N-PTP is a solid that is easy to handle and stable under standard laboratory conditions, which contributes to its widespread use.[3]
The key to N-PTP's reactivity lies in the inherent characteristics of the N-S bond. This bond is relatively weak and polarizable. The phthalimide group, with its two electron-withdrawing carbonyl groups, acts as an effective leaving group, stabilizing a negative charge upon heterolytic cleavage or forming a stable radical upon homolytic cleavage. This electronic setup primes the molecule for participation in diverse chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14204-27-4 | [2][4] |
| Molecular Formula | C₁₄H₉NO₂S | [1][5] |
| Molecular Weight | 255.29 g/mol | [1][5] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 160-163 °C | [5] |
| Solubility | Soluble in DMSO, moderately soluble in other organic solvents | [3][6] |
The Core Mechanism: A Tale of Two Cleavages
The central mechanistic feature of N-PTP is its ability to serve as a source of the phenylthio (PhS) group through either a heterolytic or homolytic cleavage of the N-S bond. The choice of reaction conditions, co-reagents, and initiators dictates which pathway is dominant.
Heterolytic Cleavage: The Electrophilic "PhS⁺" Pathway
In the presence of nucleophiles, N-PTP functions as a potent electrophilic sulfenylating agent.[5][7] The reaction proceeds via the attack of a nucleophile on the electropositive sulfur atom. The electron-withdrawing phthalimide group facilitates the departure of the phthalimide anion, a stable leaving group, resulting in the formation of a new carbon-sulfur or heteroatom-sulfur bond.
This pathway is dominant in polar solvents and is often promoted by Lewis or Brønsted acids, which can activate the N-PTP molecule, or by strong nucleophiles. A wide array of nucleophiles, including enolates, indoles, organometallics (like Grignard and organozinc reagents), and β-dicarbonyl compounds, have been successfully sulfenylated using N-PTP.[7][8]
// Invisible nodes for alignment p1 [shape=point, width=0];
NPTP -> p1 [arrowhead=none]; p1 -> PhthAnion [label="N-S Bond Cleavage"]; p1 -> Product [label="C-S Bond Formation"]; }
Caption: Figure 1: Heterolytic Cleavage Pathway of N-PTP.
Homolytic Cleavage: The Phenylthio Radical (PhS•) Pathway
Under thermal conditions with a radical initiator (e.g., AIBN) or upon photochemical irradiation, the N-S bond of N-PTP can undergo homolytic cleavage. This process generates two radical species: the phenylthio radical (PhS•) and the phthalimidyl radical. The phenylthio radical is the key intermediate that propagates further radical reactions.
Electrochemical studies provide direct evidence for this pathway, demonstrating that one-electron reduction of N-PTP leads to a radical anion that rapidly dissociates through N-S bond cleavage to form the phthalimide anion and the phenylthio radical.[9] This radical can then participate in a variety of transformations, including addition to alkenes and alkynes, hydrogen atom abstraction, and coupling reactions.[10][11]
Caption: Figure 2: Homolytic Cleavage Pathway of N-PTP.
Experimental Protocols for Mechanistic Investigation
To practically demonstrate and validate the dual reactivity of N-PTP, the following protocols can be employed. These workflows are designed to be self-validating, with clear analytical endpoints to confirm the desired mechanistic pathway.
Protocol: Electrophilic α-Sulfenylation of a Ketone
This protocol demonstrates the heterolytic pathway by synthesizing an α-phenylthio ketone, a common building block. The causality for choosing a base like NaH is to irreversibly generate the enolate nucleophile, ensuring the reaction proceeds via the ionic pathway.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 44 mg, 1.1 mmol). Cool the suspension to 0 °C.
-
Enolate Formation: Slowly add a solution of acetophenone (120 mg, 1.0 mmol) in anhydrous THF (5 mL) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of H₂ gas should be observed.
-
Sulfenylation: Add a solution of this compound (281 mg, 1.1 mmol) in anhydrous THF (5 mL) dropwise to the enolate solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the resulting 2-(phenylthio)-1-phenylethan-1-one by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the C-S bond formation.
Protocol: Radical-Mediated Anti-Markovnikov Hydrothiolation
This protocol showcases the homolytic pathway. The choice of AIBN as a thermal initiator is critical, as it provides a neutral, non-ionic method for generating the PhS• radical, which then adds to the alkene in an anti-Markovnikov fashion, a hallmark of radical additions.
Methodology:
-
Preparation: In a Schlenk tube equipped with a magnetic stir bar, combine 1-octene (112 mg, 1.0 mmol), this compound (281 mg, 1.1 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN, 16 mg, 0.1 mmol).
-
Solvent & Reagent: Add degassed toluene (5 mL) and a hydrogen atom source such as dodecanethiol (20 mg, 0.1 mmol, as a chain transfer agent to provide the H•). Note: In many systems, the solvent or trace impurities can act as the H-atom donor, but adding a dedicated source can improve efficiency.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-90 °C for 6-12 hours.
-
Monitoring: Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the 1-(phenylthio)octane product.
-
Workup: After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.
-
Purification & Analysis: Purify by column chromatography. Analyze the product by NMR and GC-MS to confirm the formation of the linear, anti-Markovnikov addition product, which validates the radical mechanism.
// Ionic Pathway ionic_cond [label="Ionic Conditions:\n- Nucleophile (e.g., enolate)\n- Polar Solvent (e.g., THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; ionic_mech [label="Mechanism:\nHeterolytic Cleavage", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; ionic_prod [label="Product:\nElectrophilic Sulfenylation\n(e.g., α-thio ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Radical Pathway radical_cond [label="Radical Conditions:\n- Initiator (AIBN, hν)\n- Non-polar Solvent (e.g., Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; radical_mech [label="Mechanism:\nHomolytic Cleavage", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; radical_prod [label="Product:\nRadical Addition\n(e.g., anti-Markovnikov thioether)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> ionic_cond [label="Electrophilic\nAddition"]; q1 -> radical_cond [label="Radical\nAddition"];
ionic_cond -> ionic_mech; ionic_mech -> ionic_prod;
radical_cond -> radical_mech; radical_mech -> radical_prod; }
Caption: Figure 3: Experimental Workflow Decision Tree.
Conclusion
This compound is a powerful synthetic tool whose reactivity is governed by the selective cleavage of its N-S bond. By carefully selecting reaction partners and conditions, chemists can harness its dualistic nature to perform either electrophilic sulfenylations via a heterolytic pathway or radical transformations via a homolytic pathway. This control allows for the strategic construction of diverse sulfur-containing molecules, which are of high importance in medicinal chemistry and materials science. A thorough understanding of these competing mechanisms is essential for troubleshooting, optimizing, and designing novel synthetic applications for this versatile reagent.
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PubMed. A Shelf-Stable Alkynylthio Transfer Reagent for the Synthesis of Alkynyl Thioethers. [Link]
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-
Chemistry Europe. Dissociative Electron Transfer to N‐(Arylthio)phthalimides. [Link]
-
National Center for Biotechnology Information. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]
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An In-Depth Technical Guide to the Stability and Storage of N-(Phenylthio)phthalimide
Introduction: Understanding the Utility and Inherent Stability of N-(Phenylthio)phthalimide
This compound is a versatile reagent in organic synthesis, primarily utilized as an efficient electrophilic source of the "PhS" group. Its applications span from the synthesis of complex natural products to the development of novel pharmaceuticals, where the introduction of a phenylthio moiety can be a key strategic step. The compound's utility is intrinsically linked to its stability; a reagent that degrades on the shelf is of little use to the discerning researcher. This guide provides a comprehensive overview of the chemical stability of this compound, delving into the factors that influence its degradation and offering field-proven recommendations for its optimal storage and handling.
From a structural standpoint, this compound possesses a degree of inherent stability. The molecule comprises a robust phthalimide ring system linked to a phenylthio group via a nitrogen-sulfur (N-S) bond. The phthalimide group, a derivative of phthalic acid, is a relatively stable cyclic imide. However, the reactivity of the N-S bond in the sulfenamide linkage is the primary determinant of the compound's stability profile. This guide will dissect the molecule's potential vulnerabilities to provide a holistic understanding of its long-term integrity.
Chemical Stability Profile: A Mechanistic Perspective
The long-term stability of this compound is contingent on the integrity of both the phthalimide ring and the N-S bond. While generally stable under standard ambient conditions, specific environmental factors can promote degradation.[1] Understanding the underlying chemical principles of these degradation pathways is paramount for researchers and drug development professionals to ensure the quality and reliability of their work.
The Lability of the N-S Bond: The Achilles' Heel
The nitrogen-sulfur bond in sulfenamides is known to be labile and susceptible to cleavage under various conditions. This bond is the most probable site of initial degradation for this compound. The sulfur atom is electrophilic and can be attacked by nucleophiles, leading to the cleavage of the N-S bond.
Impact of pH on Stability
Acid-Catalyzed Hydrolysis:
In the presence of strong acids, this compound is susceptible to hydrolysis. Research on the acid-catalyzed hydrolysis of structurally similar N-(arylthio)phthalimides has shown that the reaction proceeds via an A-2 mechanism at low acidity, transitioning to an A-1 mechanism at higher acid concentrations.[2][3] The initial step involves the protonation of the carbonyl oxygen of the phthalimide ring, which activates the molecule for nucleophilic attack by water. The subsequent cleavage of the N-S bond results in the formation of phthalimide and benzenesulfenic acid, which is unstable and can undergo further reactions.
Base-Catalyzed Hydrolysis:
Under alkaline conditions, the phthalimide ring itself is susceptible to hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the phthalimide ring. This leads to the opening of the cyclic imide to form a phthalamic acid derivative. Kinetic studies on the alkaline hydrolysis of various N-substituted phthalimides have demonstrated that this is a significant degradation pathway.[1][4][5] For this compound, this would result in the formation of N-(phenylthio)phthalamic acid. The rate of this hydrolysis is dependent on the hydroxide ion concentration.
Thermal Stability
While this compound is a solid with a melting point in the range of 160-163 °C, prolonged exposure to elevated temperatures can lead to degradation.[6] The thermal decomposition of polyimides, which share the same core phthalimide structure, has been studied, and it is suggested that the C-N bond within the imide ring is often the first to break at high temperatures.[3] For this compound, thermal stress could potentially lead to the homolytic cleavage of the N-S bond, generating radical species that could participate in a variety of secondary reactions.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, is a critical factor to consider for the stability of this compound. The recommendation to store the compound in a dark place is based on the known photosensitivity of related chemical structures.[7]
The photodegradation of sulfonamides, which also contain a sulfur-nitrogen linkage, has been shown to proceed via two major pathways: cleavage of the sulfonamide bond and SO2 extrusion.[8] Similarly, phthalimides themselves can undergo photochemical reactions, such as photodecarboxylation when a carboxylic acid group is present in the N-substituent.[7][9] For this compound, UV irradiation could induce homolytic cleavage of the N-S bond, leading to the formation of a phthalimidyl radical and a phenylthiyl radical. These reactive intermediates can then recombine or react with other molecules, leading to a complex mixture of degradation products.
Quantitative Data and Degradation Pathways
While specific quantitative stability data for this compound under a wide range of conditions is not extensively published in readily accessible literature, the following table summarizes the key factors influencing its stability and the likely degradation products based on the reactivity of its functional groups.
| Factor | Effect on Stability | Potential Degradation Pathway | Primary Degradation Products |
| Acidic pH | Decreased stability | Acid-catalyzed hydrolysis of the N-S bond | Phthalimide, Benzenesulfenic acid |
| Basic pH | Decreased stability | Base-catalyzed hydrolysis of the phthalimide ring | N-(phenylthio)phthalamic acid |
| Elevated Temperature | Decreased stability | Thermal cleavage of the N-S bond and/or phthalimide ring | Complex mixture of decomposition products |
| Light (UV) | Decreased stability | Photolytic cleavage of the N-S bond | Phthalimidyl and phenylthiyl radicals, leading to secondary products |
Proposed Degradation Pathways
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Primary photolytic cleavage of this compound.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, the following storage and handling protocols are recommended to ensure the long-term integrity of this compound:
Storage Conditions:
-
Temperature: Store in a cool environment. A refrigerated temperature of 2-8 °C is ideal for long-term storage. While some suppliers suggest room temperature, storage at a reduced temperature, specifically below 15°C, is recommended to minimize the rate of any potential degradation. [7]* Light: Protect from light. Store in an amber or opaque container in a dark place, such as a cabinet or refrigerator.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or for high-purity applications. This minimizes contact with atmospheric moisture and oxygen.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture.
Handling:
-
Moisture: this compound should be handled in a dry environment. Avoid exposure to humid conditions. The analogous compound N-(phenylseleno)phthalimide is known to be moisture-sensitive, suggesting that care should be taken with the thio-analog as well.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.
-
Dispensing: When dispensing the compound, it is advisable to do so in a glove box or under a stream of dry, inert gas to minimize exposure to air and moisture.
Experimental Protocol: Forced Degradation Study for Stability Assessment
To empirically determine the stability of a specific batch of this compound and to identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such studies due to its ability to separate and quantify the parent compound and its degradation products. [10][11][12] Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.
Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or phosphoric acid (for mobile phase)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector (or PDA detector) and a C18 reverse-phase column
Experimental Workflow:
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The Alchemist's Handshake: A Technical Guide to N-Sulfenylphthalimide Reagents
Introduction: Taming the Elusive Sulfenyl Group
In the intricate world of organic synthesis, the precise installation of functional groups is paramount. Among the vast arsenal of reagents available to chemists, those capable of delivering the sulfenyl group (RS-) have garnered significant attention due to the prevalence of sulfur-containing motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] N-Sulfenylphthalimide reagents have emerged as a superior class of electrophilic sulfenylating agents, offering a stable, safe, and versatile alternative to traditionally used, yet often toxic and unstable, precursors like thiols and sulfenyl halides.[1][2]
This guide provides an in-depth exploration of the core features of N-sulfenylphthalimide reagents. We will delve into their synthesis, unpack the nuances of their reactivity, and showcase their application in constructing vital carbon-sulfur and nitrogen-sulfur bonds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these powerful synthetic tools.
Core Principles: Synthesis and Structural Integrity
The robust and crystalline nature of N-sulfenylphthalimides underpins their utility. Their synthesis is generally straightforward, often involving the reaction of a sulfur-based nucleophile with an N-halophthalimide or, alternatively, the reaction of phthalimide sulfur chloride with a suitable reagent.[3] For instance, N-alkynylthio phthalimide compounds can be prepared by reacting phthalimide sulfur chloride with an alkynyl silver reagent in dichloromethane.[3] This accessibility allows for the preparation of a diverse library of reagents with various alkyl, aryl, and functionalized thio-substituents.
The key to their stability and reactivity lies in the N-S bond, which is polarized towards the more electronegative nitrogen atom of the phthalimide moiety. The phthalimide group acts as an excellent leaving group, a consequence of the resonance stabilization of the resulting phthalimide anion. This inherent electronic arrangement primes the sulfur atom for electrophilic attack by a wide range of nucleophiles.
The Heart of the Matter: Reactivity and Mechanism
N-Sulfenylphthalimide reagents are premier electrophilic sulfenylating agents .[1][2] Their primary mode of action involves the transfer of the sulfenyl group (-SR) to a nucleophile (Nu⁻), with the concomitant departure of the phthalimide anion.
General Reaction Mechanism: The reaction typically proceeds via a nucleophilic attack on the electrophilic sulfur atom of the N-sulfenylphthalimide. This results in the cleavage of the relatively weak S-N bond. The reaction can often be facilitated by Lewis acids or other catalysts that activate the N-sulfenylphthalimide reagent, further enhancing the electrophilicity of the sulfur atom.[1]
Caption: General mechanism of sulfenylation using N-sulfenylphthalimide reagents.
This fundamental reactivity allows for the formation of C-S, N-S, and other heteroatom-sulfur bonds, making these reagents highly valuable in synthetic campaigns.
Key Applications in Modern Synthesis
The versatility of N-sulfenylphthalimides is demonstrated by their broad range of applications in constructing complex molecular architectures.
C-S Bond Formation: A Gateway to Sulfides
A primary application is the formation of carbon-sulfur bonds, which are integral to many biologically active molecules.[2]
-
Reaction with Organometallic Reagents: N-sulfenylphthalimides react efficiently with organozinc halides in the presence of a copper catalyst, like copper acetate, to yield polyfunctionalized thioethers.[4] This method is notable for its mild conditions and broad substrate scope, accommodating (hetero)aryl, benzylic, and alkyl zinc reagents.[4]
-
Sulfenylation of Electron-Rich Systems: Indoles and other electron-rich heterocycles can be selectively sulfenylated. For example, 3-thioindoles can be synthesized by reacting indoles with N-(aryl/alkylthio)phthalimide in the presence of a Lewis acid catalyst such as MgBr₂.[1]
N-S Bond Formation: Crafting Sulfenamides
Sulfenamides are important structural motifs in medicinal and agricultural chemistry. N-sulfenylphthalimides serve as effective reagents for their synthesis through the reaction with primary and secondary amines. This reaction provides a direct and clean route to N-S bond formation.
Advanced Applications and Specialized Reagents
The core phthalimide structure can be modified to create reagents with unique properties and applications.
-
Crosslinking Reagents: N-(4-azidophenylthio)phthalimide is a cleavable, photoactivable crosslinking reagent.[5] The sulfhydryl-reactive phthalimide end allows for initial coupling, while the azido group can be photoactivated for subsequent crosslinking, making it a valuable tool in chemical biology.[5]
-
Click Chemistry: N-alkynylthio phthalimides have been developed for use in "compositional click" reactions.[6] These reagents can undergo iridium-catalyzed azide-alkyne cycloaddition (Ir-AAC) followed by a disulfuration reaction, enabling the sequential linkage of different functional molecules.[6]
Experimental Protocol: Synthesis of 3-Phenylthio-1H-indole
This protocol provides a representative example of the sulfenylation of an electron-rich heterocycle using N-(phenylthio)phthalimide, catalyzed by a Lewis acid.
Materials:
-
Indole
-
This compound
-
Magnesium Bromide (MgBr₂)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 mmol).
-
Dissolve the indole in the anhydrous solvent (5 mL).
-
Add this compound (1.1 mmol, 1.1 equivalents).
-
To this stirred mixture, add anhydrous MgBr₂ (0.05 mmol, 0.05 equivalents) as the catalyst.[1]
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC until the starting indole is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-phenylthio-1H-indole.
Data Summary: Comparison of Sulfenylating Agents
N-sulfenylphthalimides offer distinct advantages over other common sulfenylating agents.
| Reagent Class | Stability | Handling | Odor | Byproducts |
| N-Sulfenylphthalimides | High (often crystalline solids) | Safe, easy to handle | Odorless | Phthalimide (easily removable) |
| Thiols (R-SH) | Prone to oxidation | Toxic, foul-smelling | Strong, unpleasant | Water/Oxidized species |
| Disulfides (R-S-S-R) | Generally stable | Moderate | Often unpleasant | Thiolate |
| Sulfenyl Halides (R-S-Cl) | Often unstable, moisture-sensitive | Corrosive, toxic | Pungent | Halide salts |
This table highlights the superior handling properties and stability of N-sulfenylphthalimides, which are crucial considerations for both laboratory-scale synthesis and industrial applications.[1]
Conclusion and Future Outlook
N-sulfenylphthalimide reagents represent a mature yet continually evolving class of synthetic tools. Their stability, ease of handling, and predictable reactivity make them indispensable for the electrophilic introduction of the sulfenyl group.[1][2] Ongoing research continues to expand their utility, with new catalysts and reaction conditions enabling previously challenging transformations, such as asymmetric sulfenylation.[1] The development of novel N-sulfenylphthalimides with tailored electronic and steric properties will undoubtedly unlock new synthetic possibilities, further cementing their role in the synthesis of next-generation pharmaceuticals and advanced materials.
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N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC. National Institutes of Health. [Link]
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The Synthesis of Sulfinylphthalimides and their Reactions with Some Nucleophiles in Dioxane. Semantic Scholar. [Link]
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General preparation of N‐thiophthalimides 3 and their reaction with organozinc reagents 2 to provide thioethers of type 1. ResearchGate. [Link]
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Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation - PMC. National Institutes of Health. [Link]
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t-BuOLi promoted regioselective N-thiolation of indoles with N-arylthio phthalimide. royalsocietypublishing.org. [Link]
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Synthesis and characterization of N-(4-azidophenylthio)phthalimide: A cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups. PubMed. [Link]
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Synthesis of N-sulfenyl-sulfoximines and -sulfenamides through metal-free N-H/S-H dehydrocoupling reaction. ResearchGate. [Link]
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-
Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. beilstein-journals.org. [Link]
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Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to the Initial Preparation of N-(Phenylthio)phthalimide from Benzenesulfenyl Chloride
Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(Phenylthio)phthalimide, a valuable sulfenylating agent in organic chemistry. The document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and addresses critical safety considerations. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure procedural robustness and reproducibility. It includes detailed characterization data, troubleshooting advice, and visual diagrams to facilitate a thorough understanding of the synthetic process.
Strategic Overview: The Role and Synthesis of this compound
This compound is a stable, crystalline solid that serves as a highly effective electrophilic source of the "PhS+" synthon.[1][2] Unlike the highly reactive and pungent benzenesulfenyl chloride from which it is derived, this compound is easier to handle and store, making it a preferred reagent for introducing a phenylthio group into a wide array of organic molecules.[3][4] Its applications are extensive, particularly in the formation of C-S bonds, which are integral to numerous biologically active compounds and functional materials.[1]
The synthesis hinges on a classic nucleophilic substitution reaction. Phthalimide, while not strongly nucleophilic itself, is readily deprotonated by a non-nucleophilic base to form the potent phthalimide anion. This anion then attacks the electrophilic sulfur atom of benzenesulfenyl chloride, displacing the chloride ion to form the desired N-S bond.
The Underlying Mechanism
The reaction proceeds through a well-established nucleophilic substitution pathway. The key steps are:
-
Deprotonation: A base, typically a tertiary amine like triethylamine (Et₃N), removes the acidic proton from the nitrogen atom of phthalimide. This generates the highly nucleophilic phthalimide anion and a triethylammonium salt. The choice of a tertiary amine is critical to prevent the base itself from competing as a nucleophile.[5]
-
Nucleophilic Attack: The phthalimide anion attacks the electrophilic sulfur center of benzenesulfenyl chloride. The sulfur atom is electron-deficient due to the electron-withdrawing effects of the adjacent chlorine atom and phenyl group.[1]
-
Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of this compound and triethylammonium chloride.
The following diagram illustrates this mechanistic pathway.
Caption: Reaction mechanism for the synthesis of this compound.
Core Experimental Protocol
This section details a robust and validated procedure for the synthesis of this compound.
Critical Safety Precautions
Benzenesulfenyl chloride is a corrosive, moisture-sensitive liquid with a pungent odor.[6] Triethylamine is flammable and volatile. All operations must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[7]
-
Handling: Benzenesulfenyl chloride reacts with water; therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if possible.[8][9] Avoid inhalation of vapors and direct contact with skin and eyes.[10]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents appropriately before disposal.
Reagent and Equipment Data
| Reagent/Product | Formula | Molar Mass ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Properties |
| Phthalimide | C₈H₅NO₂ | 147.13 | 238 | 336 | White solid |
| Benzenesulfenyl Chloride | C₆H₅ClS | 144.62 | < 25 | 73-75 (5 mmHg) | Red-orange, pungent liquid[11] |
| Triethylamine | C₆H₁₅N | 101.19 | -115 | 90 | Colorless liquid, strong odor |
| This compound | C₁₄H₉NO₂S | 255.29 | 160-161[5] | N/A | White to light yellow solid[12][13] |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Condenser
-
Inert gas supply (Nitrogen/Argon)
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Workflow
The synthesis is a two-part process: the in-situ preparation of benzenesulfenyl chloride followed by its reaction with phthalimide.[5]
Part A: Preparation of Benzenesulfenyl Chloride Solution This step should be performed with extreme caution in a fume hood.
-
Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar and gas inlet, dissolve thiophenol (0.5 mole) in a suitable anhydrous solvent like n-pentane or dichloromethane (300 mL).
-
Chlorination: Cool the solution to 0°C using an ice bath. Bubble chlorine gas through the stirred solution. The reaction progress can be monitored by the color change to a distinct red-orange. Quantitative conversion is key.[5] Alternatively, freshly distilled sulfuryl chloride (0.5 mole) can be added dropwise as a chlorinating agent.[11]
-
Result: The resulting solution of benzenesulfenyl chloride is used directly in the next step without isolation.
Part B: Synthesis of this compound [5]
-
Phthalimide Solution: In a separate large flask, add phthalimide (0.5 mole, 73.5 g) to dimethylformamide (DMF, 200 mL). Stir the suspension.
-
Base Addition: To the stirred suspension, add triethylamine (0.6 mole, 60 g) via a syringe or dropping funnel. Stir until a clear solution is obtained.
-
Coupling Reaction: Slowly add the prepared benzenesulfenyl chloride solution from Part A to the phthalimide/triethylamine solution dropwise. Maintain stirring throughout the addition. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture into a large beaker containing 2 liters of cold water. A solid precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with water to remove triethylammonium chloride and residual DMF.
-
Drying: Dry the product, preferably in a vacuum oven, to a constant weight. A typical yield is around 95%.[5]
Caption: High-level experimental workflow for the synthesis of this compound.
Purification and Characterization
Purification: The crude product can be effectively purified by recrystallization from ethanol to yield a white to light-yellow crystalline solid with a melting point of 160-161°C.[5][14]
Characterization Data:
| Analysis Type | Expected Result |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 160-161 °C[5] |
| ¹H NMR | Spectra will show characteristic peaks for both the phthalimide and phenyl protons.[15][16] |
| ¹³C NMR | Spectra will confirm the carbon skeleton of the molecule. |
| Purity (HPLC) | ≥98% after recrystallization.[12] |
Field Insights: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete formation of benzenesulfenyl chloride. 2. Moisture in reagents or glassware hydrolyzing the sulfenyl chloride. 3. Insufficient base, leading to incomplete deprotonation of phthalimide. | 1. Ensure quantitative conversion during chlorination. 2. Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere. 3. Use a slight excess of triethylamine (1.1-1.2 equivalents). |
| Product is Oily or Gummy | 1. Presence of unreacted starting materials or solvent. 2. Product "oiling out" during precipitation. | 1. Ensure thorough washing of the crude product with water. Perform recrystallization. 2. Ensure the water for precipitation is cold and stir vigorously during the addition to promote the formation of a fine solid. |
| Product Discoloration (Darker than expected) | Impurities from the benzenesulfenyl chloride preparation (e.g., diphenyl disulfide). | Use freshly prepared or distilled benzenesulfenyl chloride. A charcoal treatment during recrystallization may help remove colored impurities.[14] |
Conclusion
The synthesis of this compound from benzenesulfenyl chloride is a reliable and high-yielding procedure. The success of the synthesis is predicated on the careful management of the reactive benzenesulfenyl chloride intermediate, specifically by excluding moisture, and ensuring the complete deprotonation of phthalimide. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this versatile sulfenylating agent for application in further synthetic endeavors.
References
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Harmata, M., Zheng, P., Huang, C., Gomes, M. G., Ying, W., Rayanil, K. O., Balan, G., & Calkins, N. L. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry, 72(2), 683-685. [Link]
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Sciencelab.com. (2005). Material Safety Data Sheet Benzenesulfonyl Chloride. [Link]
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Cole-Parmer. Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. [Link]
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Dadras, A., & Hosseini-Zare, M. S. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry, 19, 1471–1502. [Link]
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Harmata, M., Zheng, P., Huang, C., Gomes, M. G., Ying, W., Rayanil, K. O., Balan, G., & Calkins, N. L. (2007). Expedient synthesis of sulfinamides from sulfonyl chlorides. Journal of Organic Chemistry, 72(2), 683-685. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfenamide synthesis by S-N coupling. [Link]
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Dadras, A., & Hosseini-Zare, M. S. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry, 19, 1471–1502. [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
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BYJU'S. (n.d.). Preparation of Phthalimide. [Link]
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The Royal Society of Chemistry. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]
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Organic Syntheses. (n.d.). Benzyl phthalimide. [Link]
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Potential applications of N-(Phenylthio)phthalimide in organic synthesis
An In-Depth Technical Guide to the Applications of N-(Phenylthio)phthalimide in Organic Synthesis
Abstract
This compound (N-PTP) has emerged as a versatile and highly effective reagent in modern organic synthesis. Characterized by its stability, ease of handling, and potent electrophilic nature, N-PTP serves as a premier source for the phenylthio moiety (PhS-). This guide provides a comprehensive overview of its primary applications, delving into the mechanistic underpinnings of its reactivity and offering practical, field-proven insights for researchers, chemists, and drug development professionals. We will explore its utility in sulfenylation reactions, metal-catalyzed C-H functionalization, and radical-mediated transformations, providing detailed protocols and data to facilitate its adoption in the laboratory.
Introduction: The Profile of a Superior Sulfenylating Agent
This compound is a crystalline solid that is significantly more stable and easier to handle than traditional sulfenylating agents like thiols (which are notorious for their foul odor) and sulfenyl halides (which are often unstable and moisture-sensitive).[1][2] Its structure features a polarized Nitrogen-Sulfur bond, which renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The phthalimide portion of the molecule serves as an excellent leaving group.[3] Upon reaction, it is released as the phthalimide anion, a stable and non-interfering byproduct that can be easily removed during workup, often by simple filtration or aqueous extraction. This combination of reactivity, stability, and operational simplicity is the primary driver behind its widespread adoption in organic synthesis.[1][4]
The synthesis of N-PTP itself is straightforward, typically involving the reaction of benzenesulfenyl chloride with phthalimide in the presence of a base like triethylamine.[5]
Core Application: Electrophilic Sulfenylation
The most prominent role of N-PTP is as an electrophilic "PhS+" synthon for the formation of carbon-sulfur and heteroatom-sulfur bonds. This reactivity can be harnessed with a diverse array of nucleophiles, often facilitated by organocatalysis or Lewis acid activation.
C—S Bond Formation: Sulfenylation of Carbon Nucleophiles
N-PTP reacts efficiently with various carbon-based nucleophiles, including enolates, enamines, indoles, and oxindoles, to construct valuable C-S bonds.
Mechanism & Rationale: The choice of catalyst is critical and dictates the reaction pathway.
-
Organocatalysis: In the presence of a secondary amine catalyst like pyrrolidine, aldehydes and ketones are converted in situ to their corresponding enamines. This enamine is sufficiently nucleophilic to attack the electrophilic sulfur of N-PTP, leading to the α-sulfenylated product after hydrolysis. This approach avoids the need for strong bases to pre-form an enolate.[2]
-
Lewis Acid Catalysis: Lewis acids, such as MgBr₂ or Sc(OTf)₃, coordinate to one of the carbonyl oxygens of the phthalimide group.[1][2] This coordination enhances the polarization of the N-S bond, further increasing the electrophilicity of the sulfur atom and activating it for attack by weaker nucleophiles, such as silyl enol ethers or indoles.
A prominent application is the asymmetric α-sulfenylation of carbonyl compounds. For instance, Feng and colleagues reported the highly enantioselective sulfenylation of unprotected oxindoles using a chiral N,N′-dioxide-Sc(OTf)₃ complex, achieving excellent enantioselectivities up to 99% ee.[1][2]
Workflow: Organocatalyzed α-Sulfenylation of a Ketone
Below is a generalized workflow for the sulfenylation of a ketone using an organocatalyst, a common application of N-PTP.
Caption: Experimental workflow for ketone α-sulfenylation.
Table 1: Representative C-Sulfenylation Reactions with N-PTP
| Nucleophile | Catalyst/Conditions | Product Type | Typical Yield | Reference |
| Ketones/Aldehydes | Pyrrolidine | α-Phenylthio Carbonyl | 80-95% | [2] |
| Indoles | MgBr₂ (0.5 mol%) | 3-Phenylthioindole | 90-98% | [2] |
| Unprotected Oxindoles | Chiral N,N′-dioxide-Sc(OTf)₃ | 3-Phenylthio-3-subst.-oxindole | up to 99% ee | [1][2] |
| Unactivated Arenes | Pd(OAc)₂ / TFA | Diaryl Sulfide | 60-85% | [1][2] |
Heteroatom-Sulfur Bond Formation
N-PTP is also a valuable reagent for creating S-N and S-S bonds.
-
Synthesis of Sulfenamides: Primary and secondary amines readily react with N-PTP to furnish the corresponding sulfenamides. These motifs are important in medicinal and agricultural chemistry.[6]
-
Synthesis of Thiosulfonates: In the presence of a Lewis acid like Sc(OTf)₃, N-PTP reacts with sodium sulfinates to produce thiosulfonates, which are valuable synthetic intermediates.[2]
Palladium-Catalyzed C-H Functionalization
A more advanced application of N-PTP is in the direct, palladium-catalyzed sulfenylation of unactivated C-H bonds in arenes. This methodology provides a powerful and atom-economical route to diaryl sulfides, which are prevalent structures in pharmaceuticals and materials science.[1][2]
Catalytic Cycle Rationale: The mechanism, proposed by Anbarasan and Saravanan, is believed to proceed through the following key steps:
-
C-H Activation: An electrophilic palladium(II) catalyst, often generated from Pd(OAc)₂ and an acid like trifluoroacetic acid (TFA), activates a C-H bond of the arene substrate to form an arylpalladium intermediate.
-
Sulfenylation: This intermediate then reacts with N-PTP. The precise mechanism of this step (whether it involves coordination followed by reductive elimination or an oxidative addition pathway) is a subject of ongoing study, but the result is the formation of the C-S bond.
-
Catalyst Regeneration: The palladium catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H sulfenylation.
N-PTP in Radical Chemistry
Beyond its role as an electrophile, the N-S bond in N-PTP can be cleaved under reductive conditions to generate a phenylthio radical (PhS•). This reactivity has been exploited in photoredox and electrochemical contexts.
Electrochemical studies have shown that N-(arylthio)phthalimides undergo a stepwise dissociative electron transfer.[3][7] The initial reduction forms a radical anion, which then rapidly fragments, cleaving the N-S bond to release the phthalimide anion and the arylthio radical.[3][7] This controlled generation of sulfur-centered radicals opens avenues for their participation in addition reactions and other radical-mediated transformations. For example, N-sulfenyl phthalimides have been used in the cobalt-catalyzed Markovnikov hydrothiolation of unactivated alkenes, a process likely involving radical intermediates.[8]
Experimental Protocols
The following protocols are representative examples designed to be self-validating and illustrative of the core principles discussed.
Protocol 1: Organocatalyzed α-Sulfenylation of Cyclohexanone
This protocol details the direct sulfenylation of a simple ketone using pyrrolidine as the organocatalyst.
Materials:
-
Cyclohexanone (1.0 mmol, 98 mg)
-
This compound (N-PTP) (1.1 mmol, 281 mg)
-
Pyrrolidine (0.2 mmol, 14 mg)
-
Dichloromethane (CH₂Cl₂, anhydrous, 5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (281 mg).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir until the solid is fully dissolved.
-
Add cyclohexanone (98 mg) to the solution via syringe.
-
Add pyrrolidine (14 mg) dropwise via syringe. The solution may develop a slight yellow color.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (cyclohexanone) is consumed.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to afford 2-(phenylthio)cyclohexan-1-one as a colorless oil.
Causality Note: The use of an organocatalyst (pyrrolidine) is crucial as it forms a nucleophilic enamine intermediate with cyclohexanone, which is the active species that attacks the electrophilic sulfur of N-PTP. This avoids the use of harsh basic conditions required for enolate formation.
Conclusion and Future Outlook
This compound is a robust and versatile reagent that has secured a permanent place in the synthetic chemist's toolkit. Its primary utility as a stable, easy-to-handle electrophilic sulfur source for C-S and heteroatom-S bond formation is well-established.[1][4] Modern advancements have expanded its scope into sophisticated metal-catalyzed C-H functionalization and radical-based transformations.[2][8] The predictable reactivity, operational simplicity, and the generation of a benign phthalimide byproduct make N-PTP a highly valuable and practical tool. Future research will likely focus on expanding its role in asymmetric catalysis, developing novel photoredox and electrochemical applications, and incorporating it into complex molecule synthesis and late-stage functionalization strategies in drug discovery.
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National Institutes of Health. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. [Link]
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ChemRxiv. N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging N-(Phenylthio)phthalimide for Advanced Sulfenylation Reactions
Abstract
The introduction of sulfur-containing moieties is a cornerstone of modern medicinal chemistry and materials science, with organosulfur compounds playing pivotal roles in numerous blockbuster drugs and functional materials.[1][2] N-(Phenylthio)phthalimide has emerged as a superior electrophilic sulfenylating agent, offering significant advantages over traditional reagents like thiols or disulfides, which are often plagued by noxious odors, toxicity, and instability.[2] This document serves as a comprehensive guide for researchers, providing in-depth mechanistic insights and field-proven protocols for the application of this versatile, bench-stable solid reagent in a variety of sulfenylation reactions.[3][4]
The Reagent: Understanding this compound
This compound (N-PTP) is a crystalline solid with the chemical formula C₁₄H₉NO₂S.[5] Its structure features a polarized Nitrogen-Sulfur (N-S) bond, which renders the sulfur atom highly electrophilic. The phthalimide group serves as an excellent leaving group, facilitating the transfer of the phenylthio ("PhS") group to a wide array of nucleophiles.
Key Advantages:
-
Stability: N-PTP is a bench-stable, crystalline solid, making it easy to handle and store compared to volatile and air-sensitive sulfenyl chlorides or thiols.[3][4]
-
Safety & Odor: It is a safe and odorless alternative, significantly improving the laboratory environment.[2]
-
Reactivity: It acts as a potent "PhS+" synthon equivalent, reacting efficiently with a broad range of soft nucleophiles under mild conditions.[2][3]
The general mechanism hinges on the nucleophilic attack at the electrophilic sulfur center, followed by the cleavage of the N-S bond. The reaction is often facilitated by catalysts that can activate the substrate (e.g., via deprotonation) or enhance the electrophilicity of the reagent.
Caption: General mechanism of sulfenylation using this compound.
Application I: Organocatalytic α-Sulfenylation of Carbonyls
The direct α-sulfenylation of ketones and aldehydes is a powerful method for C-S bond formation, creating valuable intermediates for further synthetic transformations. Organocatalysis provides a metal-free and highly efficient route to achieve this transformation.[2][6] The reaction typically proceeds through an enamine or enolate intermediate generated in situ.
The causality behind this choice of catalysis lies in its ability to generate the required nucleophilic enamine from the carbonyl substrate under mild conditions, which then readily attacks the electrophilic sulfur of N-PTP. Catalysts like pyrrolidine have proven highly effective for this purpose.[2][7]
Caption: Experimental workflow for α-sulfenylation of carbonyl compounds.
Protocol 2.1: α-Sulfenylation of Cyclohexanone
This protocol is adapted from methodologies described for the direct organocatalytic sulfenylation of ketones.[2][7]
Materials:
-
Cyclohexanone
-
This compound (N-PTP)
-
Pyrrolidine (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 mmol, 1.0 equiv.) and this compound (1.1 mmol, 1.1 equiv.).
-
Dissolve the solids in anhydrous DCM (5 mL).
-
Add pyrrolidine (0.2 mmol, 0.2 equiv.) to the solution via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylthio)cyclohexan-1-one.
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Pyrrolidine (20%) | CH₂Cl₂ | 12 | up to 98% | [7] |
| Propiophenone | Proline Hydrazide (10%) | Toluene | 12 | up to 95% | [7] |
| Acetone | Pyrrolidine (20%) | CH₂Cl₂ | 24 | ~85% | [2] |
Application II: C3-Sulfenylation of Indoles
Indoles are privileged scaffolds in medicinal chemistry. Their electron-rich nature makes them excellent nucleophiles for electrophilic substitution, which typically occurs at the C3 position.[8][9] N-PTP serves as an ideal reagent for the direct and regioselective C3-sulfenylation of indoles under mild conditions, often promoted by a catalytic amount of a Lewis acid or a Brønsted base.[2][8]
The choice of a catalyst like Magnesium Bromide (MgBr₂) is strategic; it can coordinate to the N-PTP, increasing the electrophilicity of the sulfur atom and facilitating the attack by the indole nucleophile.[2]
Protocol 3.1: Lewis Acid-Catalyzed Sulfenylation of Indole
This protocol is based on the efficient Lewis acid-catalyzed sulfenylation of indoles.[2]
Materials:
-
Indole (or substituted indole)
-
This compound (N-PTP)
-
Magnesium Bromide (MgBr₂), anhydrous (catalyst)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, add the indole (1.0 mmol, 1.0 equiv.), this compound (1.05 mmol, 1.05 equiv.), and anhydrous MgBr₂ (0.05 mmol, 5 mol%).
-
Add anhydrous MeCN (5 mL) via syringe and stir the resulting mixture at room temperature.
-
Monitor the reaction by TLC until the starting indole is consumed (typically 1-4 hours).
-
Quench the reaction with 10 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired 3-(phenylthio)-1H-indole.
| Indole Substrate | Catalyst | Conditions | Yield (%) | Reference |
| Indole | MgBr₂ (0.5 mol%) | MeCN, rt | High Yields | [2] |
| Skatole (3-methylindole) | K₂CO₃ (2 equiv) | DMF, 100 °C | 94% | [9] |
| 5-Bromoindole | t-BuOLi (1.2 equiv) | THF, rt | 92% | [8] |
Application III: Catalytic Asymmetric Sulfenylation of Oxindoles
A significant advancement in the use of N-PTP is its application in asymmetric catalysis to construct chiral sulfur-containing stereocenters. The catalytic asymmetric sulfenylation of unprotected 3-substituted oxindoles is a prime example, yielding optically active 3-phenylthiooxindoles with excellent enantioselectivity.[10][11][12]
This is achieved through a sophisticated cooperative catalysis system involving a chiral N,N'-dioxide-Sc(OTf)₃ complex and a Brønsted base.[1][10] The chiral Lewis acid complex creates a chiral environment, directing the approach of the N-PTP to one face of the oxindole enolate, which is generated by the Brønsted base. This dual activation strategy is a hallmark of modern asymmetric synthesis.
Caption: Conceptual workflow for chiral Lewis acid-catalyzed asymmetric sulfenylation.
Protocol 4.1: Asymmetric Sulfenylation of a 3-Substituted Oxindole
This protocol is a representative example based on the work of Feng and coworkers.[11][12]
Materials:
-
3-Substituted oxindole (e.g., 3-phenyloxindole)
-
This compound (N-PTP)
-
Chiral N,N'-dioxide ligand (e.g., L-PipeNox)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
4 Å Molecular Sieves (MS), powdered
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add the chiral N,N'-dioxide ligand (0.003 mmol, 3 mol%) and Sc(OTf)₃ (0.003 mmol, 3 mol%).
-
Add anhydrous DCM (1.0 mL) and stir at room temperature for 30 minutes to pre-form the chiral catalyst complex.
-
To this solution, add the 3-substituted oxindole (0.1 mmol, 1.0 equiv.), powdered 4 Å MS (25 mg), and anhydrous K₂CO₃ (0.2 mmol, 2.0 equiv.).
-
Finally, add this compound (0.105 mmol, 1.05 equiv.).
-
Seal the tube and stir the reaction mixture at 35 °C.
-
Monitor the reaction by chiral HPLC. The reaction is typically complete within 24-48 hours.
-
After completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the optically active 3-phenylthiooxindole.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| R-group on Oxindole | Ligand | Yield (%) | ee (%) | Reference |
| Phenyl | L-PipeNox | 99 | 95 | [12] |
| 4-Me-Ph | L-PipeNox | 99 | 96 | [12] |
| 2-Naphthyl | L-PipeNox | 98 | 95 | [12] |
| Benzyl | L-PipeNox | 96 | 92 | [12] |
Safety and Handling
This compound is a stable solid and is considered safer than many alternative sulfenylating agents.[2] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place. The compound is reported to be moisture-sensitive.[13]
Conclusion
This compound is a highly effective, stable, and user-friendly electrophilic reagent for the introduction of the phenylthio group into organic molecules. Its broad applicability in organocatalytic, Lewis acid-catalyzed, and advanced asymmetric reactions makes it an indispensable tool for researchers in organic synthesis and drug development.[2][3] The protocols outlined in this guide provide a validated starting point for exploring its vast synthetic potential.
References
-
Cai, Y., Li, J., Chen, W., Xie, M., Liu, X., Lin, L., & Feng, X. (2012). Catalytic asymmetric sulfenylation of unprotected 3-substituted oxindoles. PubMed. Available at: [Link]
-
Cai, Y., et al. (2016). Catalytic Asymmetric Sulfenylation of Unprotected 3-Substituted Oxindoles. Figshare. Available at: [Link]
-
Cai, Y., Li, J., Chen, W., Xie, M., Liu, X., Lin, L., & Feng, X. (2012). Catalytic Asymmetric Sulfenylation of Unprotected 3-Substituted Oxindoles. Organic Letters, 14(11), 2722–2725. American Chemical Society. Available at: [Link]
-
Maleki, B., & Tayeb, S. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry, 19, 1471–1502. Beilstein Journals. Available at: [Link]
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Maleki, B., & Tayeb, S. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. PMC - NIH. Available at: [Link]
- Various Authors. (n.d.). t-BuOLi promoted regioselective N-thiolation of indoles with N-arylthio phthalimide. Semantic Scholar. This is a compilation of related abstracts.
-
Maleki, B., & Tayeb, S. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. ResearchGate. Available at: [Link]
-
Chen, J., et al. (2019). Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. Semantic Scholar. Available at: [Link]
- Various Authors. (n.d.). α-Sulfenylation of Acylsilanes and Aldehydes with N-(Phenylthio)succinimide. Request PDF on ResearchGate. This is a collection of related abstracts.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Reddy, B. V. S., et al. (2016). K2CO3 Promoted Direct Sulfenylation of Indoles: A Facile Approach Towards 3-Sulfenylindoles. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the α-Sulfenylation of Ketones and Aldehydes
Abstract
The introduction of a sulfur moiety at the α-position of ketones and aldehydes is a pivotal transformation in organic synthesis, yielding versatile intermediates crucial for the construction of complex molecules and pharmacologically active compounds.[1] This guide provides a detailed exploration of the α-sulfenylation of ketones and aldehydes, delving into the core mechanistic principles, offering step-by-step experimental protocols, and presenting troubleshooting strategies. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.
Introduction: The Synthetic Utility of α-Sulfenylated Carbonyls
α-Sulfenylated ketones and aldehydes are valuable synthetic intermediates due to the unique reactivity conferred by the sulfur atom. The electron-withdrawing nature of the adjacent carbonyl group acidifies the α-protons, facilitating their removal to form enolates, which are key nucleophilic intermediates in this transformation.[2][3] The resulting α-thioether products can be further manipulated; for instance, the sulfide can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group in elimination reactions to form α,β-unsaturated carbonyl compounds. This versatility makes α-sulfenylation a cornerstone in the synthesis of natural products and pharmaceuticals.
Reaction Mechanism: The Enolate Pathway
The most prevalent mechanism for the α-sulfenylation of ketones and aldehydes proceeds through the formation of an enolate intermediate.[2][4] This process can be catalyzed by either an acid or a base, with base-catalyzed reactions being more common for this particular transformation.
Base-Catalyzed α-Sulfenylation:
-
Enolate Formation: A base abstracts an acidic α-proton from the carbonyl compound, generating a resonance-stabilized enolate. The choice of base is critical and depends on the pKa of the carbonyl compound. For simple ketones and aldehydes, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete and irreversible enolate formation.[5]
-
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic sulfur atom of the sulfenylating agent.
-
Product Formation: This attack results in the formation of the α-sulfenylated carbonyl compound and a byproduct.
Diagram: Base-Catalyzed α-Sulfenylation Mechanism
Caption: General mechanism of base-catalyzed α-sulfenylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ketone/Aldehyde | Reagent | Major Chemical Supplier | Must be dry and free of acidic impurities. |
| Diphenyl disulfide (PhSSPh) | Reagent | Major Chemical Supplier | A common and stable sulfenylating agent.[6][7] |
| N-(Phenylthio)succinimide (NPSP) | Reagent | Major Chemical Supplier | An alternative, often more reactive sulfenylating agent.[8][9] |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Major Chemical Supplier | A strong, non-nucleophilic base. Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous | Major Chemical Supplier | Freshly distilled from sodium/benzophenone or purchased anhydrous. |
| Diethyl ether (Et2O) | Anhydrous | Major Chemical Supplier | For extraction. |
| Saturated aqueous NH4Cl | Reagent | N/A | For quenching the reaction. |
| Saturated aqueous NaCl (brine) | Reagent | N/A | For washing the organic layer. |
| Anhydrous MgSO4 or Na2SO4 | Reagent | Major Chemical Supplier | For drying the organic layer. |
| Silica gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |
| Standard glassware | N/A | N/A | Oven-dried before use. |
| Magnetic stirrer and stir bars | N/A | N/A | |
| Inert atmosphere setup (N2 or Ar) | N/A | N/A | |
| Syringes and needles | N/A | N/A | For transfer of anhydrous and air-sensitive reagents. |
Experimental Protocols
Protocol 1: α-Sulfenylation of Cyclohexanone using Diphenyl Disulfide and LDA
This protocol details the α-sulfenylation of a cyclic ketone, cyclohexanone, using diphenyl disulfide as the sulfenylating agent and LDA as the base.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous THF (20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add LDA (2.0 M solution in THF/heptane/ethylbenzene, 5.5 mL, 11.0 mmol, 1.1 eq) to the cooled THF. To this solution, add a solution of cyclohexanone (1.0 g, 10.2 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The rationale for pre-forming the enolate at low temperature is to minimize self-condensation side reactions.
-
Sulfenylation: In a separate flask, dissolve diphenyl disulfide (2.4 g, 11.0 mmol, 1.1 eq) in anhydrous THF (10 mL). Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(phenylthio)cyclohexan-1-one.
Diagram: Workflow for α-Sulfenylation of Cyclohexanone
Caption: Experimental workflow for cyclohexanone α-sulfenylation.
Protocol 2: Organocatalytic Asymmetric α-Sulfenylation of an Aldehyde
This protocol outlines a method for the enantioselective α-sulfenylation of an aldehyde using an organocatalyst, which is a greener and often milder alternative to metal-based catalysts.[8][10]
Step-by-Step Methodology:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., a proline derivative, 10-20 mol%), N-(phenylthio)succinimide (NPSP) (1.2 eq), and the solvent (e.g., CH2Cl2 or toluene).
-
Reaction Initiation: Add the aldehyde (1.0 eq) to the mixture at room temperature.
-
Monitoring: Stir the reaction at the specified temperature (often room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the chiral α-sulfenylated aldehyde. The enantiomeric excess can be determined by chiral HPLC analysis.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete enolate formation. | Ensure the base is active and the reaction is conducted under strictly anhydrous and inert conditions. Use a stronger base if necessary. |
| Inactive sulfenylating agent. | Use a fresh bottle of the sulfenylating agent. | |
| Reaction temperature too low or too high. | Optimize the reaction temperature. Some reactions may require warming to proceed at a reasonable rate. | |
| Formation of multiple products | Polysulfenylation. | Use only a slight excess (1.05-1.1 eq) of the sulfenylating agent. Add the sulfenylating agent slowly to the enolate solution. |
| Self-condensation of the carbonyl compound. | Ensure complete enolate formation before adding the sulfenylating agent. Maintain a low temperature during enolate formation. | |
| Difficulty in purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. Consider derivatization of the product for easier separation. |
Data Analysis and Expected Results
The α-sulfenylated products can be characterized by standard spectroscopic methods.
| Substrate | Product | Expected Yield (%) | Key Spectroscopic Data |
| Cyclohexanone | 2-(Phenylthio)cyclohexan-1-one | 75-90% | ¹H NMR: Multiplet for the proton at the α-position (δ 3.5-4.0 ppm). ¹³C NMR: Signal for the α-carbon bonded to sulfur (δ 50-60 ppm). |
| Propanal | 2-(Phenylthio)propanal | 60-80% | ¹H NMR: Quartet for the α-proton (δ ~3.8 ppm), doublet for the methyl group. |
Conclusion
The α-sulfenylation of ketones and aldehydes is a robust and highly valuable transformation in organic synthesis. The protocols outlined in this guide, based on the well-established enolate pathway, provide a solid foundation for researchers to successfully implement this methodology. By understanding the underlying mechanism and paying careful attention to experimental details, the synthesis of a wide range of α-sulfenylated carbonyl compounds can be achieved in a predictable and efficient manner.
References
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Two general approaches used for preparing α‐sulfenylated carbonyl... - ResearchGate. (n.d.). Retrieved from [Link]
-
N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis of α-sulfenylated carbonyl compounds under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
α-Sulfenylation of Acylsilanes and Aldehydes with N-(Phenylthio)succinimide | Request PDF. (n.d.). Retrieved from [Link]
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Strategies for α-sulfenylation of carbonyl compounds - ResearchGate. (n.d.). Retrieved from [Link]
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A Convenient and Efficient alpha-Sulfenylation of Carbonyl Compounds - ResearchGate. (n.d.). Retrieved from [Link]
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Disulfide, diphenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions - American Chemical Society. (2022). Retrieved from [Link]
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Direct, Organocatalytic α-Sulfenylation of Aldehydes and Ketones | Request PDF. (n.d.). Retrieved from [Link]
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Catalytic asymmetric α-alkylation of ketones and aldehydes with N-benzylic sulfonamides through carbon-nitrogen bond cleavage - PubMed. (n.d.). Retrieved from [Link]
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α-Sulfenylated carbonyl compounds in organic synthesis | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
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Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - MDPI. (n.d.). Retrieved from [Link]
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Preparation of unsymmetrical disulfide using sulfenyl chloride and thiol - ResearchGate. (n.d.). Retrieved from [Link]
-
Aldehyde–Olefin Couplings Via Sulfoxylate-Mediated Oxidative Generation of Ketyl Radical Anions - NIH. (n.d.). Retrieved from [Link]
-
Sulfenylation of oxindoles with diphenyl disulfide. - ResearchGate. (n.d.). Retrieved from [Link]
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Diphenyl disulfide - Wikipedia. (n.d.). Retrieved from [Link]
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Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022). Retrieved from [Link]
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Reactions of Enols and Enolates - Química Organica.org. (n.d.). Retrieved from [Link]
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Synthesis of Enols and Enolates - Chemistry LibreTexts. (2023). Retrieved from [Link]
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CH 18: ENOLATES:NOTES. (n.d.). Retrieved from [Link]
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22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC - NIH. (n.d.). Retrieved from [Link]
-
Enantioselective synthesis of 2-sulfenylated aldehydes: Alkylation of sulfenylated acetaldehyde SAMP-hydrazones | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. (n.d.). Retrieved from [Link]
-
Visible Light-Induced C–H Sulfenylation Using Sulfinic Acids - AMiner. (n.d.). Retrieved from [Link]
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Application Notes and Protocols: C-S Bond Formation Strategies Using N-(Phenylthio)phthalimide
Introduction: The Strategic Importance of the C-S Bond and the Utility of N-(Phenylthio)phthalimide
The carbon-sulfur (C-S) bond is a cornerstone of modern chemical science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Compounds containing this linkage are integral to the treatment of diseases ranging from cancer to HIV and neurodegenerative disorders.[1] Consequently, the development of robust, efficient, and versatile methods for constructing C-S bonds is a paramount objective in organic synthesis and drug discovery.[1][2]
Among the diverse toolkit of reagents available for this purpose, this compound (NPSP) has emerged as a particularly valuable electrophilic sulfur source.[1][3] NPSP is a stable, crystalline solid that serves as a convenient and effective precursor for the transfer of a phenylthio ("PhS+") group to a wide range of nucleophiles.[3] Its high electrophilicity is attributed to the N-S bond, which is activated by the two electron-withdrawing carbonyl groups of the phthalimide moiety, making the phthalimide anion an excellent leaving group.[4] This guide provides an in-depth exploration of the primary strategies for C-S bond formation using NPSP, complete with mechanistic insights and detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is critical for its effective and safe use.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₉NO₂S | [5] |
| Molecular Weight | 255.29 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [3] |
| CAS Number | 14204-27-4 | [5] |
| Solubility | Moderately soluble in common organic solvents (e.g., DMF, MeCN, THF) | [3] |
| Stability | Stable under standard laboratory conditions; moisture sensitive | [3] |
Safety and Handling: this compound and its analogs should be handled with appropriate care in a well-ventilated fume hood.[3] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6] Store the reagent in a tightly sealed container in a cool, dry place away from moisture. For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS).[6][7]
Strategy 1: Electrophilic Thiolation of Carbon and Heteroatom Nucleophiles
The most common application of NPSP is as an electrophilic thiolation agent. The polarized N-S bond is susceptible to nucleophilic attack, leading to the formation of a new C-S or heteroatom-S bond and the release of the stable phthalimide anion.
Mechanistic Rationale
The driving force for these reactions is the formation of the resonance-stabilized phthalimide anion, a superb leaving group. The reaction proceeds via a nucleophilic substitution at the sulfur atom. The choice of catalyst and reaction conditions can be tailored to activate a wide variety of nucleophilic partners.
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Application Notes & Protocols: Asymmetric Synthesis and En-antioselective Sulfenylation Methods
Introduction: The Significance of Chiral Sulfur Compounds
Chiral organosulfur compounds are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and chiral ligands. The unique electronic and steric properties of the sulfur atom, capable of existing in multiple oxidation states and forming stereogenic centers, make these compounds indispensable in modern drug discovery and asymmetric catalysis.[1] The development of efficient, stereocontrolled methods for the construction of carbon-sulfur (C–S) bonds is, therefore, a paramount objective in synthetic organic chemistry.[2] Among the various strategies, the direct enantioselective α-sulfenylation of carbonyl compounds and their derivatives has emerged as a powerful and atom-economical approach to access optically active α-thiofunctionalized molecules.[1][3][4]
This guide provides an in-depth overview of contemporary enantioselective sulfenylation methods, focusing on the underlying principles of organocatalysis and transition-metal catalysis. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical protocols necessary to implement these powerful transformations in their own laboratories.
Core Concepts and Mechanistic Pillars
The fundamental challenge in enantioselective sulfenylation lies in differentiating the two enantiofaces of a prochiral nucleophile (typically an enol, enamine, or enolate) as it attacks an electrophilic sulfur species ("R-S+"). The catalyst's role is to create a chiral environment that biases this approach, leading to the preferential formation of one enantiomer.
Two dominant catalytic strategies have proven highly successful:
-
Organocatalysis: Small, chiral organic molecules, often derived from natural products like cinchona alkaloids or amino acids, are used as catalysts.[3] A primary mechanism involves the formation of a transient, covalently-bound chiral intermediate, such as an enamine, from a carbonyl substrate and a chiral amine catalyst (e.g., a prolinol derivative). This chiral enamine then reacts with the electrophilic sulfur source, with the stereochemical outcome dictated by the catalyst's structure.[5][6]
-
Transition Metal Catalysis: Chiral complexes formed from a metal center (e.g., Cu, Rh, Pd) and a chiral ligand are employed. The catalyst can activate the nucleophile by forming a chiral metal enolate or activate the electrophilic sulfur reagent. This coordinated, asymmetric environment directs the subsequent C–S bond formation.
A key experimental choice in any sulfenylation reaction is the nature of the electrophilic sulfur source. Reagents such as N-(phenylthio)phthalimide (N-PTS), N-(phenylthio)succinimide (N-PSS), or N-phenylthiosaccharin are commonly used.[1][7] Their reactivity and steric profile must be carefully matched with the chosen substrate and catalyst system to achieve optimal results.
Methodologies and Comparative Analysis
A variety of catalytic systems have been developed, each with its own strengths regarding substrate scope, efficiency, and operational simplicity. Below is a comparative summary of leading methods.
Table 1: Comparison of Enantioselective α-Sulfenylation Methods
| Catalyst System | Substrate Class | Typical Sulfur Source | Typical Yield (%) | Typical ee (%) | Key Advantages | Reference |
| Chiral Pyrrolidine Derivatives | Aldehydes, Ketones | N-Phenylthiophthalimide | 80-98 | 90-99 | Metal-free, operationally simple, excellent enantioselectivity. | [6] |
| Cinchona Alkaloid Squaramides | Azlactones | N-(Thio)succinimides | 75-95 | 81-94 | High enantioselectivity for amino acid precursors, low catalyst loading. | [3] |
| Chiral Selenophosphoramides | Silyl Enol Ethers | N-Phenylthiosaccharin | 70-95 | 80-95 | Effective for ketone derivatives, avoids acidic hydrolysis of substrates. | [1][7] |
| Rhodium / Chiral Diene | Sulfenamides (S-alkylation) | Diazo Compounds | 85-99 | up to 98 | Fundamentally new route to chiral sulfoximines, high yields. | [8] |
Detailed Application Notes and Protocols
This section provides a field-proven, step-by-step protocol for the organocatalyzed α-sulfenylation of an aldehyde, a widely applicable and highly reliable method.
Protocol: Organocatalytic α-Sulfenylation of Propanal
This protocol is adapted from the seminal work by Jørgensen and co-workers, which established the use of sterically demanding diarylprolinol silyl ethers as highly effective organocatalysts.[6]
Objective: To synthesize (S)-2-(phenylthio)propanal with high enantiomeric excess.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)
-
Propanal (Substrate)
-
This compound (N-PTS) (Sulfur Source)
-
Dichloromethane (DCM), Anhydrous
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox).
Causality Behind Experimental Choices:
-
Inert Atmosphere: While not strictly required for all organocatalytic reactions, initial setup under an inert atmosphere (Nitrogen or Argon) is good practice to ensure the integrity of the anhydrous solvent and prevent side reactions.
-
Anhydrous Solvent: The use of anhydrous DCM is critical. Water can hydrolyze the enamine intermediate, quenching the catalytic cycle and leading to diminished yield and enantioselectivity.
-
In Situ Reduction: The resulting α-sulfenylated aldehyde is often sensitive and prone to racemization or decomposition on silica gel. Therefore, it is directly reduced in situ with NaBH₄ to the more stable and easily purified alcohol. This is a critical self-validating step that preserves the stereochemical information generated in the catalytic reaction.
Workflow Diagram: Experimental Protocol
Caption: Experimental workflow for organocatalytic α-sulfenylation and subsequent reduction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the catalyst (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.10 mmol, 10 mol%) and N-PTS (1.0 mmol, 1.0 equiv).
-
Solvent Addition and Cooling: Place the flask under an inert atmosphere of nitrogen. Add anhydrous DCM (2.0 mL) and cool the mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Add propanal (1.2 mmol, 1.2 equiv) dropwise to the stirred solution over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the N-PTS starting material by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
In Situ Reduction: Once the reaction is complete, add Methanol (2.0 mL) to the reaction mixture at 0 °C. Then, add Sodium Borohydride (NaBH₄) (1.5 mmol, 1.5 equiv) in small portions over 5 minutes. Caution: Gas evolution (H₂)!
-
Quenching and Extraction: After stirring for an additional 30 minutes, quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired (S)-2-(phenylthio)propan-1-ol.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column. Expected ee is typically >95%.
Mechanistic Visualization
The catalytic cycle illustrates how the chiral secondary amine generates a nucleophilic enamine intermediate, which is the key species that undergoes stereocontrolled sulfenylation.
Caption: Generalized catalytic cycle for enamine-mediated α-sulfenylation.
Conclusion and Future Outlook
The field of asymmetric sulfenylation has matured significantly, with both organocatalysis and transition-metal catalysis offering robust and highly selective methods for creating chiral C–S bonds.[3] Current research focuses on expanding the substrate scope to more challenging scaffolds, developing more sustainable methods using earth-abundant metal catalysts or photocatalysis, and applying these reactions to the synthesis of complex, biologically active molecules.[9][10] The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage these powerful synthetic tools in their pursuit of new medicines and materials.
References
-
Catalytic Asymmetric α-Sulfenylation: A New and Efficient Pathway to Access Chiral C-S Bonds. ResearchGate.[Link]
-
Recent progress in C–S bond formation via electron donor–acceptor photoactivation. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Synthesis of α-sulfenylated carbonyl compounds under metal-free conditions. ResearchGate.[Link]
-
Recent advances in C-S bond formation via C-H bond functionalization and decarboxylation. PubMed.[Link]
-
Catalytic, Enantioselective Sulfenylation of Ketone-Derived Enoxysilanes. ACS Publications.[Link]
-
Asymmetric Organocatalysis. YouTube.[Link]
-
Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation. ResearchGate.[Link]
-
Catalytic, enantioselective sulfenylation of ketone-derived enoxysilanes. PubMed.[Link]
-
Enantioselective Organocatalyzed α Sulfenylation of Aldehydes. Organic Chemistry Portal.[Link]
-
Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. ResearchGate.[Link]
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Application Notes and Protocols: Organocatalyzed Sulfenylation with N-(Phenylthio)phthalimide
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of C–S Bond Formation in Modern Chemistry
The introduction of sulfur-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Aryl sulfides, in particular, are privileged structures found in a multitude of biologically active compounds and functional materials.[1][2] The development of efficient and selective methods for carbon-sulfur (C–S) bond formation is, therefore, a paramount objective. Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-catalyzed methods, offering mild reaction conditions and avoiding toxic heavy metal contaminants.[3]
This guide provides a detailed exploration of organocatalyzed sulfenylation reactions utilizing N-(Phenylthio)phthalimide, a highly effective electrophilic sulfur source.[1][2] This reagent is a stable, crystalline solid that is easy to handle, making it a superior alternative to odorous and unstable sulfenylating agents like thiols and sulfenyl halides.[1][2] We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer practical insights to empower researchers in their synthetic endeavors.
The Reagent: A Closer Look at this compound
This compound is a commercially available compound that serves as an excellent electrophilic source of the "PhS+" synthon.[4] Its stability and ease of handling make it an ideal reagent for a wide range of sulfenylation reactions.[1]
| Property | Value |
| CAS Number | 14204-27-4[5][6] |
| Molecular Formula | C₁₄H₉NO₂S[5][6][7] |
| Molecular Weight | 255.29 g/mol [5][6][7] |
| Appearance | White to light yellow crystalline powder[4] |
| Solubility | Soluble in many common organic solvents |
Safety Precautions: While this compound is generally stable, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8]
The Mechanism: A Tale of Nucleophilic Activation and Electrophilic Attack
The organocatalyzed sulfenylation of pronucleophiles with this compound generally proceeds through a mechanism involving the activation of the substrate by the organocatalyst to form a nucleophilic intermediate, which then attacks the electrophilic sulfur atom of the reagent. The specific catalytic cycle can vary depending on the catalyst and substrate.
A common and illustrative example is the α-sulfenylation of a ketone catalyzed by a secondary amine, such as proline or its derivatives.[1][9]
Figure 1. Generalized mechanistic cycle for the proline-catalyzed α-sulfenylation of ketones.
Causality in the Mechanism:
-
Enamine Formation: The secondary amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. This transformation is crucial as it increases the nucleophilicity of the α-carbon.[9]
-
Nucleophilic Attack: The electron-rich enamine attacks the electrophilic sulfur atom of this compound. The nitrogen-sulfur bond in this compound is polarized, rendering the sulfur atom susceptible to nucleophilic attack.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the α-sulfenylated ketone product and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle. The phthalimide anion is a stable leaving group.
For asymmetric transformations, chiral organocatalysts such as cinchona alkaloids or chiral thioureas are employed.[10][11][12] These catalysts create a chiral environment around the reacting species, controlling the stereochemical outcome of the reaction by favoring the approach of the electrophile from one face of the nucleophile.[13]
Experimental Protocols: A Practical Guide
The following protocols are intended as a general starting point and may require optimization for specific substrates.
General Materials and Equipment:
-
Reagents: this compound, organocatalyst (e.g., L-proline, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, or a chiral thiourea), substrate (e.g., ketone, aldehyde, oxindole), anhydrous solvent (e.g., CH₂Cl₂, CHCl₃, toluene, THF), and a weak base if required (e.g., triethylamine).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, inert atmosphere setup (e.g., nitrogen or argon balloon), syringes, needles, and standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, flash chromatography system).
Protocol 1: Proline-Catalyzed α-Sulfenylation of a Ketone
This protocol is a general procedure for the α-sulfenylation of a cyclic ketone.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and L-proline (0.2 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous chloroform (CHCl₃, 5 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-phenylthio ketone.
Protocol 2: Asymmetric Sulfenylation of an Oxindole using a Chiral Organocatalyst
This protocol provides a framework for the enantioselective sulfenylation of 3-substituted oxindoles, a common scaffold in medicinal chemistry.[1][14]
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-purged vial, dissolve the 3-substituted oxindole (0.2 mmol, 1.0 equiv) and a chiral organocatalyst (e.g., a quinidine-derived catalyst, 0.02 mmol, 10 mol%) in an anhydrous solvent such as toluene (2.0 mL).
-
Reagent Addition: Add this compound (0.24 mmol, 1.2 equiv) to the solution.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (this may range from -20 °C to room temperature depending on the catalyst and substrate) until the starting material is consumed as determined by TLC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the optically active 3-phenylthio-3-substituted oxindole.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Substrate Scope and Performance
The organocatalyzed sulfenylation with this compound is applicable to a wide range of substrates. The following table summarizes representative examples from the literature.
| Substrate | Organocatalyst | Product Yield (%) | Enantiomeric Excess (%) |
| Cyclohexanone | L-Proline | 85-95 | N/A |
| Propiophenone | Pyrrolidine trifluoromethanesulfonamide | ~80 | N/A |
| 3-Substituted Oxindoles | Quinidine | up to 99 | up to 99[1] |
| β-Keto Phosphonates | α,α-Diaryl-ʟ-prolinols | High | High[1] |
| β-Naphthols | Cinchona-derived thiourea | Good to excellent | High[15] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient reaction time or temperature- Presence of water | - Use a fresh batch of catalyst.- Increase reaction time or temperature.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield | - Product degradation- Difficult purification | - Monitor the reaction closely and stop it upon completion.- Optimize the chromatography conditions. |
| Low Enantioselectivity (for asymmetric reactions) | - Racemization of the product- Non-optimal catalyst or reaction conditions | - Lower the reaction temperature.- Screen different chiral catalysts, solvents, and additives. |
| Formation of Side Products | - Self-condensation of the substrate- Reaction at other nucleophilic sites | - Adjust the reaction conditions (e.g., temperature, concentration).- Use a more selective catalyst. |
Workflow Visualization
Figure 2. A typical experimental workflow for organocatalyzed sulfenylation.
Conclusion: A Versatile Tool for C-S Bond Formation
Organocatalyzed sulfenylation with this compound represents a robust, versatile, and increasingly indispensable tool in the synthetic chemist's arsenal. The mild reaction conditions, broad substrate scope, and the potential for high enantioselectivity make it an attractive strategy for the synthesis of complex molecules, particularly in the context of drug discovery and development.[3][16][17] As the field of organocatalysis continues to evolve, we can anticipate the development of even more efficient and selective catalysts, further expanding the applications of this powerful transformation.
References
Sources
- 1. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 4. CAS 14204-27-4: this compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C14H9NO2S | CID 5127161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 14204-27-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 14204-27-4 | TCI AMERICA [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharm.or.jp [pharm.or.jp]
- 12. chemscene.com [chemscene.com]
- 13. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. | Semantic Scholar [semanticscholar.org]
- 14. Catalytic asymmetric sulfenylation of unprotected 3-substituted oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Enantioselective Organocatalytic Sulfenylation of βâNaphthols - The Journal of Organic Chemistry - Figshare [figshare.com]
- 16. Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalyst-free chemoselective α-sulfenylation/β-thiolation for α,β-unsaturated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. N-Sulfenyl phthalimide enabled Markovnikov hydrothiolation of unactivated alkenes via ligand promoted cobalt catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 29. mdpi.com [mdpi.com]
- 30. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging N-(Phenylthio)phthalimide in Transition Metal-Catalyzed Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of N-(Phenylthio)phthalimide in Modern Synthesis
In the vast landscape of synthetic organic chemistry, the formation of carbon-sulfur (C–S) bonds is a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Historically, the use of thiols and disulfides as sulfur sources has been effective but is often hampered by their volatility, foul odor, and propensity for side reactions, such as oxidation.[2][3] The emergence of this compound (NPPT) and its analogues has provided a robust solution to these challenges.
NPPT is a stable, crystalline, and odorless solid that serves as an excellent electrophilic sulfur source.[2][3][4] Its well-defined reactivity and ease of handling have made it an increasingly popular reagent in transition metal-catalyzed reactions. The core of its utility lies in the polarized N–S bond, which allows for the facile transfer of a phenylthio group (PhS) to a wide array of nucleophiles under catalytic conditions. This guide provides an in-depth exploration of key transition metal-catalyzed reactions involving NPPT, offering mechanistic insights and detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Copper-Catalyzed C–S Cross-Coupling Reactions
Copper catalysis represents one of the most cost-effective and sustainable approaches for constructing C–S bonds.[5][6] Its low toxicity and high efficiency make it an attractive choice for both academic and industrial applications. When paired with NPPT, copper catalysts can mediate the efficient thiolation of various organometallic reagents.
Mechanistic Rationale
The prevailing mechanism for copper-catalyzed thiolation with reagents like NPPT often involves the formation of a copper(I)-thiolate intermediate. This key intermediate is generated from the reaction of the copper catalyst with the sulfur electrophile. The organometallic nucleophile (e.g., an organozinc reagent) undergoes transmetalation with a copper salt, and the resulting organocopper species reacts with the electrophilic sulfur source to furnish the thioether product. Alternatively, a catalytic amount of a copper salt can facilitate the direct reaction between the organometallic reagent and NPPT.
Diagram 1: General Workflow for Reaction Setup
Caption: Standard experimental workflow for transition metal-catalyzed reactions.
Application Protocol 1: Copper-Catalyzed Thiolation of Organozinc Reagents
This protocol details the reaction between functionalized organozinc halides and this compound, a method that benefits from the high functional group tolerance of organozinc reagents.[7]
Materials:
-
This compound (NPPT)
-
Organozinc halide solution (e.g., 0.5 M in THF)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.) and Cu(OAc)₂·H₂O (0.10 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous THF (to achieve a ~0.2 M concentration with respect to the organozinc reagent). Stir the resulting suspension for 5 minutes at room temperature.
-
Nucleophile Addition: Slowly add the organozinc halide solution (1.0 equiv.) dropwise to the stirred suspension at 25 °C. The causality here is critical: slow addition prevents temperature spikes and potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 25 °C for 1-2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This step neutralizes any remaining organometallic species.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired thioether.
| Entry | Coupling Partner | Catalyst Loading (mol%) | Yield (%) |
| 1 | Phenylzinc chloride | 10 | 92 |
| 2 | 4-Fluorophenylzinc iodide | 10 | 89 |
| 3 | 2-Thienylzinc chloride | 5 | 95 |
| 4 | Benzylzinc bromide | 10 | 85 |
| Data synthesized from representative literature examples.[7] |
Palladium-Catalyzed C–H Thiolation
Palladium catalysis has revolutionized synthetic chemistry, particularly through its ability to mediate C–H activation, allowing for the direct functionalization of otherwise inert bonds.[8] When used with a directing group, this strategy offers exceptional regioselectivity. NPPT is an effective reagent for the palladium-catalyzed ortho-thiolation of aryl compounds bearing a suitable directing group.[2]
Mechanistic Rationale: Chelation-Assisted C–H Activation
The key to this transformation is the presence of a directing group (e.g., a pyridine or amide) on the substrate. This group coordinates to the palladium center, positioning it in close proximity to a specific ortho C–H bond. This leads to the formation of a five- or six-membered palladacycle intermediate via cyclometalation. This palladacycle then reacts with NPPT, which acts as the electrophilic sulfur source. A subsequent reductive elimination step forms the C–S bond and regenerates the active palladium catalyst, completing the catalytic cycle.
Diagram 2: Mechanism of Pd-Catalyzed C-H Thiolation
Caption: Catalytic cycle for chelation-directed C-H thiolation.
Application Protocol 2: Directed ortho-Thiolation of 2-Phenylpyridine
This protocol describes the palladium-catalyzed direct thiolation at the ortho-position of the phenyl ring of 2-phenylpyridine, using the pyridine nitrogen as the directing group.[2]
Materials:
-
2-Phenylpyridine
-
This compound (NPPT)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetic acid (AcOH)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube, combine 2-phenylpyridine (1.0 equiv.), this compound (1.5 equiv.), and Pd(OAc)₂ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Additive Addition: Add anhydrous DCE (to achieve ~0.1 M concentration) followed by acetic acid (2.0 equiv.) via syringe. The acid acts as a proton shuttle and promotes the C–H activation step.
-
Heating: Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor its progress by TLC, observing the disappearance of the 2-phenylpyridine spot.
-
Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Carefully add saturated aqueous NaHCO₃ to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield 2-(2-(phenylthio)phenyl)pyridine.
Nickel/Photoredox-Catalyzed Decarboxylative Thiolation
The synergy between nickel and photoredox catalysis has unlocked novel reaction pathways, particularly for the functionalization of abundant feedstocks like carboxylic acids.[9] In this paradigm, N-hydroxyphthalimide (NHPI) esters, derived from carboxylic acids, serve as redox-active precursors for alkyl radicals. NPPT can then efficiently trap these transient radicals in a nickel-catalyzed cycle. Phthalimide itself has also been identified as a beneficial additive in nickel catalysis, potentially by stabilizing active catalytic species or breaking up inactive catalyst aggregates.[10]
Mechanistic Rationale: A Dual Catalytic Cycle
This transformation operates through a dual catalytic system:
-
Photoredox Cycle: A photocatalyst (e.g., an Iridium or organic dye), upon excitation by visible light, reduces the NHPI ester. This initiates a decarboxylation event, releasing CO₂ and generating a transient alkyl radical.[11][12][13]
-
Nickel Cycle: A low-valent Ni(0) or Ni(I) complex reacts with NPPT to form a Ni(II)-thiolate species. This nickel complex acts as a persistent radical trap, intercepting the transient alkyl radical generated from the photoredox cycle. The resulting Ni(III) intermediate undergoes reductive elimination to form the desired C(sp³)–S bond and regenerate a Ni(I) species, which continues the catalytic cycle.
Diagram 3: Dual Nickel/Photoredox Catalytic Cycle
Caption: Interplay of photoredox and nickel cycles in decarboxylative thiolation.
Application Protocol 3: Decarboxylative Phenylthiolation of an Aliphatic Carboxylic Acid
This protocol outlines the conversion of a primary aliphatic carboxylic acid into its corresponding phenyl thioether via an NHPI redox-active ester intermediate.
Materials:
-
Aliphatic carboxylic acid
-
N-Hydroxyphthalimide (NHPI)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
This compound (NPPT)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) or other photocatalyst
-
Anhydrous Dimethylformamide (DMF)
-
Blue LED light source
Step-by-Step Protocol:
Part A: Synthesis of the NHPI Redox-Active Ester
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), N-hydroxyphthalimide (1.1 equiv.), and a catalytic amount of DMAP in an appropriate solvent like DCM.
-
Add DCC (1.1 equiv.) portion-wise at 0 °C.
-
Stir the mixture overnight at room temperature.
-
Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify by recrystallization or chromatography to obtain the NHPI ester.
Part B: The Nickel/Photoredox Coupling Reaction
-
Reaction Setup: To a borosilicate vial, add the NHPI ester (1.0 equiv.), NPPT (1.5 equiv.), NiCl₂·6H₂O (5 mol%), dtbbpy (6 mol%), and the photocatalyst (1-2 mol%).
-
Inert Atmosphere: Seal the vial with a cap containing a septum. Degas the solvent (anhydrous DMF) with argon for 20 minutes. Add the degassed solvent to the vial under an argon atmosphere.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin stirring. Use a small fan to maintain the reaction temperature near ambient (~25 °C). The choice of visible light is crucial for exciting the photocatalyst without causing thermal degradation of the components.
-
Reaction Monitoring: Monitor the reaction over 12-24 hours by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to isolate the alkyl phenyl sulfide.
Conclusion and Outlook
This compound has firmly established itself as a versatile and highly practical electrophilic sulfur source in the modern synthetic chemist's toolkit. Its stability, safety, and reactivity make it a superior alternative to traditional sulfur reagents. As demonstrated, NPPT is compatible with a range of transition metals—including copper, palladium, and nickel—to achieve diverse and valuable chemical transformations such as cross-coupling, C–H functionalization, and decarboxylative thiolation. The protocols outlined in this guide serve as a validated starting point for researchers aiming to construct complex sulfur-containing molecules. Future exploration will likely expand the scope of catalysts and coupling partners, further cementing the role of NPPT and its derivatives in enabling innovative solutions for drug discovery and materials science.
References
- Guo, Y., Luo, Y., Mu, S., Xu, J., & Song, Q. (2021). Photoinduced Decarboxylative Phosphorothiolation of N-Hydroxyphthalimide Esters. Organic Letters, 23, 6729-6734.
- CymitQuimica. (n.d.). This compound.
- Beilstein Journals. (n.d.). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations.
- Various Authors. (n.d.). t-BuOLi promoted regioselective N-thiolation of indoles with N-arylthio phthalimide.
- Tala, S. R., & Ghorbani-Choghamarani, A. (n.d.). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. PMC - NIH.
- MDPI. (n.d.). Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams.
- ResearchGate. (n.d.). Nickel-catalyzed allylic defluorinative alkylation. NPhth = phthalimide.
- TCI Chemicals. (2015). Catalytic Trifluoromethylthiolation Using N-(Trifluoromethylthio)phthalimide.
- PMC - NIH. (n.d.). Copper-Catalyzed, N-Directed Csp3–H Trifluoromethylthiolation (−SCF3) and Trifluoromethylselenation (−SeCF3).
- NIH. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification.
- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
- Wiley Online Library. (n.d.). Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis.
- PubMed. (n.d.). Visible Light-Promoted Decarboxylative Di- And Trifluoromethylthiolation of Alkyl Carboxylic Acids.
- NIH. (2022). Accelerating reaction generality and mechanistic insight through additive mapping.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (n.d.). General preparation of N‐thiophthalimides 3 and their reaction with organozinc reagents 2 to provide thioethers of type 1.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- DSpace. (n.d.). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols.
- MDPI. (2023). Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study.
Sources
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- 3. BJOC - N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations [beilstein-journals.org]
- 4. CAS 14204-27-4: this compound | CymitQuimica [cymitquimica.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
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- 10. Accelerating reaction generality and mechanistic insight through additive mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoinduced Decarboxylative Phosphorothiolation of N-Hydroxyphthalimide Esters [organic-chemistry.org]
- 12. Decarboxylative thiolation of redox-active esters to free thiols and further diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visible Light-Promoted Decarboxylative Di- and Trifluoromethylthiolation of Alkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Thiol Chemistry: N-(Phenylthio)phthalimide as a Superior Masked Thiol Precursor in Synthesis
Introduction: The Quest for Controlled Sulfenylation
In the landscape of modern organic synthesis, the introduction of sulfur-containing functionalities is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Thiols, with their unique nucleophilicity and redox properties, are central to the construction of these molecules. However, their volatility, unpleasant odor, and propensity for uncontrolled oxidation to disulfides present significant handling challenges. To circumvent these issues, the concept of "masked" thiol precursors has emerged as an elegant solution, offering stable, easy-to-handle reagents that deliver the desired thiol moiety on demand.
Among the various thiol surrogates, N-(Phenylthio)phthalimide (N-PTP) has distinguished itself as a versatile and highly effective electrophilic sulfenylating agent. Its crystalline nature, stability, and predictable reactivity make it an invaluable tool for the precise installation of a phenylthio group onto a wide range of nucleophiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical protocols for utilizing this compound as a masked thiol precursor. We will delve into the causality behind experimental choices, providing not just a "how-to," but a "why-to" for the discerning scientist.
The Chemistry of this compound: A Stable Electrophilic Sulfur Source
This compound is a white to light yellow crystalline solid with the chemical structure shown below. The key to its utility lies in the polarization of the nitrogen-sulfur (N-S) bond. The two electron-withdrawing carbonyl groups of the phthalimide moiety render the sulfur atom electrophilic and susceptible to nucleophilic attack. This allows for the transfer of the phenylthio ("PhS") group to a nucleophile, with the stable phthalimide anion acting as an excellent leaving group.
The synthesis of this compound is straightforward and can be achieved through several methods. A common and efficient laboratory-scale preparation involves the reaction of benzenesulfenyl chloride with phthalimide in the presence of a base such as triethylamine.[1]
Core Applications and Mechanistic Insights
This compound serves as a gateway to a diverse array of sulfur-containing molecules. Its primary applications include the synthesis of unsymmetrical sulfides, disulfides, and the sulfenylation of carbon and heteroatom nucleophiles.
Synthesis of Unsymmetrical Sulfides
The formation of a carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry. This compound provides a reliable method for the synthesis of unsymmetrical sulfides by reacting with organometallic reagents, such as Grignard reagents, and through catalyzed reactions with various carbon nucleophiles.
Organometallic reagents, particularly Grignard (organomagnesium) and organozinc reagents, are excellent carbon-centered nucleophiles for sulfide synthesis. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic sulfur atom of N-PTP.
Diagram 1: General workflow for sulfide synthesis using Grignard reagents.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are crucial for the stability and reactivity of the Grignard reagent.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermicity and then allowed to warm to room temperature to ensure completion.
-
Stoichiometry: A slight excess of the Grignard reagent is often used to drive the reaction to completion.
This compound can also react with less reactive carbon nucleophiles, such as enolates, indoles, and oxindoles, often with the aid of a catalyst.
-
Lewis Acid Catalysis: Lewis acids like MgBr₂, Sc(OTf)₃, and AlCl₃ can activate N-PTP by coordinating to the carbonyl oxygens of the phthalimide group.[2] This coordination increases the polarization of the N-S bond, enhancing the electrophilicity of the sulfur atom and facilitating the attack by weaker nucleophiles.[2]
Diagram 2: Mechanism of Lewis acid-catalyzed sulfenylation.
-
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed for the enantioselective sulfenylation of various pronucleophiles, including oxindoles.[2] These catalysts typically function by activating the nucleophile through the formation of a chiral enamine or enolate intermediate, which then attacks the electrophilic sulfur of N-PTP in a stereocontrolled manner.
Synthesis of Unsymmetrical Disulfides
The formation of disulfide bonds is critical in peptide and protein chemistry, as well as in the synthesis of various natural products and pharmaceuticals. This compound provides a clean and efficient method for the synthesis of unsymmetrical disulfides through its reaction with thiols.
The reaction proceeds via a thiol-disulfide exchange mechanism. The thiol, acting as a nucleophile, attacks the electrophilic sulfur of N-PTP, leading to the formation of the unsymmetrical disulfide and the phthalimide anion.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile (MeCN) are commonly used.
-
Base: In cases where the thiol is not sufficiently nucleophilic, a mild, non-nucleophilic base like triethylamine can be added to deprotonate the thiol to the more reactive thiolate.
-
Temperature: The reaction is typically carried out at room temperature.
Synthesis of Sulfur-Containing Heterocycles
This compound can be a valuable reagent in the synthesis of sulfur-containing heterocycles. For instance, in reactions with appropriately substituted precursors, the introduced phenylthio group can participate in subsequent cyclization reactions. While direct, one-pot syntheses of heterocycles like thiazoles or thiophenes using N-PTP are less common, its role as a precursor to a key sulfur-containing intermediate is significant. For example, the sulfenylation of an enolate followed by intramolecular cyclization can lead to the formation of thiophene derivatives.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of Unsymmetrical Sulfides using Grignard Reagents
Materials:
-
This compound (1.0 equiv)
-
Organohalide (for Grignard reagent formation, 1.1 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for inert atmosphere reactions (flame-dried)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings. Add a small portion of the anhydrous solvent and a crystal of iodine to initiate the reaction. Add the organohalide dissolved in the anhydrous solvent dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Sulfenylation Reaction: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of this compound via a cannula.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical sulfide.
| Substrate (Organohalide) | Product | Typical Yield |
| Bromobenzene | Diphenyl sulfide | 85-95% |
| Benzyl bromide | Benzyl phenyl sulfide | 80-90% |
| Iodomethane | Methyl phenyl sulfide | 75-85% |
Protocol 2: General Procedure for the Synthesis of Unsymmetrical Disulfides
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Dichloromethane (DCM) or acetonitrile (MeCN)
-
Triethylamine (optional, 1.2 equiv)
Procedure:
-
In a round-bottom flask, dissolve the thiol in DCM.
-
Add this compound to the solution. If the thiol is not highly acidic, add triethylamine.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the unsymmetrical disulfide.
| Thiol | Product | Typical Yield |
| Benzyl mercaptan | Benzyl phenyl disulfide | 90-98% |
| Thiophenol | Diphenyl disulfide | >95% |
| Cysteine derivative | Phenyl-cysteinyl disulfide | 85-95% |
Safety and Handling
While this compound is a stable solid and a safer alternative to many other sulfenylating agents, proper laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands out as a robust and versatile reagent for the introduction of the phenylthio group in organic synthesis. Its stability, ease of handling, and predictable reactivity make it a superior choice over traditional thiol-based reagents. By understanding the mechanistic principles that govern its reactivity, researchers can harness the full potential of this "masked" thiol precursor to construct complex sulfur-containing molecules with high efficiency and control. The protocols and insights provided in this application note are intended to empower scientists in their pursuit of novel chemical entities, furthering advancements in medicine, agriculture, and materials science.
References
- Sigma-Aldrich. (2023).
-
Ghavidel, M., & Zare, A. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry, 19, 1471–1502. [Link]
- Mukaiyama, T., et al. (1970). A New Method for the Synthesis of Unsymmetrical Disulfides. Tetrahedron Letters, 11(41), 3547-3550.
- Harpp, D. N., & Back, T. G. (1971). A New Synthesis of Sulfenamides. Tetrahedron Letters, 12(52), 4953-4956.
- Furukawa, M., Suda, T., & Hayashi, S. (1974). Synthesis of Unsymmetrical Sulfides. Synthesis, 1974(4), 282-282.
- Watanabe, M., Shirai, K., & Kumamoto, T. (1982). Synthesis of 3-substituted 2-buten-4-olides. NIPPON KAGAKU KAISHI, (10), 1780-1785.
-
Moreland, R. B., Smith, P. K., Fujimoto, E. K., & Dockter, M. E. (1982). Synthesis and characterization of N-(4-azidophenylthio)phthalimide: a cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups. Analytical biochemistry, 121(2), 321–326. [Link]
- Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.
-
Gao, W.-C., Shang, Y.-Z., Chang, H.-H., Li, X., Wei, W.-L., Yu, X.-Z., & Zhou, R. (2019). N-Alkynylthio Phthalimide: A Shelf-Stable Alkynylthio Transfer Reagent for the Synthesis of Alkynyl Thioethers. Organic Letters, 21(15), 6021–6024. [Link]
-
Asanuma, H., Kanemoto, K., Watanabe, T., & Fukuzawa, S. (2022). N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. ChemRxiv. [Link]
-
Chen, X., et al. (2019). Catalyst-free chemoselective α-sulfenylation/β-thiolation for α,β-unsaturated carbonyl compounds. Scientific reports, 9(1), 1-8. [Link]
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Application Note: Mastering Markovnikov Hydrothiolation of Unactivated Alkenes
A Guide for Researchers in Organic Synthesis and Drug Discovery
The selective formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic chemistry, yielding thioethers that are integral to pharmaceuticals, agrochemicals, and functional materials. While the anti-Markovnikov hydrothiolation of alkenes, typically proceeding through a radical pathway, is well-established, achieving the opposite regioselectivity—the Markovnikov adduct—presents a distinct and often more challenging synthetic problem. This guide provides an in-depth exploration of the principles and protocols for the Markovnikov hydrothiolation of unactivated alkenes, a reaction that installs sulfur at the more substituted carbon atom, providing access to valuable branched thioether scaffolds.
The Mechanistic Imperative: Overcoming Radical Pathways
At its core, Markovnikov's rule is dictated by the formation of the most stable carbocation intermediate during an addition reaction.[1] For hydrothiolation, this means the reaction must proceed through a non-radical, ionic pathway where the alkene's π-bond is protonated (or activated by a Lewis acid), generating a positive charge on the most substituted carbon. This carbocation is then intercepted by the nucleophilic thiol.
The primary challenge is to suppress the competing and often kinetically favorable anti-Markovnikov radical pathway, where a thiyl radical adds to the least substituted carbon.[2] Modern protocols achieve Markovnikov selectivity through several key strategies:
-
Brønsted/Lewis Acid Catalysis: The use of acids is the most direct approach. A Brønsted acid protonates the alkene, while a Lewis acid can coordinate to it, in either case polarizing the double bond and promoting the formation of the more stable carbocation.[3][4]
-
Halogen-Bonding Catalysis: A more recent, metal-free strategy employs catalysts like molecular iodine (I₂). The iodine acts as a halogen-bond donor, activating the thiol and facilitating a concerted or stepwise ionic addition.[5]
-
Transition Metal Catalysis: Certain transition metals, such as palladium, can catalyze this transformation, particularly with alkenes bearing coordinating heteroatoms that assist in catalyst binding and directing the regioselectivity.[6]
-
Catalyst-Free Innovations: Environmentally benign methods have emerged that utilize in situ generated reagents, such as dithiocarbamic acids from amines and carbon disulfide, to achieve Markovnikov addition without any external catalyst, metal, or solvent.[7][8]
Below is a generalized mechanistic pathway for an acid-catalyzed Markovnikov hydrothiolation.
Caption: Generalized mechanism of acid-catalyzed Markovnikov hydrothiolation.
Experimental Protocols: From Theory to Practice
Successful hydrothiolation requires careful selection of the catalytic system based on the substrate scope and desired reaction conditions. Below are two distinct, reliable protocols that deliver Markovnikov products with high selectivity.
This robust method employs a combination of a zinc catalyst and a Brønsted acid to efficiently suppress the radical pathway and promote the ionic mechanism. It is particularly effective for aryl alkenes (styrenes) and various thiols.[4][9]
Materials and Reagents:
-
Alkene (e.g., Styrene)
-
Thiol (e.g., Thiophenol or an aliphatic thiol)
-
Zinc Iodide (ZnI₂)
-
4-Toluenesulfonic acid (TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv), zinc iodide (0.1 mmol, 10 mol%), and 4-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (2.0 mL) via syringe, followed by the dropwise addition of the thiol (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure Markovnikov sulfide product.
This modern approach leverages the power of halogen-bonding for catalysis, offering a mild, metal-free alternative with a broad substrate scope and high functional group tolerance.[5]
Materials and Reagents:
-
Alkene (e.g., α-Methylstyrene)
-
Thiol (e.g., Ethyl 2-mercaptoacetate)
-
Iodine (I₂)
-
Ethyl acetate (EtOAc)
-
Magnetic stirrer and stir bar
-
Reaction vial or flask
Step-by-Step Procedure:
-
Setup: In a 4 mL reaction vial equipped with a magnetic stir bar, combine the alkene (0.5 mmol, 1.0 equiv), the thiol (0.6 mmol, 1.2 equiv), and iodine (0.05 mmol, 10 mol%).
-
Solvent Addition: Add ethyl acetate (1.0 mL) to the vial.
-
Reaction: Seal the vial and stir the mixture at 60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography on silica gel.
Workflow and Data Summary
A generalized workflow for executing these protocols is outlined below.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Halogen-Bonding Catalysis for Markovnikov-Type Hydrothiolation of Alkenes [organic-chemistry.org]
- 6. Regioselective Hydrothiolation of Alkenes Bearing Heteroatoms with Thiols Catalyzed by Palladium Diacetate [organic-chemistry.org]
- 7. Catalyst/Metal/Solvent-Free Markovnikov Hydrothiolation of Unactivated Alkenes with Dithiocarbamic Acids [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of 3-Thioindoles with N-(Phenylthio)phthalimide
Abstract
The 3-thioindole scaffold is a privileged structural motif in a multitude of biologically active compounds, including agents with anti-HIV, anti-cancer, and anti-obesity properties.[1][2][3] Consequently, the development of efficient and reliable methods for the C3-sulfenylation of indoles is of paramount importance to researchers in medicinal chemistry and drug discovery. This guide provides a detailed protocol for the synthesis of 3-thioindoles via electrophilic substitution using N-(Phenylthio)phthalimide, a stable, crystalline, and highly effective sulfenylating agent. We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, discuss process optimization, and offer troubleshooting guidance.
Introduction: The Strategic Advantage of this compound
The direct C-H functionalization of indoles is a cornerstone of heterocyclic chemistry. While numerous sulfenylating agents exist, many suffer from significant drawbacks. Reagents like sulfenyl halides are often unstable and sensitive to moisture, while thiols and disulfides can be volatile, possess noxious odors, and may require harsh oxidative conditions.[4][5]
N-(Arylthio)phthalimides emerge as superior reagents for several reasons:
-
Stability: They are typically stable, crystalline solids that are easy to handle and store, unlike many other sulfenylating agents.[6][7]
-
Reactivity: The nitrogen-sulfur (N-S) bond is readily activated by a Lewis acid, generating a potent electrophilic sulfur species ("PhS+") for the sulfenylation reaction.[6][8]
-
Atom Economy: The phthalimide byproduct is generally unreactive and easily separated from the desired product during workup.
This protocol focuses on a Lewis acid-catalyzed approach, which ensures high regioselectivity for the electron-rich C3 position of the indole nucleus.[9][10]
Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)
The sulfenylation of indole at the C3 position is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The indole ring system is highly nucleophilic, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom.[9]
The reaction proceeds through the following key steps:
-
Activation of the Sulfenylating Agent: A Lewis acid (e.g., CeCl₃, BF₃·OEt₂) coordinates to the carbonyl oxygen of the this compound, polarizing and weakening the N-S bond. This enhances the electrophilicity of the sulfur atom.
-
Nucleophilic Attack: The electron-rich C3 position of the indole attacks the electrophilic sulfur atom, breaking the N-S bond and forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.
-
Rearomatization: A base (which can be the phthalimide anion or a solvent molecule) abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final 3-thioindole product.
Caption: Proposed mechanism for Lewis acid-catalyzed C3-sulfenylation of indole.
Detailed Experimental Protocol
This protocol provides a general method for the C3-sulfenylation of a simple indole. Optimization may be required for substituted indoles.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indole | Reagent grade, >99% | Sigma-Aldrich | |
| This compound | >97% | TCI Chemicals | Stable crystalline solid. |
| Anhydrous Cerium(III) Chloride (CeCl₃) | Anhydrous, 99.9% | Strem Chemicals | Lewis acid catalyst. Must be handled under inert atmosphere.[10] |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Use a dry solvent for best results. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Chemical | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR Chemicals | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | MilliporeSigma | Eluent for chromatography. |
Step-by-Step Procedure
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenylating agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. N-Alkynylthio Phthalimide: A Shelf-Stable Alkynylthio Transfer Reagent for the Synthesis of Alkynyl Thioethers [organic-chemistry.org]
- 8. t-BuOLi promoted regioselective N-thiolation of indoles with N-arylthio phthalimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of N-(Phenylthio)phthalimide in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Reagent for Drug Discovery
In the landscape of medicinal chemistry, the strategic introduction of sulfur-containing functional groups is a cornerstone of molecular design. These moieties can profoundly influence a compound's pharmacological profile, affecting everything from metabolic stability and lipophilicity to target binding affinity. N-(Phenylthio)phthalimide (NPP), with the chemical formula C₁₄H₉NO₂S, has emerged as a reagent of significant interest.[1][2] It is a stable, crystalline solid that elegantly solves many of the challenges associated with traditional sulfur chemistry, such as the handling of volatile and malodorous thiols or the instability of sulfenyl halides.[2]
This guide provides an in-depth exploration of this compound's applications, moving beyond a simple recitation of facts to explain the causality behind its utility. We will delve into its synthesis, its primary role as a superior electrophilic sulfenylating agent, and the broader therapeutic potential unlocked by its inherent phthalimide scaffold. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.
Synthesis of this compound: A Foundational Protocol
The reliable synthesis of high-purity starting materials is the bedrock of any successful research campaign. This compound can be efficiently prepared via a two-step process from readily available precursors. The following protocol is a robust method for its laboratory-scale synthesis.[3]
Protocol 2.1: Two-Step Synthesis of this compound
Step A: Preparation of Benzenesulfenyl Chloride
-
To a stirred solution of benzenethiol (0.5 mole) in 300 mL of n-pentane at 0°C, bubble chlorine gas until a quantitative conversion to the sulfenyl chloride is observed via GC analysis. This typically requires approximately 0.6 moles of chlorine.
-
The resulting red-orange solution of benzenesulfenyl chloride is used directly in the next step without isolation. Causality Note: The in-situ use of the sulfenyl chloride is critical due to its reactivity and potential instability. Pentane is an excellent solvent as it is inert and easily removed.
Step B: Reaction with Phthalimide
-
In a separate flask, prepare a stirred solution of phthalimide (0.5 mole) in 200 mL of dimethylformamide (DMF).
-
To this solution, add triethylamine (0.6 mole). Triethylamine acts as a base to deprotonate the phthalimide, forming a nucleophilic phthalimide anion.
-
Slowly add the benzenesulfenyl chloride solution from Step A dropwise to the phthalimide solution. Maintain stirring throughout the addition.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.
-
Pour the reaction mixture into 2 liters of cold water. This will precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude solid from ethanol to afford pure this compound as a crystalline solid (m.p. 160-161°C). The typical yield is around 95%.[3]
Caption: Workflow for the synthesis of this compound.
Core Application: Electrophilic Sulfenylation for C-S Bond Formation
The primary and most powerful application of this compound in medicinal chemistry is its role as an electrophilic "Ph-S+" synthon. It is an efficient reagent for the formation of carbon-sulfur bonds, a critical transformation in the synthesis of numerous biologically active molecules.[4] Sulfur-containing compounds are prevalent in pharmaceuticals, contributing to the treatment of cancer, inflammation, and infectious diseases.[4]
NPP offers distinct advantages over other sulfenylating agents:
-
Stability: It is a bench-stable, crystalline solid, unlike thiols (odorous, easily oxidized) or sulfenyl halides (reactive, moisture-sensitive).
-
Reactivity: The N-S bond is readily cleaved by nucleophiles, making it highly effective for transferring the phenylthio group.[2]
-
Byproduct Profile: The phthalimide byproduct is generally unreactive and easily removed during workup.
This reactivity has been harnessed in numerous transformations, including the direct α-sulfenylation of carbonyl compounds, the sulfenylation of indoles, and the functionalization of oxindoles.[4]
Caption: General mechanism of electrophilic sulfenylation using NPP.
Application Protocol: Asymmetric α-Sulfenylation of Oxindoles
The synthesis of chiral molecules is paramount in drug development. The 3-thio-substituted oxindole scaffold is a privileged structure in medicinal chemistry. This compound is a key reagent in the catalytic, asymmetric synthesis of these valuable compounds.[4]
Protocol 4.1: Chiral N,N'-Dioxide-Scandium(III) Catalyzed Sulfenylation
This protocol describes the enantioselective sulfenylation of unprotected oxindoles using a chiral catalyst system, as reported by Feng et al.[4]
Materials:
-
Substituted NH-Oxindole (1.0 equiv)
-
This compound (1.2 equiv)
-
Chiral N,N'-Dioxide Ligand (e.g., L-PipeNix) (1.1 mol%)
-
Scandium(III) triflate (Sc(OTf)₃) (1.0 mol%)
-
Brønsted Base (e.g., 2,6-lutidine) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral N,N'-dioxide ligand and Sc(OTf)₃.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to pre-form the chiral catalyst complex.
-
Add the NH-oxindole substrate and 2,6-lutidine to the reaction mixture.
-
Finally, add this compound in one portion.
-
Stir the reaction at the specified temperature (e.g., 25°C) and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the enantiomerically enriched 3-thiooxindole product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Self-Validation Note: This protocol consistently yields products with excellent enantioselectivities (up to 99% ee), demonstrating the robustness and reliability of this compound in high-precision synthesis.[4]
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| Oxindole | L-PipeNix-Sc(OTf)₃ | 98 | 99 |
| 5-Bromooxindole | L-PipeNix-Sc(OTf)₃ | 99 | 98 |
| 5-Nitrooxindole | L-PipeNix-Sc(OTf)₃ | 95 | 99 |
| Data synthesized from reports on asymmetric sulfenylation.[4] |
Therapeutic Potential Derived from the Phthalimide Scaffold
While NPP's primary role is as a reagent, its structure contains the phthalimide pharmacophore. Phthalimide derivatives have a rich history in medicinal chemistry, most famously exemplified by thalidomide.[5] The development of analogues based on this scaffold has led to treatments for a wide range of conditions.[6][7] Therefore, NPP serves as a gateway to novel sulfur-containing phthalimide derivatives with potential therapeutic applications.
-
Anti-inflammatory Agents: Many phthalimide derivatives are potent anti-inflammatory agents, often acting as inhibitors of tumor necrosis factor-alpha (TNF-α) production.[8][9][10] This mechanism is crucial in autoimmune disorders like rheumatoid arthritis.[10] The synthesis of novel N-arylphthalimides has been a successful strategy in this area.[11][12]
-
Antimicrobial Agents: The phthalimide core is present in molecules with significant antibacterial and antifungal activity.[13][14] Some derivatives act by inhibiting ergosterol biosynthesis in fungi, a mechanism analogous to azole antifungals, while others may target bacterial ribosomal subunits.[15][16]
-
Anticancer Agents: The phthalimide scaffold is considered a "privileged structure" in the design of antitumor agents.[7] Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[17][18]
-
Anticonvulsant Activity: Research has shown that this compound and its derivatives possess anticonvulsant properties in animal models, suggesting a potential therapeutic role in neurological disorders such as epilepsy.[1]
Caption: Relationship between NPP and potential therapeutic areas.
Conclusion and Future Outlook
This compound is more than just a synthetic intermediate; it is a precision tool for medicinal chemists. Its stability, predictable reactivity, and ease of handling make it a superior choice for electrophilic sulfenylation reactions, enabling the efficient construction of complex, sulfur-containing molecules. Its application in asymmetric catalysis underscores its value in producing enantiomerically pure compounds essential for modern drug development.
Furthermore, the inherent phthalimide core provides a direct link to a class of compounds with proven therapeutic value across inflammation, oncology, and infectious diseases. Future research will likely focus on expanding the repertoire of catalytic systems that utilize NPP and on designing novel, dual-function molecules where both the phenylthio group and the phthalimide scaffold contribute to the final biological activity. As the demand for sophisticated and potent therapeutics grows, the utility of versatile reagents like this compound will undoubtedly continue to expand.
References
-
Fraga, C. A., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-73. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. RSC Advances, 13(1), 1-20. [Link]
-
de Oliveira, R. B., et al. (2023). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 28(6), 2749. [Link]
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Machado, A. L., et al. (2005). Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide. Bioorganic & Medicinal Chemistry Letters, 15(4), 1169-72. [Link]
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Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link]
-
Fraga, C. A., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2023). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. PMC - NIH. [Link]
-
Al-Ghorbani, M., et al. (2021). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 26(19), 5988. [Link]
-
Al-Azzawi, W. A., et al. (2022). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. ResearchGate. [Link]
-
Kumar, P., et al. (2010). Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. Mini Reviews in Medicinal Chemistry, 10(1), 58-70. [Link]
-
SBBq. ANTIINFLAMMATORY ACTIVITY OF N- ARYLPHTHALIMIDES. [Link]
-
Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]
-
Yesil, M. (2014). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 19(11), 17781-17793. [Link]
-
da Silva, G. V. J., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270. [Link]
-
ResearchGate. A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential | Request PDF. [Link]
-
Asati, V., et al. (2024). Phthalimides as anti-inflammatory agents. PMC - NIH. [Link]
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Unveiling the anti-cancer potentiality of phthalimide-based Analogues targeting tubulin polymerization in MCF-7 cancerous Cells. OUCI. [Link]
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al-Soud, Y. A., & al-Masoudi, N. A. (2001). Synthesis and antitumor activity of some new phthalimide analogues. Pharmazie, 56(5), 372-5. [Link]
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Application Notes and Protocols for N-(Phenylthio)phthalimide as a Potential Biopesticide in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Date: January 5, 2026
Abstract
This document provides a comprehensive technical guide for the investigation of N-(Phenylthio)phthalimide as a novel biopesticide for agricultural applications. This compound, a derivative of phthalimide, has shown potential as a dual-action antifungal and nematicidal agent.[1] This guide is designed to provide researchers and development professionals with the foundational knowledge and detailed experimental protocols necessary to evaluate its efficacy, understand its mode of action, and assess its environmental safety profile. The protocols outlined herein are based on established methodologies and are intended to be adapted and optimized for specific laboratory and greenhouse conditions.
Introduction and Background
Phthalimide and its derivatives represent a class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and even therapeutic properties.[2][3] The fungicide Folpet, a phthalimide derivative, is already commercially available, highlighting the potential of this chemical scaffold in agriculture.[4][5] this compound (NPP), with the chemical formula C₁₄H₉NO₂S, is an organic compound that has been explored for its biological activities, including potential applications in both medicine and agriculture.[1] Preliminary research suggests that its mechanism of action may involve the inhibition of trehalose-6-phosphate phosphatase (TPP), an enzyme crucial for the growth and viability of certain fungi and nematodes.[1] This unique mode of action could offer a valuable tool in integrated pest management (IPM) strategies, potentially mitigating the development of resistance to existing pesticides.
These application notes will guide the user through a systematic evaluation of this compound, from initial in vitro screening to more complex greenhouse trials and preliminary ecotoxicological assessments.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₉NO₂S | [6] |
| Molecular Weight | 255.29 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 160-163 °C | |
| Solubility | Soluble in DMSO | |
| CAS Number | 14204-27-4 | [6] |
Proposed Mechanism of Action: Inhibition of Trehalose-6-Phosphate Phosphatase (TPP)
The proposed primary mode of action for the antifungal and nematicidal activity of this compound is the inhibition of the enzyme Trehalose-6-Phosphate Phosphatase (TPP).[1] TPP is a key enzyme in the trehalose biosynthesis pathway, which is essential for energy metabolism, stress resistance, and viability in many fungi and nematodes. By inhibiting TPP, this compound disrupts these critical cellular processes, leading to growth inhibition and mortality of the target pests.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols: Efficacy Evaluation
This section provides detailed protocols for the systematic evaluation of this compound's efficacy as a biopesticide. It is crucial to include appropriate positive and negative controls in all experiments.
In Vitro Antifungal Activity Screening
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against key agricultural fungal pathogens.
Target Organisms:
-
Fusarium oxysporum
-
Rhizoctonia solani
-
Botrytis cinerea
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or a suitable broth medium for the test fungi
-
Sterile 96-well microtiter plates
-
Fungal cultures of the target pathogens
-
Spectrophotometer or microplate reader
-
Positive control fungicide (e.g., a commercial fungicide known to be effective against the target pathogens)
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilutions should be made in the growth medium to the desired concentrations. Ensure the final DMSO concentration in the wells does not exceed a level that affects fungal growth (typically <1%).
-
Preparation of Fungal Inoculum: Grow the fungal pathogens on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed. Harvest the spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore suspension to a final concentration of approximately 1 x 10⁵ spores/mL in the growth medium.[8][9]
-
Microdilution Assay:
-
Add 100 µL of the appropriate growth medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.
-
Add 100 µL of the fungal spore suspension to each well.
-
Include a positive control (commercial fungicide), a negative control (medium with DMSO but no test compound), and a media sterility control (medium only).
-
-
Incubation: Incubate the plates at the optimal growth temperature for the respective fungus (typically 25-28°C) for a period that allows for sufficient growth in the negative control wells (usually 48-72 hours).[8]
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.[10] This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).
In Vitro Nematicidal Activity Assay
This protocol is for assessing the direct toxicity of this compound to plant-parasitic nematodes.
Target Organisms:
-
Meloidogyne incognita (Root-knot nematode)
-
Pratylenchus penetrans (Root-lesion nematode)
Materials:
-
This compound
-
DMSO
-
Sterile water
-
Nematode cultures (second-stage juveniles, J2)
-
96-well plates or small petri dishes
-
Inverted microscope
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO and create a dilution series in sterile water to achieve the desired test concentrations. The final DMSO concentration should be non-toxic to the nematodes.
-
Nematode Suspension: Extract second-stage juveniles (J2) from infected plant roots or soil using standard methods (e.g., Baermann funnel technique). Prepare a suspension of approximately 50-100 J2 per 100 µL of sterile water.
-
Exposure:
-
In a 96-well plate, add 100 µL of the nematode suspension to each well.
-
Add 100 µL of the respective test solution to each well.
-
Include a positive control (commercial nematicide), a negative control (water with DMSO), and a water-only control.
-
-
Incubation: Incubate the plates at room temperature (around 25°C) in the dark.
-
Mortality Assessment: After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle. Calculate the percentage mortality for each concentration.[11][12]
Greenhouse Pot Trial for Efficacy Evaluation
This protocol outlines a greenhouse experiment to evaluate the efficacy of this compound in protecting plants from nematode and/or fungal infections under controlled conditions.
Materials:
-
This compound formulation (see Section 5)
-
Susceptible host plants (e.g., tomato for M. incognita, a suitable host for the target fungus)
-
Sterilized soil mix
-
Pots
-
Nematode inoculum (M. incognita eggs or J2) or fungal inoculum
-
Standard commercial pesticide for comparison
Protocol:
-
Experimental Setup:
-
Fill pots with sterilized soil mix.
-
Transplant healthy seedlings of the host plant into the pots.
-
Arrange the pots in a randomized complete block design in the greenhouse.[13]
-
-
Treatments:
-
Untreated Control: No treatment applied.
-
Inoculated Control: Inoculated with the pathogen/pest but no chemical treatment.
-
This compound Treatment: Apply the formulated product at different concentrations as a soil drench or foliar spray, depending on the target pest.
-
Positive Control: Apply a standard commercial pesticide according to the label instructions.
-
-
Inoculation:
-
Nematodes: Inoculate the soil around the plant roots with a known number of M. incognita eggs or J2.
-
Fungi: Inoculate the soil or foliage with the target fungal pathogen, depending on its mode of infection.
-
-
Growth and Maintenance: Maintain the plants under optimal greenhouse conditions for the duration of the experiment (typically 4-8 weeks).[14]
-
Data Collection:
-
Disease/Pest Severity: Regularly assess the plants for symptoms of disease or pest infestation using a standardized rating scale.
-
Plant Growth Parameters: Measure plant height, shoot and root fresh/dry weight at the end of the experiment.
-
Nematode Reproduction: For nematicide trials, extract and count the number of eggs and J2 from the roots and soil to determine the reproduction factor.[15]
-
Fungal Colonization: For fungicide trials, assess the extent of fungal colonization of plant tissues.
-
Caption: Workflow for a greenhouse pot trial evaluation.
Formulation and Application Considerations
The effective delivery of this compound to the target pest is critical for its performance. Due to the lack of specific formulation data for this compound, general principles for phthalimide-based fungicides can be applied as a starting point.[16]
Formulation Types to Consider:
-
Wettable Powder (WP): this compound is mixed with inert carriers and wetting agents. This formulation is mixed with water to form a suspension for spraying.
-
Emulsifiable Concentrate (EC): The active ingredient is dissolved in a solvent with an emulsifier, which allows it to be mixed with water to form an emulsion.
-
Granules (G): The active ingredient is coated onto or absorbed into inert granules for soil application.
Key Formulation Parameters to Optimize:
-
Solubility: Investigate suitable and environmentally friendly solvents.
-
Stability: Assess the stability of the active ingredient in the formulation under various storage conditions (temperature, light).
-
Adjuvants: The inclusion of surfactants, spreaders, and stickers can improve the coverage and retention of the product on plant surfaces.
Environmental Safety and Ecotoxicology Assessment
A thorough evaluation of the potential environmental impact of this compound is a prerequisite for its development as a biopesticide.
Phytotoxicity Assessment
It is essential to determine if this compound causes harm to the crops it is intended to protect.
Protocol:
-
Plant Selection: Choose a range of representative crop species.
-
Application: Apply the formulated this compound at the intended use rate and at a higher rate (e.g., 2x) to healthy plants.
-
Observation: Monitor the plants for any signs of phytotoxicity, such as leaf burn, chlorosis, stunting, or malformation, over a period of several weeks. Compare with untreated control plants.
Non-Target Organism Toxicity
Preliminary assessment of the toxicity to key non-target organisms is crucial.
Suggested Test Organisms:
-
Earthworms (e.g., Eisenia fetida): To assess soil toxicity.
-
Honeybees (e.g., Apis mellifera): To evaluate risk to pollinators.[17]
-
Aquatic Invertebrates (e.g., Daphnia magna): To assess aquatic toxicity.[18][19]
Standardized OECD or EPA protocols should be followed for these toxicity tests.
Soil Biodegradation and Microbial Impact
Understanding the fate of this compound in the soil is critical.
Protocol:
-
Soil Incubation Study: Treat soil samples with this compound and incubate under controlled conditions. At regular intervals, extract and analyze the concentration of the parent compound to determine its degradation rate.
-
Impact on Soil Microbial Communities: Assess the effect of this compound on the soil microbial community structure and function. This can be done by measuring microbial biomass, enzyme activities, and changes in microbial diversity using molecular techniques (e.g., 16S rRNA and ITS gene sequencing).[1][20][21]
Data Analysis and Interpretation
All experimental data should be analyzed using appropriate statistical methods. For efficacy trials, this may include Analysis of Variance (ANOVA) followed by mean separation tests (e.g., Tukey's HSD) to compare treatment effects. For dose-response assays, probit analysis can be used to calculate IC₅₀ or LC₅₀ values.
Conclusion and Future Directions
This compound presents a promising avenue for the development of a novel biopesticide with a potentially unique mode of action. The protocols outlined in this guide provide a framework for a comprehensive evaluation of its efficacy and environmental safety. Further research should focus on optimizing formulations, understanding the full spectrum of its activity against a wider range of agricultural pests, and conducting field trials to validate its performance under real-world conditions. A thorough understanding of its environmental fate and non-target effects will be paramount for its successful registration and adoption as a sustainable pest management tool.
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An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds. (2025). JoVE. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2025). ResearchGate. [Link]
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Assessing the toxicity of pesticides on soil microorganisms. (n.d.). University of Thessaly. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). JoVE. [Link]
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A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy. [Link]
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Pesticide soil microbial toxicity: setting the scene for a new pesticide risk assessment for soil microorganisms (IUPAC Technical Report). (n.d.). ResearchGate. [Link]
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Assessing the Effects of Pesticides on the Soil Microbial Community: Advances, Standardization of Methods and the Need for a New Regulatory Framework. (n.d.). ResearchGate. [Link]
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IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber. [Link]
- Phthalimide-based fungicide and method of preparation thereof. (2024).
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Effect of pesticides on soil microbial community. (n.d.). Taylor & Francis Online. [Link]
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Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea. (2016). PubMed. [Link]
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Assessment of nematicidal and plant growth-promoting effects of Burkholderia sp. JB-2 in root-knot nematode-infested soil. (n.d.). PMC. [Link]
-
The Impact of Pesticides on Soil Microbial Communities: A Metagenomic and Reclamation Study. (n.d.). IJIRT. [Link]
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Nematicidal Activity of Phytochemicals against the Root-Lesion Nematode Pratylenchus penetrans. (2024). PMC. [Link]
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Conducting Onsite Greenhouse Trials. (2013). GrowerTalks. [Link]
-
Evaluation of commonly used nematicides with combined in in vitro and in planta bioassays in. (2022). Brill. [Link]
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Evaluation of nematicidal and plant growth promotion properties of some soil nematophagous fungi against root-knot nematode Meloidogyne incognita: in vitro and greenhouse studies. (2025). ResearchGate. [Link]
-
Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea. (2016). PubMed. [Link]
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Folpet. (n.d.). Wikipedia. [Link]
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Impact of Pot Farming on Plant-Parasitic Nematode Control. (2024). MDPI. [Link]
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Phthalimide. (n.d.). Wikipedia. [Link]
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Formulation. (n.d.). CABI Digital Library. [Link]
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Potent Nematicidal Activity of Maleimide Derivatives on Meloidogyne incognita. (2016). ResearchGate. [Link]
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Effects of neonicotinoids and fipronil on non-target invertebrates. (2025). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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Potent Nematicidal Activity of Maleimide Derivatives on Meloidogyne incognita. (2016). PubMed. [Link]
-
Antifungal activity against Fusarium oxysporum and Sclerotinia sclerotiorum of Penicillium citrinum extracts isolated from Anticarsia larvae. (2024). Sciendo. [Link]
-
Effects of neonicotinoids and fipronil on non-target invertebrates. (n.d.). Moray Beekeeping Dinosaurs. [Link]
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Nematocidal Potential of Synthetic Phenyl Azide Derivatives Against False Root-Knot Nematode (Nacobbus aberrans) Under In Vitro Conditions. (n.d.). MDPI. [Link]
-
Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review. (n.d.). MDPI. [Link]
-
Antifungal Activity of Some Plant Extracts Against Morphotypes of Fusarium spp. Associated with Tomato (Solanum. (2021). JScholar. [Link]
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Impact of pesticides on non-target invertebrates in agricultural ecosystems. (2024). OUCI. [Link]
-
In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes. (2025). PLOS One. [Link]
-
Toxicity of Neem-based Insecticides on Non-target Aquatic Invertebrates: A Mini Review. (n.d.). ResearchGate. [Link]
-
Nematicidal effect of Raphasatin from Raphanus sativus against Meloidogyne incognita. (2022). SciSpace. [Link]
-
Investigating the Polystyrene (PS) Biodegradation Potential of Phanerochaete chrysosporium Strain NA3: A Newly Isolated Soil Fungus. (n.d.). MDPI. [Link]
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Application Notes & Protocols: A Guide to Cobalt-Catalyzed Radical Hydrothiolation Using N-Sulfenyl Phthalimides
Introduction: Advancing C–S Bond Formation with Earth-Abundant Catalysis
The construction of carbon-sulfur (C–S) bonds is a cornerstone of modern organic synthesis, yielding structures integral to pharmaceuticals, agrochemicals, and materials science.[1][2][3] Traditional methods for forging these bonds have often relied on precious metal catalysts such as palladium.[4] While effective, the cost and low abundance of these metals present significant barriers to sustainable and large-scale synthesis. Consequently, the development of catalytic systems based on earth-abundant and less toxic metals, such as cobalt, has become a paramount objective in chemical research.[4][5]
Cobalt catalysis, in particular, has emerged as a powerful tool for a variety of organic transformations, often engaging in unique radical-mediated pathways.[6][7][8] This reactivity offers a complementary approach to the more common two-electron processes of precious metals. This application note details a recently developed, innovative protocol for the Markovnikov hydrothiolation of alkenes that leverages a light-promoted cobalt-catalyzed system.[9][10] This method distinguishes itself by utilizing N-sulfenyl phthalimides as stable, easy-to-handle thiyl radical precursors, thereby avoiding the use of foul-smelling and readily oxidized thiols.[1][3]
This guide is designed for researchers, chemists, and drug development professionals. It provides a deep dive into the reaction mechanism, a summary of its broad applicability, and detailed, field-tested protocols to ensure successful implementation in your laboratory.
Mechanistic Rationale: A Synergistic Catalytic Cycle
The success of this hydrothiolation protocol hinges on a synergistic interplay between a cobalt catalyst, a hydride source, and visible light. The reaction proceeds through a radical chain mechanism, which ensures high regioselectivity for the branched, Markovnikov product. Mechanistic investigations support the pathway detailed below.[9]
Key Mechanistic Steps:
-
Generation of the Active Cobalt-Hydride Species: The catalytic cycle is initiated by the reduction of the Co(II) precatalyst to a Co(I) species by a hydride donor, such as Hantzsch ester, under visible light irradiation. This Co(I) intermediate then reacts with a proton source to generate the key cobalt(III)-hydride (Co(III)-H) species.
-
Metal-Hydride Hydrogen Atom Transfer (MHAT): The Co(III)-H species engages in a Metal-Hydride Hydrogen Atom Transfer (MHAT) with the alkene substrate.[9][11] This step is crucial as it selectively delivers a hydrogen atom to the less substituted carbon of the double bond, generating the more stable tertiary or secondary alkyl radical. This step dictates the excellent Markovnikov regioselectivity of the overall transformation.
-
Radical Trapping by N-Sulfenyl Phthalimide: The generated alkyl radical is then trapped by the N-sulfenyl phthalimide. This step involves the homolytic cleavage of the N–S bond, forming the desired thioether product and a phthalimidyl radical.
-
Catalyst Regeneration and Radical Propagation: The phthalimidyl radical can then abstract a hydrogen atom from the Hantzsch ester to propagate the radical chain and regenerate the active hydride donor. The cobalt catalyst is also regenerated to continue the catalytic cycle.
Visualizing the Catalytic Cycle:
Caption: General Experimental Workflow.
Materials and Reagents:
-
Cobalt Catalyst: Co(OAc)₂ (Cobalt(II) acetate) or a similar Co(II) salt.
-
Hydride Source: Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate).
-
N-Sulfenyl Phthalimide: Synthesized according to literature procedures or sourced commercially. These are generally stable, crystalline solids. [1]* Alkene: The alkene substrate of interest.
-
Solvent: Anhydrous solvent such as 1,2-dichloroethane (DCE) or acetonitrile (MeCN).
-
Light Source: Blue LEDs (450-460 nm).
Detailed Protocol for a Representative Reaction:
Reaction: Hydrothiolation of Styrene with N-(phenylthio)phthalimide.
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add styrene (0.2 mmol, 1.0 equiv.), this compound (0.24 mmol, 1.2 equiv.), Co(OAc)₂ (0.01 mmol, 5 mol%), and Hantzsch ester (0.3 mmol, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube with a rubber septum and purge with argon for 5-10 minutes.
-
Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Reaction Conditions: Place the reaction tube approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature (25-30 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure branched thioether.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table of Optimized Reaction Conditions:
| Parameter | Recommended Condition | Notes |
| Cobalt Catalyst | Co(OAc)₂ (5 mol%) | Other Co(II) salts may also be effective. |
| Hydride Donor | Hantzsch Ester (1.5 equiv.) | Silanes have been used in other systems but Hantzsch ester is mild and effective here. [9] |
| Thiol Source | N-Arylsulfenyl Phthalimide (1.2 equiv.) | A slight excess ensures complete conversion of the alkene. |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous conditions are recommended for optimal results. |
| Light Source | Blue LEDs (450-460 nm) | Standard, commercially available LED strips are suitable. |
| Temperature | Room Temperature (25-30 °C) | The reaction is photochemically driven and does not require heating. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent quenching of radical intermediates by oxygen. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. To ensure the validity of your results, consider the following self-validating checks:
-
Control Experiments: Running the reaction in the absence of the cobalt catalyst, light source, or hydride donor should result in no or negligible product formation. This confirms that all components are essential for the catalytic transformation.
-
Regioselectivity Analysis: The primary product should be the branched, Markovnikov isomer. The regioselectivity can be confirmed by ¹H NMR analysis, paying close attention to the splitting patterns and chemical shifts of the protons adjacent to the sulfur atom.
-
Consistency Across Substrates: The reaction conditions should be applicable to a range of alkenes and N-sulfenyl phthalimides with consistent success, demonstrating the generality of the method.
Conclusion and Future Outlook
The light-promoted, cobalt-catalyzed radical hydrothiolation of alkenes using N-sulfenyl phthalimides represents a significant advancement in C–S bond formation. [9]It offers a sustainable, mild, and highly selective alternative to traditional methods. The use of a cheap, earth-abundant catalyst and stable, easy-to-handle thiol surrogates enhances its practical appeal for both academic and industrial laboratories. The broad functional group tolerance and applicability to late-stage functionalization underscore its potential to accelerate research in medicinal chemistry and materials science. Future research may focus on expanding the scope to other classes of radical precursors and developing enantioselective variants of this powerful transformation.
References
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Zhong, J. et al. Light-promoted cobalt-catalyzed radical Markovnikov hydrothiolation of alkenes with N-arylsulfenyl phthalimides. Organic Chemistry Frontiers. [Link]
-
Ying, J., Tan, Y., & Lu, Z. (2024). Cobalt-catalyzed hydrothiolation of alkynes for the diverse synthesis of branched alkenyl sulfides. Nature Communications, 15(1), 8057. [Link]
-
Rao, M. L. N. et al. (2006). Cobalt-Catalyzed Aryl−Sulfur Bond Formation. Organic Letters, 8(1), 15-18. [Link]
-
Sipos, G. et al. (2022). Cobalt-Catalyzed Formation of Grignard Reagents via C–O or C–S Bond Activation. ACS Catalysis, 12(13), 7834–7841. [Link]
-
Cobalt catalysis in the activation of C−S bonds for cross‐coupling and olefination reactions. ResearchGate. [Link]
-
Cobalt-catalyzed hydrothiolation of alkynes for the diverse synthesis of branched alkenyl sulfides. ResearchGate. [Link]
-
Mechanistic Interrogation of Co/Ni-Dual Catalyzed Hydroarylation. ACS Publications. [Link]
-
Literature precedents for Cp*Co‐catalyzed C−S bond‐forming reactions. ResearchGate. [Link]
-
N-Sulfenyl phthalimide enabled Markovnikov hydrothiolation of unactivated alkenes via ligand promoted cobalt catalysis. Organic Chemistry Frontiers. [Link]
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Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2. RSC Advances. [Link]
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Cobalt Radical Chemistry in Synthesis and Biomimetic Reactions. ResearchGate. [Link]
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N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry. [Link]
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Light-Promoted Cobalt-Catalyzed Radical Markovnikov Hydrothiolation of Alkenes with N-Arylsulfenyl Phthalimides. ResearchGate. [Link]
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The journey of C–S bond formation from metal catalysis to electrocatalysis. New Journal of Chemistry. [Link]
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Cobalt-catalyzed radical-mediated carbon–carbon scission via a radical-type migratory insertion. Chemical Science. [Link]
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Light-Driven Cobalt Hydride Catalyzed Hydroarylation of Styrenes. ACS Catalysis. [Link]
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The radical chemistry of N-sulfenyl phthalimides/succinimides for C S bonds formation. SciSpace. [Link]
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N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. National Institutes of Health. [Link]
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Visible light induced asymmetric cobalt catalytic reaction. American Chemical Society. [Link]
-
Cobalt-catalyzed radical-mediated carbon–carbon scission via a radical-type migratory insertion. National Institutes of Health. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in N-phenylphthalimide synthesis
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: N-Phenylphthalimide Synthesis
This guide provides comprehensive troubleshooting advice and optimized protocols for the synthesis of N-phenylphthalimide, a critical building block in medicinal chemistry and materials science. We will explore the reaction mechanism, address common challenges leading to low yields, and offer field-proven solutions to enhance the efficiency and purity of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered by researchers during the synthesis of N-phenylphthalimide.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in N-phenylphthalimide synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The conversion of the intermediate, phthalanilic acid, to N-phenylphthalimide is a dehydration reaction that requires sufficient energy and time.[1][2] Inadequate reaction temperature or duration is a primary cause of incomplete conversion.[1]
-
Suboptimal Starting Materials: While the synthesis is possible starting from phthalic acid and aniline, using phthalic anhydride is a more direct and generally more efficient route.[3] Impurities in either the phthalic anhydride or aniline can also interfere with the reaction and reduce yields.[4]
-
Inefficient Water Removal: The final step of the reaction is the elimination of water to form the imide ring. If water is not effectively removed from the reaction medium (e.g., by azeotropic distillation or high temperatures), the equilibrium can shift back towards the phthalanilic acid intermediate, thus lowering the yield.
-
Losses During Workup and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps.[2] For instance, using an excessive amount of solvent during recrystallization can lead to a substantial decrease in the isolated yield.
Q2: What is the mechanistic role of glacial acetic acid in this synthesis?
Glacial acetic acid is frequently used as both a solvent and a catalyst in this reaction.[2][3][5] Its catalytic role is crucial for the efficiency of the synthesis. Computational studies have demonstrated that acetic acid acts as a proton shuttle, functioning as both a proton donor and acceptor.[6][7][8] This facilitates the intramolecular nucleophilic attack of the amide nitrogen and, most importantly, lowers the activation energy of the rate-determining dehydration step, accelerating the formation of the final imide product.[6][7][8]
Q3: I'm observing a significant amount of a white solid that isn't my product. What is it likely to be?
The most common byproduct and impurity in this synthesis is the phthalanilic acid intermediate.[1][2] This occurs when the final cyclization and dehydration step is incomplete. Phthalanilic acid is an acidic compound and can be readily removed during the workup procedure.
Q4: How can I effectively purify my crude N-phenylphthalimide?
A multi-step purification process is highly recommended for achieving high purity:
-
Base Wash: Washing the crude product with a mild aqueous base, such as 10% potassium carbonate or sodium carbonate solution, is a critical step.[1][3][9] This will react with and dissolve acidic impurities, primarily unreacted phthalic anhydride and the phthalanilic acid intermediate, removing them from the solid product.[1][4]
-
Acid Wash (Optional): If you suspect the presence of unreacted aniline, washing with a dilute acid like 5% HCl can remove it by forming a water-soluble anilinium salt.[4][10]
-
Recrystallization: This is the most effective method for obtaining a highly pure, crystalline product.[2][11] Glacial acetic acid is a common and effective solvent for the recrystallization of N-phenylphthalimide, typically yielding colorless needles.[3][9] Ethanol and ethyl acetate are also suitable solvents.[10]
Visualizing the Reaction Mechanism
The synthesis of N-phenylphthalimide from phthalic anhydride and aniline is a classic example of a two-step addition-elimination reaction.
Caption: Reaction mechanism for N-phenylphthalimide synthesis.
Troubleshooting Guide for Low Yield
Use this table to diagnose and resolve specific issues you may encounter during your experiment.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | 1. Incomplete Reaction: Insufficient heating time or temperature.[1] 2. Suboptimal Reagents: Use of phthalic acid instead of phthalic anhydride.[3] 3. Impure Reactants: Contaminants in starting materials interfering with the reaction.[1] | 1. Optimize Conditions: Increase reaction time or temperature. For solvent-free reactions, maintain 140-145°C.[1][9] If using glacial acetic acid, ensure the mixture is refluxing. Monitor reaction progress by Thin Layer Chromatography (TLC). 2. Use Phthalic Anhydride: If starting from phthalic acid, consider converting it to the anhydride first by heating. 3. Purify Reactants: Use high-purity starting materials. Distill aniline if its purity is questionable.[4] |
| Product is Off-White or Colored | Presence of unreacted starting materials or byproducts from side reactions.[1] | Purify the crude product thoroughly. First, wash with a 10% aqueous potassium carbonate solution, followed by a water wash.[1] Then, perform recrystallization from glacial acetic acid or ethanol to obtain colorless crystals.[1][11] |
| Melting Point is Broad or Lower than Literature Value (204-207 °C) | The product is impure. The most likely impurity is the phthalanilic acid intermediate, which has a lower melting point.[1][11] | The presence of the intermediate indicates an incomplete reaction. The purification steps outlined above (base wash and recrystallization) are crucial for removing this impurity and achieving a sharp melting point.[1] |
| Significant Product Loss During Recrystallization | 1. Excess Solvent: Using too much solvent will keep a significant portion of the product dissolved even after cooling. 2. Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. | 1. Use Minimal Hot Solvent: During recrystallization, add the hot solvent portion-wise until the solid just dissolves.[10] 2. Slow Cooling: Allow the solution to cool slowly to room temperature to form large, pure crystals, then place it in an ice bath to maximize precipitation.[11] |
Optimized Experimental Protocols
Two robust methods for the synthesis of N-phenylphthalimide are provided below.
Protocol 1: Synthesis using Glacial Acetic Acid
This method utilizes glacial acetic acid as both a solvent and a catalyst, promoting a high-yield reaction.[12]
Materials:
-
Phthalic anhydride (10 mmol, 1.48 g)
-
Aniline (10 mmol, 0.93 g)
-
Glacial Acetic Acid (~10-15 mL)
-
10% Aqueous Potassium Carbonate Solution
-
Deionized Water
-
Ethanol or Glacial Acetic Acid (for recrystallization)
Procedure:
-
Combine phthalic anhydride (10 mmol) and aniline (10 mmol) in a round-bottom flask equipped with a reflux condenser.[12]
-
Add glacial acetic acid (approximately 5 times the volume of the reactants).[12]
-
Heat the mixture to reflux (approximately 110-118°C) with stirring for 2-4 hours.[5][13]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with a 10% aqueous potassium carbonate solution to remove acidic impurities, followed by a wash with deionized water until the filtrate is neutral.
-
Dry the purified product. For further purification, recrystallize from ethanol or glacial acetic acid.[11]
Protocol 2: Solvent-Free Synthesis
This straightforward approach involves the direct heating of the reactants and often results in very high yields.[9]
Materials:
-
Phthalic anhydride (19 g, ~128 mmol)
-
Aniline (14 g, ~150 mmol) - a slight excess can be used.
-
10% Aqueous Potassium Carbonate Solution (50 mL)
-
Deionized Water (150 mL)
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (19 g) and aniline (14 g).[9]
-
Heat the mixture in an oil bath to 140-145°C for 50-60 minutes with stirring.[3][9]
-
Allow the reaction mixture to cool until it solidifies.
-
Add 50 mL of water and break up the solid mass.
-
Collect the resulting powder by vacuum filtration.
-
Wash the crude product with 50 mL of 10% aqueous potassium carbonate solution, followed by 100 mL of deionized water.[3][9]
-
Dry the purified product to obtain N-phenylphthalimide as a colorless powder. A yield of up to 97% can be expected.[3]
Troubleshooting Workflow
If you encounter low yields, follow this logical workflow to identify and solve the problem.
Caption: A logical workflow for troubleshooting low yields.
References
-
Takahashi, O., Kirikoshi, R., & Manabe, N. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 16(6), 12174–12184. [Link]
-
PrepChem. (n.d.). Synthesis of N-Phenylphthalimide. PrepChem.com. [Link]
-
Takahashi, O., Kirikoshi, R., & Manabe, N. (2015). Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. PubMed. [Link]
-
Quora. (2016). Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline? Quora. [Link]
-
Kumar, S., et al. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry, 11, 989–996. [Link]
-
Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. [Link]
-
Beilstein Journals. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. [Link]
-
ResearchGate. (n.d.). Methods for dehydration of amides. [Link]
-
ResearchGate. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. [Link]
-
Wang, F., et al. (2018). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 23(11), 2919. [Link]
-
Scientific Update. (2023). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. [Link]
-
ResearchGate. (2021). Amides by Microwave-Assisted Dehydration of Ammonium Salts of Carboxylic Acids. [Link]
-
National Center for Biotechnology Information. (2022). Phthalimides: developments in synthesis and functionalization. RSC Advances, 12(45), 29283–29311. [Link]
-
Organic Syntheses. (1961). N-Phenylmaleimide. [Link]
-
Chegg. (2018). Solved 1. The synthesis of N-phenylphthalimide was performed. [Link]
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- 7. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts in phthalimide synthesis
Welcome to the technical support center for phthalimide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during the synthesis of phthalimide and its subsequent use in the Gabriel synthesis of primary amines. The following content is structured in a question-and-answer format to directly address specific experimental issues.
Part 1: Synthesis of the Phthalimide Reagent
This section addresses common issues when preparing the phthalimide molecule itself, typically from phthalic anhydride.
FAQ 1: I'm attempting to synthesize phthalimide from phthalic anhydride and an ammonia source (e.g., aqueous ammonia, urea), but my yield is significantly lower than the 95-97% often cited. What is the likely cause and primary byproduct?
Answer: The most common reason for low yields in this synthesis is incomplete conversion of the intermediate, phthalamic acid . The reaction is a two-step process:
-
Amide Formation: The initial reaction between phthalic anhydride and ammonia is a rapid ring-opening that forms phthalamic acid (the half-amide).[1]
-
Dehydration and Cyclization: This intermediate must then undergo dehydration (elimination of a water molecule) to close the five-membered ring and form the stable phthalimide product.
If the reaction temperature is too low or the heating duration is insufficient, the dehydration step will be incomplete, leaving a significant amount of phthalamic acid in your crude product. Phthalamic acids are known to readily cyclize to phthalimides upon heating.[2]
Troubleshooting Protocol: Ensuring Complete Cyclization
-
Problem: Incomplete conversion of phthalamic acid to phthalimide.
-
Solution: Ensure adequate heating to drive the dehydration reaction to completion.
-
Methodology:
-
Combine phthalic anhydride with your ammonia source (aqueous ammonia or ammonium carbonate).[1][3]
-
Heat the mixture gently at first to form the initial phthalamic acid.
-
Increase the temperature to well above the boiling point of water (typically 150-200°C) and maintain this temperature for 1-2 hours. This provides the necessary energy to eliminate water and favor the formation of the thermodynamically stable imide ring.
-
Monitor the reaction progress by TLC or by observing the cessation of water vapor evolution.
-
Cool the reaction mixture slowly to allow for the crystallization of pure phthalimide.
-
The diagram below illustrates the formation of this key byproduct.
Caption: Formation of phthalamic acid as an intermediate.
Part 2: The Gabriel Synthesis - N-Alkylation Step
This section focuses on the critical SN2 reaction between the phthalimide anion and an alkyl halide.
FAQ 2: My N-alkylation reaction is sluggish or fails completely. I've mixed potassium phthalimide with my primary alkyl halide in DMF, but I only recover starting materials. What could be wrong?
Answer: This is a frequent issue with several potential causes. The Gabriel synthesis relies on a successful SN2 reaction, which is sensitive to reagents, substrates, and conditions.[4][5]
Troubleshooting Guide for Failed N-Alkylation
| Potential Cause | Explanation | Recommended Solution |
| Inactive Potassium Phthalimide | Potassium phthalimide is hygroscopic. Absorbed water can quench the phthalimide anion and hydrolyze the reagent, reducing its nucleophilicity. Old reagents are a common culprit.[6] | Use freshly prepared potassium phthalimide or dry the commercial reagent under high vacuum before use. Alternatively, generate the phthalimide anion in situ by reacting phthalimide with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in the reaction solvent.[7][8] |
| Improper Solvent | The SN2 reaction is most efficient in a polar aprotic solvent, which solvates the potassium cation but not the nucleophilic anion. Protic solvents (like water or alcohols) will solvate and deactivate the phthalimide anion. | Dimethylformamide (DMF) is the solvent of choice.[4][9] Other suitable options include DMSO, acetonitrile, or HMPA.[9] Ensure the solvent is anhydrous. |
| Unreactive Alkyl Halide | The reactivity of the leaving group is critical. The order of reactivity is I > Br > Cl >> F. Alkyl chlorides can be particularly unreactive.[10] | If using an alkyl chloride, consider converting it to the more reactive alkyl iodide via the Finkelstein reaction (reacting with NaI in acetone).[10] Alternatively, adding a catalytic amount of potassium iodide (KI) to the reaction mixture can facilitate in situ halogen exchange and accelerate the reaction.[8] |
| Insufficient Temperature | While many reactions proceed at room temperature or with gentle warming (e.g., 90°C), less reactive halides may require higher temperatures to overcome the activation energy barrier.[4] | Gradually increase the reaction temperature, monitoring by TLC. Temperatures up to 150°C may be necessary, but be mindful of potential substrate decomposition.[11] |
FAQ 3: Instead of my desired N-alkylphthalimide, my main product is an alkene. Why is elimination competing with substitution?
Answer: You are observing a competing E2 (elimination) reaction . The phthalimide anion, while a good nucleophile, also possesses some basicity. When it attacks a proton on the carbon adjacent to the leaving group (the β-carbon) instead of the electrophilic carbon, it acts as a base, leading to the formation of an alkene.
This side reaction becomes significant under the following conditions:
-
Sterically Hindered Substrates: The Gabriel synthesis is generally ineffective for secondary alkyl halides and fails completely for tertiary halides.[10][12] As steric hindrance around the electrophilic carbon increases, the backside attack required for SN2 becomes difficult, allowing the competing E2 pathway to dominate.[10]
-
Hindered Primary Halides: Even with primary halides like neopentyl bromide, steric bulk can make substitution prohibitively slow, favoring elimination.[10]
The flowchart below illustrates the decision-making process between the SN2 and E2 pathways.
Caption: Competing SN2 and E2 pathways in the Gabriel synthesis.
Part 3: The Gabriel Synthesis - Deprotection Step
This final stage involves cleaving the N-alkylphthalimide to release the desired primary amine.
FAQ 4: I'm using hydrazine for the deprotection step (Ing-Manske procedure), but my final product is difficult to purify due to a persistent white solid. What is this byproduct and how can I remove it effectively?
Answer: The white, often poorly soluble solid is phthalhydrazide , the cyclic byproduct formed when hydrazine cleaves the N-alkylphthalimide.[13][14] While its precipitation is intended to simplify purification, its removal can sometimes be challenging.[14]
Protocol for Effective Phthalhydrazide Removal
-
Reaction Completion: After the reaction with hydrazine (typically refluxing in ethanol) is complete, cool the mixture to room temperature and then in an ice bath to maximize the precipitation of phthalhydrazide.
-
Initial Filtration: Filter the cold reaction mixture through a Büchner funnel to remove the bulk of the solid phthalhydrazide. Wash the solid with a small amount of cold ethanol.
-
Acidification & Extraction:
-
Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove most of the ethanol.
-
Add dilute acid (e.g., 1-2 M HCl) to the residue. This will protonate your desired primary amine, forming a water-soluble ammonium salt (R-NH₃⁺Cl⁻). Any remaining dissolved phthalhydrazide will remain neutral and less soluble in the acidic aqueous layer.
-
Perform an extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The phthalhydrazide byproduct will move into the organic layer, while your protonated amine remains in the aqueous layer.
-
-
Isolation of Amine:
-
Separate the aqueous layer.
-
Make the aqueous layer basic by carefully adding a strong base (e.g., NaOH or KOH solution) until the pH is >11. This deprotonates the ammonium salt, regenerating the free amine (R-NH₂).
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield your purified primary amine.
-
FAQ 5: Why are acidic or basic hydrolysis methods for cleaving the N-alkylphthalimide often associated with low yields?
Answer: While conceptually simple, both acidic and basic hydrolysis of the N-alkylphthalimide are often problematic and give low yields for several reasons:
-
Harsh Reaction Conditions: Amide bonds are very stable. Their hydrolysis requires harsh conditions, such as refluxing in concentrated strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH).[4][9]
-
Substrate Degradation: Many complex molecules, particularly in drug development, contain functional groups that are sensitive to these harsh acidic or basic conditions. This can lead to decomposition of the desired product, resulting in significantly lower yields.[9]
-
Product Inhibition/Equilibrium Issues: In basic hydrolysis, the final products are the primary amine and the salt of phthalic acid. Acidic hydrolysis yields the amine salt and phthalic acid.[15] These reactions can be slow and may not proceed to completion.
For these reasons, the Ing-Manske procedure using hydrazine is generally preferred as it proceeds under milder, near-neutral conditions, preserving the integrity of sensitive functional groups.[9]
Table: Comparison of Deprotection Methods
| Method | Reagents | Pros | Cons |
| Acidic Hydrolysis | Conc. H₂SO₄ or HCl, Heat | Simple reagents | Harsh conditions, potential for substrate degradation, low yields.[4][9] |
| Basic Hydrolysis | Conc. NaOH or KOH, Heat | Simple reagents | Harsh conditions, potential for substrate degradation, low yields.[4][12] |
| Hydrazinolysis (Ing-Manske) | Hydrazine (N₂H₄), EtOH, Heat | Mild, neutral conditions; preserves sensitive groups; high yields.[9] | Phthalhydrazide byproduct can be difficult to remove; hydrazine is toxic.[10][14] |
References
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
-
Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]
-
Vedantu. (n.d.). Phthalimide: Structure, Properties, Preparation, Uses & Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
J&K Scientific LLC. (2025). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Turito. (2022). Phthalimide- Preparation, Chemical Reactions & Uses. Retrieved from [Link]
-
Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2454. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from [Link]
- Google Patents. (n.d.). US9701632B2 - Process for the production of phthalimides.
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11.5: Synthesis of Amines. Retrieved from [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Retrieved from [Link]
-
JoVE. (2025). Video: Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]
-
Reddit. (2023). Problem when closing an phthalimide ring. Retrieved from [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]
-
IU Indianapolis. (n.d.). The Alkylation Reaction of the Gabriel Synthesis. Retrieved from [Link]
-
Beilstein Journals. (2017). Mechanochemical N-alkylation of imides. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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Technical Support Center: Purification of Crude N-(Phenylthio)phthalimide
Welcome to the Technical Support Center for the purification of N-(Phenylthio)phthalimide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting advice and detailed purification protocols to help you obtain high-purity this compound for your downstream applications.
Part 1: Troubleshooting and FAQs
This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.
Q1: What are the most common impurities in a crude this compound product?
A1: The primary impurities depend on the synthetic route but typically include unreacted starting materials and byproducts. The synthesis of this compound often involves the reaction of a phthalimide salt with benzenesulfenyl chloride.[1] Therefore, common impurities may include:
-
Phthalimide: Unreacted starting material.
-
Diphenyl disulfide: A common byproduct from the decomposition of benzenesulfenyl chloride.
-
Triethylamine hydrochloride: If triethylamine is used as a base in the reaction.[1]
-
Solvent residues: From the reaction and workup steps.
Q2: My crude product is a yellow oil or a sticky solid. What should I do?
A2: An oily or sticky consistency often indicates the presence of residual solvent or low-melting impurities. Before attempting a more rigorous purification, try the following:
-
Trituration: Stir the crude product with a solvent in which this compound is poorly soluble at room temperature, such as hexanes or diethyl ether. This can help to solidify the product and wash away some impurities.
-
Drying under high vacuum: This will help remove any residual volatile solvents.
Q3: I performed a recrystallization, but the yield is very low. What went wrong?
A3: Low yield during recrystallization can be due to several factors:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent to dissolve the crude product. Using an excess will keep more of your product dissolved in the mother liquor upon cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The chosen solvent is not ideal: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: After recrystallization, my product is still colored. How can I decolorize it?
A4: A persistent color suggests the presence of colored impurities. You can try the following:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[2] Be aware that using too much charcoal can lead to a loss of product.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is the next logical step for removing colored impurities.
Q5: During column chromatography, my compound is streaking or tailing on the TLC plate. What can I do?
A5: Streaking or tailing on a TLC plate during column chromatography can be caused by several factors:
-
Sample overload: Too much sample was loaded onto the column or spotted on the TLC plate.
-
Inappropriate solvent system: The eluent may be too polar or not polar enough. Try adjusting the solvent ratio.
-
Compound instability on silica gel: Some compounds can degrade on acidic silica gel. You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (1-2%) before packing the column.[3]
Part 2: In-Depth Purification Protocols
This section provides detailed, step-by-step protocols for the most effective methods to purify crude this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid product.
Objective: To purify crude this compound by leveraging its differential solubility in a suitable solvent at varying temperatures.
Recommended Solvents: Based on the properties of similar phthalimide derivatives, ethanol and ethyl acetate are excellent choices for recrystallization.[4]
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for 2-5 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Expected Outcome: Pure this compound should be a white to light yellow crystalline solid with a melting point in the range of 160-163 °C.[1]
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.
Objective: To achieve high purity of this compound by differential adsorption of components onto a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)
-
Eluent: A mixture of hexane and ethyl acetate is a good starting point.[2]
Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent composition using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[2] A common starting ratio is 4:1 hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add the solution to the top of the silica bed using a pipette. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[5]
-
Elution: Carefully add the eluent to the column and begin the elution process. For flash chromatography, apply gentle air pressure.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary Table:
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Eluents | Ethanol, Ethyl Acetate[4] | Hexane/Ethyl Acetate (e.g., 4:1)[2] |
| Stationary Phase | N/A | Silica Gel[5] |
| Best for Removing | Small amounts of soluble impurities | Impurities with different polarities |
| Expected Purity | >98% (can be improved with multiple recrystallizations) | >99% |
Visual Workflow for Purification:
Caption: General workflow for the purification of this compound.
Part 3: Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Melting Point Determination: Pure this compound has a reported melting point of 160-163 °C.[1] A sharp melting point within this range indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak corresponding to the product indicates high purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.
Logical Diagram for Method Selection:
Sources
Technical Support Center: Optimizing Sulfenylation with N-(Phenylthio)phthalimide
Welcome to the technical support center for sulfenylation reactions using N-(Phenylthio)phthalimide (N-PTP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-S bond formation with this versatile electrophilic sulfur reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
This compound is a stable, crystalline solid that serves as an efficient electrophilic phenylthio group donor.[1] It is widely used for the α-sulfenylation of carbonyl compounds, the synthesis of aryl sulfides, and other transformations crucial in medicinal chemistry and materials science.[2][3] However, like any powerful reagent, its successful application requires a nuanced understanding of reaction parameters.
Core Principles: The "Why" Behind the Reaction
Successful troubleshooting begins with understanding the reaction mechanism. In the most common application—the α-sulfenylation of a carbonyl compound—the process involves two key steps:
-
Nucleophile Generation: A base is used to deprotonate the substrate (e.g., a ketone, ester, or aldehyde) at the α-position, forming a nucleophilic enolate.
-
Electrophilic Attack: The generated enolate attacks the electrophilic sulfur atom of N-PTP. This forms the desired C-S bond and releases the phthalimide anion as a leaving group.
This two-step process highlights the critical interplay between the substrate, base, solvent, and N-PTP itself. Nearly all common issues can be traced back to an imbalance in this relationship.
Troubleshooting Guide: Common Problems & Solutions
This section is structured in a question-and-answer format to address the specific challenges you may encounter in the lab.
Question 1: My reaction is not starting or is extremely sluggish. What are the likely causes?
A stalled reaction almost always points to an issue with nucleophile generation.
-
Cause A: Inappropriate Base Selection. The pKa of your substrate's α-proton is paramount. A base that is too weak will not generate a sufficient concentration of the enolate for the reaction to proceed.
-
Solution: Switch to a stronger, non-nucleophilic base. For ketones and esters, strong bases like lithium diisopropylamide (LDA), potassium hexamethyldisilazide (KHMDS), or sodium hydride (NaH) are often required for complete deprotonation. For more acidic substrates like β-ketoesters or 1,3-dicarbonyls, milder bases such as triethylamine (Et3N) or potassium carbonate (K2CO3) may be sufficient.[2]
-
-
Cause B: Insufficient Deprotonation Time/Temperature. Enolate formation is not always instantaneous, especially with sterically hindered substrates or heterogeneous bases like NaH.
-
Solution: Increase the deprotonation time before adding N-PTP. For LDA or KHMDS, 30-60 minutes at low temperatures (-78 °C to 0 °C) is typical. For NaH, gentle warming (e.g., to 40 °C) may be necessary to initiate deprotonation, followed by cooling before N-PTP addition.
-
-
Cause C: Reagent Quality. N-PTP is generally stable, but moisture can be an issue for the bases (especially NaH) and can quench the enolate.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system). Use freshly opened or properly stored bases.
-
Question 2: I'm observing very low yields of my desired sulfenylated product. How can I improve it?
Low yields, assuming the reaction has started, often indicate competing side reactions or suboptimal stoichiometry.
-
Cause A: Competing Side Reactions. The generated phthalimide anion is a reasonably good nucleophile and can participate in side reactions, such as 1,4-addition to α,β-unsaturated carbonyl compounds.[4] Additionally, if the enolate is not trapped quickly by N-PTP, it can participate in self-condensation (e.g., aldol reactions).
-
Solution 1 (Inverse Addition): Instead of adding N-PTP to the enolate solution, try adding the enolate solution slowly to a solution of N-PTP. This keeps the concentration of the enolate low at any given moment, favoring the desired reaction over self-condensation.
-
Solution 2 (Stoichiometry): Use a slight excess (1.1 to 1.5 equivalents) of N-PTP to ensure the enolate is trapped efficiently as it is formed.[4]
-
-
Cause B: Product Instability. Some α-phenylthio carbonyl compounds can be unstable, particularly during workup or purification.
-
Solution: Perform a mild aqueous workup, avoiding strong acids or bases. Minimize the time the product spends on silica gel during chromatography, as it can be acidic and promote decomposition. Consider using a different purification method, such as crystallization, if possible.
-
-
Cause C: Steric Hindrance. Highly substituted substrates may react slowly, allowing for degradation pathways or side reactions to dominate.
-
Solution: Increase the reaction temperature after the addition of N-PTP (e.g., allow the reaction to slowly warm from -78 °C to room temperature). Be cautious, as higher temperatures can also promote side reactions. A systematic temperature optimization study may be necessary.
-
Question 3: My reaction is messy, with multiple spots on TLC. What are the potential side products?
A complex reaction mixture suggests a lack of selectivity or the presence of impurities.
-
Cause A: Di-sulfenylation. If your substrate has multiple acidic α-protons, di-sulfenylation can occur, especially if more than one equivalent of base and N-PTP are used.
-
Solution: Use exactly one equivalent of a strong, non-nucleophilic base at low temperature to form the mono-enolate kinetically. Add N-PTP quickly to trap this intermediate before equilibration or further deprotonation can occur.
-
-
Cause B: Unreacted Starting Material and Byproducts. The main byproduct from the reagent is phthalimide.[5] Its presence, along with unreacted starting material, is common.
-
Solution: Purification is key. Phthalimide is acidic and can often be removed with a basic aqueous wash (e.g., dilute NaOH or K2CO3 solution) during the workup.[6] However, be mindful of your product's stability to base.
-
-
Cause C: Impurities in Starting Materials. Impurities in your substrate or in the N-PTP can lead to unexpected products.
Experimental Workflow & Optimization
A logical workflow is critical for efficiently optimizing your reaction. The following diagram outlines a systematic approach to troubleshooting and optimization.
Caption: A systematic workflow for troubleshooting sulfenylation reactions.
Data Summary: Choosing Your Conditions
The choice of base and solvent is often the most critical decision. The following tables provide a starting point for your optimization.
Table 1: Comparison of Common Bases for Sulfenylation
| Base | Typical Substrate | pKa (Conjugate Acid) | Common Solvents | Key Considerations |
| LDA | Ketones, Esters, Amides | ~36 | THF, Diethyl Ether | Strong, non-nucleophilic. Requires low temperatures (-78 °C). |
| KHMDS | Ketones, Esters | ~26 | THF, Toluene | Similar to LDA, often provides better solubility for potassium salts. |
| NaH | 1,3-Dicarbonyls, Esters | ~35 | THF, DMF | Heterogeneous, often requires warming to initiate reaction. |
| K₂CO₃ | α,β-Unsaturated Ketones[4] | ~10.3 | DMSO, DMF | Mild base, suitable for more acidic protons. |
| Et₃N | β-Ketoesters | ~10.7 | DCM, THF | Very mild, only for highly activated substrates. |
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Polarity | Typical Use Case | Notes |
| THF | Aprotic, Polar | Enolate formation with LDA/KHMDS | Standard choice for low-temperature reactions. Must be anhydrous. |
| DMSO | Aprotic, Highly Polar | Reactions with K₂CO₃[4] | Can accelerate reactions but can be difficult to remove. |
| DCM | Aprotic, Nonpolar | Mild reactions with Et₃N | Good for dissolving organic substrates; less ideal for ionic intermediates. |
| DMF | Aprotic, Highly Polar | Reactions with NaH | High boiling point; can be difficult to remove. |
Frequently Asked Questions (FAQs)
-
Q: How should I handle and store this compound?
-
Q: Can I use other sulfenylating agents?
-
Q: How do I monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. N-PTP is UV active. Stain with potassium permanganate can help visualize non-UV active products. A typical mobile phase is a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting substrate and N-PTP. Phthalimide, the main byproduct, will also appear as a separate spot.
-
-
Q: My substrate is an α,β-unsaturated ketone. Are there special considerations?
-
A: Yes. With α,β-unsaturated systems, you can have competing 1,4-addition (Michael addition) of the phthalimide anion byproduct.[4] A study by Song et al. showed that using K₂CO₃ in DMSO at 70 °C can favor α-sulfenylation.[4] This is a case where thermodynamic control might be at play, and specific condition screening is crucial.
-
Example Protocol: α-Sulfenylation of a Ketone
This protocol describes the α-sulfenylation of propiophenone as a representative example.
Materials:
-
Diisopropylamine (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Propiophenone
-
This compound (N-PTP)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
Procedure:
-
LDA Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (0.4 M relative to substrate). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) via syringe. Slowly add n-BuLi (1.05 eq.) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: Slowly add a solution of propiophenone (1.0 eq.) in a small amount of anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 45 minutes.
-
Sulfenylation: Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2 hours, then let it warm slowly to room temperature over 4 hours or overnight. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate/hexanes gradient) to yield the α-phenylthio ketone.
References
-
Song, Q., et al. (2019). Catalyst-free chemoselective α-sulfenylation/β-thiolation for α,β-unsaturated carbonyl compounds. Scientific Reports, 9(1), 12213. [Link]
-
ResearchGate. Scope of the a-sulfenylation of a,b-unsaturated ketones with this compound. [Link]
-
Shafiee, M., & Al-Awadi, N. A. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry, 19, 1470-1510. [Link]
-
Douglas, C. J., & Dudley, G. B. (2015). Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides: Electrophilic (Fluoroalkyl)sulfenylation by PIII/PV=O Redox Cycling. Journal of the American Chemical Society, 137(48), 15182–15185. [Link]
-
Procter, D. J., et al. (2021). Electrophilic Sulfur Reagent Design Enables Directed syn-Carbosulfenylation of Unactivated Alkenes. Journal of the American Chemical Society, 143(46), 19475–19482. [Link]
-
Poole, L. B., et al. (2021). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Free Radical Biology and Medicine, 163, 236–245. [Link]
-
ResearchGate. α-Sulfenylation of Acylsilanes and Aldehydes with N-(Phenylthio)succinimide. [Link]
-
Wang, M., et al. (2021). Enantioselective Copper-Catalyzed Electrophilic Sulfenylation of Cyclic Imino Esters. Organic Letters, 23(23), 9187–9192. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331–4405. [Link]
-
ResearchGate. Strategies for α-sulfenylation of carbonyl compounds. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5127161, this compound. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Beilstein Journals. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. [Link]
-
MDPI. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. [Link]
-
National Center for Biotechnology Information. Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. [Link]
-
Wikipedia. Phthalimide. [Link]
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Chemistry LibreTexts. Gabriel Synthesis. [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
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Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
J-GLOBAL. N-Sulfenyl phthalimide enabled Markovnikov hydrothiolation of unactivated alkenes via ligand promoted cobalt catalysis. [Link]
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Technical Support Center: Recrystallization of N-phenylphthalimide from Glacial Acetic Acid
Welcome to the Technical Support Center for the purification of N-phenylphthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of N-phenylphthalimide using glacial acetic acid. Our goal is to equip you with the scientific rationale behind the procedural steps to ensure a successful and efficient purification process.
Understanding the Core Principles
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1][2][3] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[1]
Glacial acetic acid is an excellent polar protic solvent for the recrystallization of N-phenylphthalimide.[4] Its effectiveness stems from its ability to readily dissolve N-phenylphthalimide at its boiling point while exhibiting significantly lower solubility at room temperature, a critical characteristic for a good recrystallization solvent.[3][5]
Key Compound and Solvent Properties
| Property | N-Phenylphthalimide | Glacial Acetic Acid |
| Molecular Formula | C₁₄H₉NO₂ | CH₃COOH |
| Molecular Weight | 223.23 g/mol | 60.05 g/mol |
| Appearance | White crystalline powder[6] | Clear, colorless liquid[7] |
| Melting Point | 204-207 °C[8] | 16.6 °C[7] |
| Boiling Point | 360-370 °C[6] | 118 °C[7] |
| Hazards | May cause skin, eye, and respiratory irritation.[9] | Corrosive, flammable, causes severe burns.[10][11][12] |
Experimental Workflow: Recrystallization of N-Phenylphthalimide
The following diagram outlines the standard workflow for the recrystallization of N-phenylphthalimide from glacial acetic acid.
Caption: Recrystallization workflow for N-phenylphthalimide.
Detailed Protocol
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Glacial acetic acid is corrosive and can cause severe burns.[10][13][14]
-
Dissolution: Place the crude N-phenylphthalimide in an Erlenmeyer flask. Add a small amount of glacial acetic acid and gently heat the mixture with stirring. Continue adding the hot solvent in small portions until the solid completely dissolves.[5] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution, as using an excess will reduce the final yield.[15]
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product in the funnel.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[16] Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold glacial acetic acid or a different cold solvent in which N-phenylphthalimide is sparingly soluble (e.g., cold ethanol) to remove any residual soluble impurities adhering to the crystal surface.[17]
-
Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a moderate temperature. The melting point of the dried crystals should be determined to assess their purity. Pure N-phenylphthalimide has a sharp melting point in the range of 204-207 °C.[5][8]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of N-phenylphthalimide from glacial acetic acid.
Caption: Troubleshooting logic for recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: Why is glacial acetic acid a good solvent for recrystallizing N-phenylphthalimide?
A1: Glacial acetic acid is effective because N-phenylphthalimide exhibits high solubility in it at elevated temperatures and low solubility at room temperature.[5] This significant difference in solubility is a key requirement for a successful recrystallization solvent, allowing for good recovery of the purified product upon cooling.[2][3]
Q2: My final product has a broad melting point range. What does this indicate?
A2: A broad or depressed melting point is a strong indication that the product is still impure.[5] Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting point. A second recrystallization may be necessary to achieve higher purity.
Q3: Can I use a different solvent for recrystallization?
A3: Yes, other solvents such as ethanol have also been reported for the recrystallization of N-phenylphthalimide.[17][18] The choice of solvent depends on the specific impurities you are trying to remove.[19] It is always best to perform a small-scale solvent screen to determine the optimal solvent for your specific crude product.[2]
Q4: What is the purpose of washing the crystals with cold solvent after filtration?
A4: Washing the collected crystals with a small amount of cold solvent helps to remove any soluble impurities that may have adsorbed onto the surface of the crystals.[17] It is important to use a cold solvent in which the desired product has low solubility to minimize loss of the purified compound.
Q5: How can I improve the yield of my recrystallization?
A5: To maximize the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[15] Avoid premature crystallization during hot filtration by using a pre-heated funnel. Also, allow for sufficient time for the solution to cool, both at room temperature and in an ice bath, to ensure complete crystallization.[5]
References
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of York. Solvent Choice. [Link]
-
Chief Medical Supplies. Safety Data Sheet Glacial Acetic Acid, C2H4O2- Glac Aci Acid. [Link]
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ChemBK. N-phenylphthalimide. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. [Link]
-
National Institutes of Health. Glacial Acetic Acid Adverse Events: Case Reports and Review of the Literature - PMC. [Link]
-
Marcel Dekker, Inc. Vibrational Assignment of N-Phenylphthalimide and 15N-Phenylphthalimide. [Link]
-
Ataman Kimya. GLACIAL ACETIC ACID. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Royal Society of Chemistry. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
National Institutes of Health. N-Phenylphthalimide | C14H9NO2 | CID 68215 - PubChem. [Link]
-
Wikipedia. Acetic acid. [Link]
-
CLEAPSS Science. Student safety sheets 23 Ethanoic (acetic) acid. [Link]
-
RCI Labscan Limited. acetic acid glacial - SAFETY DATA SHEET. [Link]
-
PrepChem.com. Synthesis of N-Phenylphthalimide. [Link]
-
SpectraBase. N-Phenyl phthalimide - Optional[FTIR] - Spectrum. [Link]
-
Quora. Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?. [Link]
-
Medium. Understanding the Properties of Glacial Acetic Acid as a Solvent in Chemical Reactions. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Consolidated Chemical. Acetic Acid Glacial – High-Purity Acetic Acid. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
MDPI. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. [Link]
-
PubMed. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. [Link]
-
ResearchGate. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. [Link]
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Alternative deprotection methods to harsh acid or base hydrolysis
Technical Support Center: Advanced Deprotection Methodologies
Welcome to the Technical Support Center for advanced deprotection strategies. This guide is designed for researchers, scientists, and drug development professionals seeking alternatives to harsh acid or base hydrolysis for the removal of protecting groups. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your synthetic workflows. Our focus is on providing practical, field-tested insights into enzymatic, photolytic, and other mild deprotection techniques to preserve the integrity of sensitive and complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to provide direct answers and actionable solutions to common issues encountered during alternative deprotection experiments.
Section 1: Enzymatic Deprotection
Enzymatic methods offer unparalleled selectivity for removing protecting groups under mild, physiological conditions, making them ideal for work with sensitive substrates like peptides, oligonucleotides, and natural products.[1][2]
Q1: My enzymatic deprotection is sluggish or incomplete. What are the common causes and how can I optimize the reaction?
A1: Slow or incomplete enzymatic deprotection is a frequent challenge. A systematic approach to troubleshooting is essential.
dot graph TD { A[Start: Incomplete Deprotection] --> B{Potential Cause}; B --> C[Enzyme Inactivity]; B --> D[Sub-optimal Reaction Conditions]; B --> E[Poor Substrate Solubility]; B --> F[Product Inhibition]; C --> G[Solution: Verify Enzyme Activity on a Control Substrate]; D --> H[Solution: Optimize pH, Temperature, and Buffer Composition]; E --> I[Solution: Add Co-solvents or Modify Substrate]; F --> J[Solution: Perform Reaction in a Dilute Solution or Use a Flow Reactor]; }
Caption: Troubleshooting workflow for enzymatic deprotection.
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Potential Causes and Solutions:
-
Enzyme Inactivity: Enzymes can lose activity due to improper storage or handling.[3] Always verify the activity of a new batch of enzyme on a known control substrate.
-
Sub-optimal Reaction Conditions: Every enzyme has an optimal pH and temperature range. Deviating from these can significantly reduce catalytic efficiency.[3] Consult the enzyme's technical datasheet for recommended conditions. The buffer composition, including ionic strength, can also play a critical role.
-
Poor Substrate Solubility: Many organic substrates have limited solubility in aqueous buffers, which can limit the enzyme's access to the cleavage site.
-
Solution: The addition of a water-miscible organic co-solvent (e.g., DMSO, DMF, acetonitrile) can improve substrate solubility. However, be mindful that high concentrations of organic solvents can denature the enzyme. A titration experiment to find the optimal co-solvent concentration is recommended.
-
-
Product Inhibition: In some cases, the deprotected product can act as an inhibitor to the enzyme, slowing down the reaction as the product concentration increases.
-
Solution: Performing the reaction at a higher dilution or utilizing a continuous flow setup where the product is constantly removed can mitigate this issue.
-
-
Q2: I am observing non-specific cleavage or side reactions. How can I improve the selectivity of my enzymatic deprotection?
A2: While enzymes are known for their high specificity, side reactions can occur.
-
Potential Causes and Solutions:
-
Contaminating Enzymatic Activities: Crude enzyme preparations may contain other enzymes that can catalyze unwanted reactions.
-
Solution: Use a highly purified enzyme preparation. If you suspect a contaminating activity, further purification of the enzyme may be necessary.
-
-
Broad Substrate Specificity: Some enzymes, like certain lipases, can act on a range of ester bonds.[4]
-
Solution: Screen a panel of different enzymes to find one with higher specificity for your protecting group. For example, while some lipases are general, others like Candida antarctica lipase B (CAL-B) show high regioselectivity.[1] An esterase from Bacillus subtilis (BS2) has been shown to selectively cleave methyl and benzyl esters without affecting other functional groups.[4]
-
-
Section 2: Photolytic Deprotection
Photolabile protecting groups (PPGs) offer spatial and temporal control over deprotection, as the cleavage is initiated by light.[5][6] This method is advantageous as it typically proceeds under neutral conditions without the need for chemical reagents.[7]
Q1: My photolytic deprotection is resulting in low yields and the formation of byproducts. What could be the issue?
A1: Low yields and byproduct formation are common hurdles in photolytic deprotection.
dot graph TD { A[Start: Low Yield/Byproducts] --> B{Potential Cause}; B --> C[Incorrect Wavelength]; B --> D[Photodegradation of Product]; B --> E[Inner Filter Effect]; B --> F[Oxygen Quenching]; C --> G[Solution: Match Irradiation Wavelength to PPG's Absorption Maximum]; D --> H[Solution: Monitor Reaction Progress and Minimize Exposure Time]; E --> I[Solution: Use a More Dilute Solution or a Different Solvent]; F --> J[Solution: Degas the Solvent Prior to Irradiation]; }
Caption: Troubleshooting workflow for photolytic deprotection.
-
Potential Causes and Solutions:
-
Incorrect Wavelength: Each PPG has a specific wavelength at which it absorbs light most efficiently to initiate cleavage. Using a suboptimal wavelength can lead to inefficient deprotection or excitation of other parts of the molecule, causing side reactions.[8]
-
Photodegradation of the Deprotected Product: The released molecule itself might be sensitive to the irradiation wavelength and could be degrading upon prolonged exposure.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the irradiation as soon as the starting material is consumed.
-
-
Inner Filter Effect: At high concentrations, the starting material or the photoproducts can absorb the incident light, preventing it from reaching all the molecules in the solution. This is particularly problematic for PPGs that generate strongly absorbing byproducts, such as o-nitrosobenzaldehyde from o-nitrobenzyl PPGs.[6]
-
Solution: Perform the reaction in a more dilute solution. The choice of solvent can also play a role; ensure it is transparent at the irradiation wavelength.
-
-
Oxygen Quenching: The excited state of the PPG can be quenched by molecular oxygen, leading to the formation of reactive oxygen species and unwanted side reactions.
-
Solution: Degas the solvent by bubbling an inert gas like nitrogen or argon through it before and during the irradiation.
-
-
Q2: The photolytic cleavage is very slow. How can I accelerate the deprotection?
A2: Slow photolytic reactions can be a significant bottleneck.
-
Potential Causes and Solutions:
-
Low Quantum Yield: The intrinsic efficiency of the photochemical cleavage (quantum yield) for your specific PPG might be low.
-
Solution: While you cannot change the intrinsic quantum yield, you can sometimes influence it by changing the solvent. For some PPGs, the presence of water can enhance the reaction rate.[6] Alternatively, consider switching to a PPG with a higher reported quantum yield.
-
-
Insufficient Light Intensity: The rate of a photochemical reaction is directly proportional to the light intensity.
-
Solution: Use a more powerful lamp or move the reaction vessel closer to the light source. Ensure your reaction vessel is made of a material that is transparent at the desired wavelength (e.g., quartz for UV light).
-
-
Comparative Summary of Alternative Deprotection Methods
| Method | Advantages | Common Protecting Groups | Key Considerations |
| Enzymatic | High selectivity, mild conditions (pH, temp), environmentally friendly.[1][2] | Esters (e.g., acetate, pivaloate), some amides, phosphates. | Enzyme cost and stability, substrate solubility, potential for product inhibition.[3] |
| Photolytic | Spatial and temporal control, reagent-free cleavage, neutral conditions.[5][6][7] | o-Nitrobenzyl (ONB), coumarin-based, dinitrophenyl (DNP) ethers.[5][6] | Requires specialized equipment, potential for photodamage to the substrate, inner filter effects.[8] |
| Mild Acid | Can be more selective than strong acids, avoids harsh conditions. | tert-Butoxycarbonyl (Boc), tert-butyl esters/ethers, silyl ethers.[10][11] | Substrate must be stable to mild acid, requires careful control of stoichiometry and reaction time. |
| Mild Base | Useful for base-labile groups without resorting to strong hydroxides.[12] | 9-Fluorenylmethoxycarbonyl (Fmoc), acetyl (Ac), benzoyl (Bz).[10] | Potential for racemization at stereocenters alpha to carbonyl groups. |
| Hydrogenolysis | Very mild and clean, byproducts are typically gaseous or easily removed. | Benzyl (Bn) ethers/esters, benzyloxycarbonyl (Cbz).[10] | Incompatible with reducible functional groups (e.g., alkynes, alkenes), catalyst can be poisoned.[13] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Deprotection of a Benzyl Ester
This protocol is a general guideline for the deprotection of a benzyl ester using an esterase from Bacillus subtilis (BS2).[4]
-
Substrate Preparation: Dissolve the benzyl-protected substrate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or THF).
-
Reaction Setup: In a temperature-controlled vessel, add phosphate buffer (e.g., 50 mM, pH 7.5) and the substrate solution. The final concentration of the organic co-solvent should ideally be below 10% (v/v) to maintain enzyme stability.
-
Enzyme Addition: Add the BS2 esterase to the reaction mixture. The optimal enzyme loading should be determined empirically but a good starting point is 1-5% (w/w) relative to the substrate.
-
Reaction Monitoring: Stir the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture can be worked up by acidifying the solution to protonate the carboxylic acid product, followed by extraction with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the enzyme can be separated.
-
Purification: The organic extract is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by standard techniques such as column chromatography or recrystallization.
Protocol 2: General Procedure for Photolytic Deprotection of an o-Nitrobenzyl Ether
This protocol provides a general framework for the photolytic cleavage of an o-nitrobenzyl (ONB) ether.
-
Solvent and Substrate Preparation: Dissolve the ONB-protected substrate in a solvent that is transparent at the irradiation wavelength (e.g., acetonitrile, methanol, or dichloromethane). The concentration should be low enough to avoid inner filter effects (typically 1-10 mM).
-
Degassing: Degas the solution by bubbling a stream of nitrogen or argon through it for 15-30 minutes.
-
Irradiation: Place the solution in a quartz reaction vessel and irradiate with a UV lamp with an output centered around 350 nm. The reaction vessel should be positioned at a fixed distance from the lamp.
-
Reaction Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product, which will contain the deprotected alcohol and the o-nitrosobenzaldehyde byproduct, is then subjected to purification.
-
Purification: The crude material can be purified by column chromatography to separate the desired product from the byproduct and any unreacted starting material.
References
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Photolabile protecting group. In: Wikipedia. Accessed January 5, 2026. [Link]
-
Lin, W., Kuang, C., & Wang, L. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1481–1484. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
-
Pascual, E., Fariña, F., & Martín, M. V. (2004). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry, 69(17), 5787–5790. [Link]
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Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega, 9(3). [Link]
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Givens, R. S., & Rubina, M. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 1-20. [Link]
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Photolabile Protecting Groups: Structure and Reactivity. (2019). ResearchGate. [Link]
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Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed. [Link]
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Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. (2023). Synthical. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). National Institutes of Health. [Link]
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Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. (2023). ResearchGate. [Link]
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Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2013). Chemical Reviews. [Link]
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13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
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Deprotection Guide. (n.d.). Glen Research. [Link]
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Enzymatic Protecting Group Techniques. (2018). ResearchGate. [Link]
- Method and compositions for removing acid-labile protecting groups. (2014).
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11.3 Protecting groups. (n.d.). Fiveable. [Link]
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Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. (2016). ResearchGate. [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Watasen. [Link]
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Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. (2019). ResearchGate. [Link]
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Deprotection: Protective Group Removal. (n.d.). Peptide Port. [Link]
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Protection and Deprotection. (n.d.). CEM Corporation. [Link]
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Protecting Groups. (n.d.). Columbia University. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. [Link]
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THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). University of California, Irvine. [Link]
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Protection and deprotection. (n.d.). Willingdon College, Sangli. [Link]
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Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. (2008). The Journal of Organic Chemistry. [Link]
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Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
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Protecting group. In: Wikipedia. Accessed January 5, 2026. [Link]
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Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. (2023). PubMed. [Link]
-
Avoid Protecting Groups. (2019). ACS Books. [Link]
-
Restriction Enzyme Troubleshooting Guide. (n.d.). New England Biolabs. [Link]
-
Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates. (2015). National Institutes of Health. [Link]
-
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. (2021). ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Sulfenylation: N-(Phenylthio)phthalimide vs. Diphenyl Disulfide
In the landscape of modern organic synthesis, the introduction of sulfur-containing functional groups is a cornerstone of molecular design, particularly in the development of pharmaceuticals and agrochemicals. The phenylthio moiety (PhS-), a versatile functional group, can be readily transformed into other sulfur-based functionalities, making it a valuable synthetic intermediate. The strategic selection of a sulfenylating agent—the source of the electrophilic sulfur—is paramount to the success of a synthetic campaign. This guide provides an in-depth, objective comparison between two of the most prominent phenylthio donors: the classic, cost-effective Diphenyl Disulfide (Ph₂S₂) and the highly reactive, modern reagent, N-(Phenylthio)phthalimide (N-PTP).
This analysis moves beyond a simple cataloging of features to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select the optimal reagent for their specific synthetic challenges.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of each reagent is essential for its effective application in the laboratory.
| Property | This compound (N-PTP) | Diphenyl Disulfide (Ph₂S₂) |
| Structure | C₁₄H₉NO₂S | (C₆H₅S)₂ |
| Molecular Weight | 255.29 g/mol [1][2] | 218.34 g/mol [3][4] |
| Appearance | White to off-white crystalline solid[1] | Colorless to off-white crystalline solid[3][5] |
| Melting Point | 160-163 °C[1] | 58-60 °C[3][4] |
| Stability | Stable under normal conditions[6] | Stable, but incompatible with strong oxidizing agents and bases[3][4] |
| Odor | Generally odorless | Disagreeable sulfurous odor, often due to thiophenol impurities[5][7] |
| Solubility | Soluble in many organic solvents[6] | Soluble in xylene, diethyl ether, benzene; insoluble in water[3][4] |
The Core Distinction: Reactivity and Mechanism
The fundamental difference between N-PTP and Ph₂S₂ lies in the nature of their respective sulfur-leaving group bonds. This dictates their electrophilicity and, consequently, the reaction conditions required to effect sulfenylation.
This compound (N-PTP) is an intrinsically more powerful electrophilic sulfenylating agent. The nitrogen-sulfur (N-S) bond is highly polarized and weakened by the two electron-withdrawing carbonyl groups of the phthalimide moiety. This makes the phthalimide anion an excellent leaving group, facilitating the transfer of the phenylthio cation equivalent ("PhS⁺") to a wide range of nucleophiles under remarkably mild conditions.[8][9]
Diphenyl Disulfide (Ph₂S₂) , in contrast, possesses a non-polar and relatively strong sulfur-sulfur (S-S) bond. As such, it is a significantly less reactive electrophile. For Ph₂S₂ to act as a sulfenylating agent, the nucleophile must be sufficiently potent to cleave the S-S bond. This typically necessitates the use of strong bases (e.g., LDA, NaH) to pre-form highly reactive nucleophiles like enolates.[5] Alternatively, Ph₂S₂ can be reduced by reagents like sodium borohydride to generate the potent nucleophile, sodium thiophenolate (NaSPh), for use in different types of substitution reactions.[5]
The mechanistic divergence is visualized below.
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A Senior Application Scientist's Guide to Electrophilic Sulfenylation: A Comparative Analysis of Alternatives to N-(Phenylthio)phthalimide
For the modern synthetic chemist, the introduction of a sulfenyl group (SR) is a cornerstone transformation, unlocking access to a vast array of pharmaceuticals, agrochemicals, and functional materials. For years, N-(Phenylthio)phthalimide (N-PTP) has been a reliable, bench-stable reagent for electrophilic sulfenylation. Its crystalline nature and ease of handling have made it a go-to choice in many laboratories. However, the drive for greater efficiency, atom economy, and novel reactivity has spurred the development and application of a diverse toolkit of alternative reagents.
This guide provides a comparative analysis of key alternatives to N-PTP, moving beyond a simple list to explore the mechanistic nuances and practical considerations that guide reagent selection in a research and development setting. We will delve into the causality behind experimental choices, supported by data from peer-reviewed literature, to equip you with the insights needed to optimize your next sulfenylation reaction.
The Benchmark: Understanding this compound (N-PTP)
N-PTP and its close relatives, N-(sulfenyl)succinimides, function by delivering an electrophilic sulfur atom ("RS+") to a nucleophile.[1][2] The N-S bond is polarized, making the sulfur atom susceptible to attack. The phthalimide anion is a relatively stable leaving group, driving the reaction forward.
The primary advantages of N-PTP are its high reactivity, solid-state stability, and commercial availability.[3][4] It is generally more reactive than disulfides but less aggressive and easier to handle than sulfenyl halides. However, a significant drawback is its poor atom economy; the phthalimide leaving group, with a molecular weight of 146.1 g/mol , constitutes a large portion of the reagent's mass and becomes a stoichiometric byproduct.
Caption: Decision workflow for selecting an electrophilic sulfenylation reagent.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, here are representative protocols for the 3-sulfenylation of indole, a common transformation in medicinal chemistry.
Protocol 1: Sulfenylation of Indole with this compound
This protocol is adapted from procedures where N-PTP is used for the sulfenylation of electron-rich heterocycles. [1][5]
-
1. Reagent Preparation: To a solution of indole (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or THF, 5 mL) in a round-bottom flask is added this compound (1.1 mmol, 1.1 equiv).
-
2. Reaction Initiation: If uncatalyzed, the reaction is stirred at room temperature. For less reactive substrates, a Lewis acid catalyst (e.g., MgBr₂, 0.5 mol%) can be added. [1]* 3. Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until consumption of the starting indole is observed.
-
4. Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 3-(phenylthio)indole product. The phthalimide byproduct will also be isolated.
-
Rationale: This method is straightforward and leverages the inherent reactivity of N-PTP. The use of a slight excess of the sulfenylating agent ensures complete conversion of the limiting indole. The primary challenge is the chromatographic separation of the product from the phthalimide byproduct.
Protocol 2: Sulfenylation of Indole using Sodium Sulfinate and Hydroiodic Acid
This modern, catalyst-free protocol generates the electrophilic sulfur species in situ, avoiding the handling of potent sulfenylating agents. It is adapted from Wu and co-workers. [6][7]
-
1. Reagent Preparation: In a 10 mL tube, indole (0.5 mmol, 1.0 equiv) and sodium benzenesulfinate (0.6 mmol, 1.2 equiv) are dissolved in acetonitrile (2.0 mL).
-
2. Reaction Initiation: Hydroiodic acid (HI, 57 wt. % in H₂O, 1.0 mmol, 2.0 equiv) is added dropwise to the stirred solution at room temperature. The mixture may change color.
-
3. Monitoring: The reaction is stirred at room temperature for the recommended time (typically short, e.g., 10-30 minutes) and monitored by TLC.
-
4. Work-up: The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ to remove any residual iodine, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
5. Purification: The crude product is purified by silica gel column chromatography to yield pure 3-(phenylthio)indole.
-
Rationale: This protocol represents a significant advance in practicality and safety. The true electrophile (likely PhS-I) is generated in situ from inexpensive and stable precursors. [6]This method avoids a stoichiometric organosulfur reagent and the associated byproducts like phthalimide, simplifying purification and improving the overall process mass intensity.
Conclusion and Future Outlook
While this compound remains a valuable and effective reagent, it is no longer the only option for the discerning chemist. The modern toolkit for electrophilic sulfenylation is diverse, offering tailored solutions that prioritize atom economy, catalytic efficiency, and novel reactivity.
-
For green and atom-economical processes, thiosulfonates are an outstanding choice.
-
For reactions requiring extreme reactivity , sulfenyl halides remain necessary, albeit with significant handling challenges.
-
For cost-effective, large-scale syntheses where activation is feasible, diphenyl disulfide is a viable contender.
-
For cutting-edge, catalyst-controlled transformations, novel reagents like N-sulfenylsulfonamides pave the way for unprecedented efficiency and selectivity.
The evolution of this field underscores a fundamental principle of modern synthesis: the ideal reagent is not just one that works, but one that is chosen through a logical, data-driven process that considers the specific goals of the project, from bench-scale discovery to process development.
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Zheng, J., et al. (2022). 1,n-Thiosulfonylation using thiosulfonates as dual functional reagents. Frontiers in Chemistry.
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Redd, R., et al. (2020). Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting. Nature Chemistry.
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Li, Z-Q., et al. (2022). Electrophilic Sulfur Reagent Design Enables Directed syn-Carbosulfenylation of Unactivated Alkenes. J. Am. Chem. Soc.
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Hosseinian, A., et al. (2019). Direct C–H bond sulfenylation of (Het)arenes using sulfonyl hydrazides as thiol surrogate: a review. Phosphorus, Sulfur, and Silicon and the Related Elements.
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Engle, K. M., et al. (2022). Electrophilic Sulfur Reagent Design Enables Directed syn- Carbosulfenylation of Unactivated Alkenes. Scripps Research.
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Wang, Y., et al. (2023). Atom- and step-economic 1,3-thiosulfonylation of activated allenes with thiosulfonates to access vinyl sulfones/sulfides. Chemical Communications.
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Chen, Z., et al. (2021). Enantioselective Copper-Catalyzed Electrophilic Sulfenylation of Cyclic Imino Esters. Organic Letters.
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Paritala, H., et al. (2021). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Redox Biology.
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ResearchGate. (2019). t-BuOLi promoted regioselective N-thiolation of indoles with N-arylthio phthalimide.
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Wu, J., et al. (2018). Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. Synfacts.
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Sun, P., et al. (2018). Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. ChemistrySelect.
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ChemicalBook. (2024). BENZENETHIOSULFONIC ACID S-PHENYL ESTER.
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ChemicalBook. (2024). DIPHENYL DISULFIDE.
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Sigma-Aldrich. S-Phenyl benzenethiosulfonate 99%.
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Smith, A., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide. Organic Process Research & Development.
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ResearchGate. (2017). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids.
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Harpp, D. N., & Mullins, D. (1987). Organic sulfur chemistry. 20. Reaction of amines with thiophthalimides. Anomalous formation of a thiooxamide. The Journal of Organic Chemistry.
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Toronto Research Chemicals. S-Phenyl Benzenethiosulfonate.
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Beedle, A.E.M., et al. (2016). Protein S-sulfenylation is a fleeting molecular switch that regulates non-enzymatic oxidative folding. Nature Communications.
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Quora. (2018). How do we compare the tendency for electrophilic substitution among different organic species?
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Johnston, C. P., & Smith, M. D. (2020). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition.
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J&K Scientific. This compound, 98%.
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A Comparative Guide to the Spectroscopic Characterization of N-(Phenylthio)phthalimide by NMR and FT-IR
For researchers, scientists, and professionals in drug development and organic synthesis, the unambiguous structural confirmation of reagents and intermediates is paramount. N-(Phenylthio)phthalimide (C₁₄H₉NO₂S) is a vital reagent, frequently employed as a mild and efficient electrophilic sulfenylating agent for the formation of C-S bonds in various organic transformations.[1][2] Its utility in creating complex sulfur-containing molecules, which are significant in medicinal chemistry and materials science, necessitates rigorous quality control and structural verification.[1][3][4]
This guide provides an in-depth technical comparison of two primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—for the characterization of this compound. We will delve into the causality behind experimental choices, present validated data, and compare these methods against other analytical alternatives, offering a holistic view for robust compound verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
Expertise in Action: Why NMR is the Gold Standard
For a molecule like this compound, NMR is not just about confirmation; it's about definitive proof of structure. It allows us to "see" the distinct electronic environments of the two aromatic rings—the phthalimide moiety and the phenylthio group—and confirm the crucial N-S bond. Any isomeric impurities or starting materials would be immediately evident from unexpected signals or altered integration values.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides a map of all the proton environments in the molecule. For this compound, the nine aromatic protons are categorized into two systems.
-
Phthalimide Protons (AA'BB' System): The four protons on the phthalimide's benzene ring are chemically equivalent in pairs due to the molecule's symmetry. They typically appear as two distinct multiplets in the downfield region (approx. 7.8-8.0 ppm), characteristic of aromatic protons adjacent to an electron-withdrawing carbonyl group.
-
Phenylthio Protons: The five protons on the phenyl ring attached to the sulfur atom are less deshielded than the phthalimide protons. They will appear as a series of multiplets further upfield (approx. 7.3-7.6 ppm).
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phthalimide Aromatic C-H | ~ 7.85 - 7.95 | Multiplet | 2H |
| Phthalimide Aromatic C-H | ~ 7.70 - 7.80 | Multiplet | 2H |
| Phenylthio Aromatic C-H | ~ 7.40 - 7.60 | Multiplet | 5H |
Note: Data is compiled from typical values for similar structures and publicly available spectral data.[5]
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. This is particularly useful for identifying quaternary carbons and the carbonyl carbons of the imide group.
-
Carbonyl Carbons: The most downfield signals, typically around 167 ppm, are characteristic of the imide C=O groups.[6][7][8]
-
Aromatic Carbons: The spectrum will show a series of signals in the 120-140 ppm range corresponding to the 12 aromatic carbons. The carbons directly attached to nitrogen and sulfur (ipso-carbons) will have distinct chemical shifts.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Imide Carbonyl (C=O) | ~ 167.1 |
| Phenylthio (ipso-C) | ~ 135.5 |
| Aromatic C-H | ~ 134.5 |
| Phthalimide (quat-C) | ~ 131.8 |
| Aromatic C-H | ~ 129.3 |
| Aromatic C-H | ~ 128.8 |
| Aromatic C-H | ~ 126.5 |
| Phthalimide Aromatic C-H | ~ 123.7 |
Note: Data is compiled from typical values for similar structures and publicly available spectral data.[5]
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) which serves as the internal standard for referencing the chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition: Load standard acquisition parameters for ¹H and ¹³C NMR on a 400 MHz (or higher) spectrometer. Ensure proper tuning and shimming of the instrument to achieve high resolution.
-
Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal, followed by phase correction and baseline correction to obtain the final spectrum.
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise in Action: Why FT-IR is a Crucial First Pass
While NMR provides the skeletal blueprint, FT-IR offers a quick and reliable fingerprint of the molecule. For this compound, the most telling signals are the strong, sharp absorptions of the imide carbonyl groups. The presence of these bands, coupled with the absence of an N-H stretch (which would be present in the phthalimide starting material), provides immediate and compelling evidence of a successful N-substitution reaction. This makes FT-IR an excellent tool for reaction monitoring and initial purity assessment.
FT-IR Spectral Analysis
The key diagnostic bands for this compound are found in the functional group region (4000-1500 cm⁻¹).
-
Aromatic C-H Stretch: A series of weak to medium bands just above 3000 cm⁻¹.
-
Imide C=O Stretch: Two very strong and sharp absorption bands are characteristic of the cyclic imide. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.
-
Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Typically found in the 1300-1000 cm⁻¹ region.
-
C-S Stretch: A weak absorption band, often difficult to assign definitively, in the 800-600 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~ 3100 - 3050 | Medium-Weak |
| Asymmetric Imide C=O Stretch | ~ 1775 - 1760 | Strong |
| Symmetric Imide C=O Stretch | ~ 1720 - 1700 | Very Strong |
| Aromatic C=C Stretch | ~ 1610 - 1580 | Medium |
| Imide C-N Stretch | ~ 1380 - 1360 | Strong |
| Aromatic C-H Out-of-Plane Bend | ~ 750 - 700 | Strong |
Note: Data is compiled from standard infrared correlation tables and published spectra.[5][9][10]
Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)
The Attenuated Total Reflectance (ATR) method is ideal for solid samples, requiring minimal preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Workflow for FT-IR spectroscopic analysis using ATR.
Comparative Analysis: NMR vs. FT-IR and Other Alternatives
The choice of analytical technique depends on the specific question being asked. For this compound, NMR and FT-IR are complementary, not competitive.
Table 4: Comparison of NMR and FT-IR for Characterization
| Feature | NMR Spectroscopy | FT-IR Spectroscopy |
| Information Provided | Detailed atomic connectivity, electronic environment, stereochemistry, quantitative analysis. | Presence/absence of functional groups. |
| Strengths | Unambiguous structure elucidation, can distinguish between isomers. | Rapid, low cost, easy sample preparation (ATR), good for reaction monitoring. |
| Limitations | Requires more sample, more expensive, slower acquisition, requires soluble sample. | Less specific, provides no connectivity data, difficult to interpret complex mixtures. |
| Primary Use Case | Definitive structural confirmation of the final, purified product. | Quick verification of synthesis, functional group check, initial purity screen. |
Alternative and Complementary Techniques
While NMR and FT-IR are the workhorses of characterization, a multi-technique approach provides the most robust validation.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 255.0354 (for the exact mass), confirming the molecular formula C₁₄H₉NO₂S.[5]
-
X-Ray Crystallography: Provides the absolute, unambiguous 3D structure of the molecule in the solid state, including bond lengths and angles. Studies have confirmed the non-planar structure of this compound, with a significant dihedral angle between the phthalimide and phenyl rings.[9]
-
Elemental Analysis: This technique provides the percentage composition of C, H, N, and S in the sample. The experimental values must match the theoretical percentages calculated from the molecular formula, serving as a fundamental check of purity.
Caption: Decision matrix for selecting characterization techniques.
Conclusion
The spectroscopic characterization of this compound is most effectively and comprehensively achieved through the synergistic use of NMR and FT-IR spectroscopy. FT-IR provides a rapid and conclusive fingerprint of the key imide functional groups, confirming the success of the synthetic transformation. Subsequently, ¹H and ¹³C NMR spectroscopy deliver an unambiguous, high-resolution map of the molecular framework, verifying the precise atomic connectivity and purity of the compound. When supplemented with mass spectrometry for molecular weight confirmation, these techniques form a self-validating system that ensures the identity and quality of this critical sulfenylating reagent, underpinning the integrity of subsequent research and development efforts.
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A Comparative Guide to the Formation Mechanism of N-Phenylphthalimide: A Computational and Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylphthalimide and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as crucial building blocks for novel therapeutics and functional materials. The synthesis of these imides, typically through the condensation of phthalic anhydride with aniline, is a fundamental reaction. However, the underlying mechanism, particularly the subtle interplay of catalysts and intermediates, has been a subject of detailed investigation. This guide provides an in-depth technical comparison of the proposed mechanisms for N-phenylphthalimide formation, grounded in computational and theoretical studies. By understanding the causality behind the reaction pathways, researchers can optimize synthetic protocols and design novel derivatives with enhanced efficacy.
The Two-Step Mechanism: A Consensus View
The formation of N-phenylphthalimide is generally understood to proceed via a two-step addition-elimination mechanism. The initial step involves the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of phthalic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening to yield the stable intermediate, phthalanilic acid. The second, and often rate-determining, step is the intramolecular cyclization of phthalanilic acid, accompanied by the elimination of a water molecule to form the final imide product.[1]
While this general pathway is widely accepted, the specific roles of catalysts and the precise nature of the transition states have been elucidated primarily through computational studies.
Acetic Acid Catalysis: A Detailed Computational Analysis
A pivotal computational study has shed significant light on the role of acetic acid in catalyzing the cyclization of phthalanilic acid to N-phenylphthalimide.[1][2][3][4] This research, employing second-order Møller-Plesset perturbation (MP2) theory, provides a detailed energetic and geometric description of the reaction pathway.
The Catalytic Cycle: A Dual Proton-Transfer Affair
The computational results reveal that a single molecule of acetic acid plays a crucial dual role as both a proton donor and a proton acceptor, facilitating a concerted bond reorganization process.[1][2][4] This bifunctional catalysis significantly lowers the activation energy barriers for both the cyclization and dehydration steps.
The mechanism can be broken down into two key stages:
-
Formation of the Tetrahedral Intermediate: The process begins with the intramolecular nucleophilic attack of the amide nitrogen of phthalanilic acid on the carboxylic acid carbon. The acetic acid molecule facilitates this by creating a cyclic hydrogen-bonded pre-reaction complex.[3] Through a transition state (TS1), a gem-diol tetrahedral intermediate is formed.[1][2][3][4] The acetic acid molecule actively participates in this step by mediating a double proton transfer.[3]
-
Dehydration of the Intermediate: The subsequent dehydration of the tetrahedral intermediate is the rate-determining step of the overall reaction.[1][2][3][4] Again, the acetic acid molecule is intimately involved, acting as a proton shuttle to facilitate the removal of a water molecule through a second transition state (TS2).[3]
Energetics of the Catalyzed Pathway
Computational studies provide quantitative data on the energy profile of the acetic acid-catalyzed reaction. This allows for a direct comparison of the activation barriers for each step.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Step 1: Cyclization (TS1) | MP2/6-31G(d) | 19.5 | [3] |
| Step 2: Dehydration (TS2) | MP2/6-31G(d) | 21.8 | [3] |
Table 1: Calculated activation energies for the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid.
The higher activation energy for the second step (TS2) confirms that the dehydration of the tetrahedral intermediate is the rate-determining step of the reaction.[1][2][3][4]
The Uncatalyzed Pathway: A Theoretical Comparison
While the acetic acid-catalyzed mechanism is well-supported by computational evidence, it is instructive to consider the uncatalyzed pathway to fully appreciate the role of the catalyst. In the absence of a proton shuttle like acetic acid, the proton transfers required for both the formation and breakdown of the tetrahedral intermediate would have to proceed through highly strained, four-membered transition states.[3] This would result in significantly higher activation energy barriers, making the uncatalyzed reaction kinetically unfavorable under typical experimental conditions.
Although detailed comparative computational studies on the uncatalyzed reaction are not as readily available, it is a fundamental principle in organic chemistry that such proton transfers without a mediating species are energetically costly.
Direct Reaction of Phthalic Anhydride and Aniline
The synthesis of N-phenylphthalimide is often depicted as a direct reaction between phthalic anhydride and aniline. While this is the overall transformation, the reaction invariably proceeds through the phthalanilic acid intermediate. The initial nucleophilic attack of aniline on phthalic anhydride is typically rapid and reversible, leading to the formation of the amic acid. The subsequent, and slower, cyclization-dehydration of phthalanilic acid is the key step that is often facilitated by heat or acid catalysis.
Experimental Protocols: A Self-Validating System
The theoretical understanding of the reaction mechanism directly informs the experimental protocols for the synthesis of N-phenylphthalimide. The requirement for heat and often an acidic catalyst in synthetic procedures validates the computational findings that the cyclization-dehydration step has a significant activation barrier.
Protocol 1: Conventional Heating in Acetic Acid
This method leverages the catalytic properties of acetic acid as elucidated by computational studies.
Materials:
-
Phthalic anhydride
-
Aniline
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride in glacial acetic acid with gentle heating.
-
Add an equimolar amount of aniline to the solution.
-
Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water to precipitate the N-phenylphthalimide product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from ethanol or acetic acid for further purification.
The success of this protocol relies on acetic acid's ability to lower the activation energy of the rate-determining dehydration step, thus allowing the reaction to proceed at a reasonable rate at reflux temperatures.
Conclusion
Computational and theoretical studies have provided invaluable insights into the formation mechanism of N-phenylphthalimide. The detailed elucidation of the acetic acid-catalyzed pathway, highlighting the crucial role of the acid as a bifunctional catalyst, stands as a prime example of how theoretical chemistry can inform and rationalize experimental observations. The two-step mechanism, proceeding through a tetrahedral intermediate, with the dehydration step being rate-limiting, is now a well-established model. This understanding not only provides a solid foundation for optimizing existing synthetic methods but also paves the way for the rational design of new catalysts and reaction conditions for the synthesis of this important class of compounds.
References
A Senior Application Scientist's Guide to Product Validation: TLC and Melting Point Analysis
In the landscape of chemical synthesis and drug development, the rigorous confirmation of a target molecule's formation and its degree of purity are non-negotiable pillars of scientific validity. Among the arsenal of analytical techniques available, Thin-Layer Chromatography (TLC) and melting point analysis stand as foundational, accessible, and powerful tools. This guide provides an in-depth comparison of these techniques, grounded in experimental causality and best practices, to empower researchers in making informed decisions for product validation.
The "Why" Before the "How": The Imperative of Orthogonal Validation
Before delving into the specifics of each technique, it's crucial to understand the concept of orthogonal validation. Relying on a single analytical method can lead to a skewed or incomplete picture of your product's identity and purity. TLC and melting point analysis are excellent complementary techniques because they probe different physicochemical properties of a compound. TLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, a property largely dictated by polarity.[1][2] In contrast, melting point analysis assesses the purity of a crystalline solid based on the energy required to disrupt its crystal lattice structure.[3] By employing both, you create a more robust and trustworthy validation system.
Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool
TLC is a cornerstone of synthetic chemistry for its speed, simplicity, and versatility.[4][5] It serves as a qualitative method to monitor the progress of a reaction, assess the purity of a sample, and aid in the selection of an appropriate solvent system for purification by column chromatography.[4][5]
The Science Behind the Separation
TLC operates on the principle of chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the eluting solvent).[2][5] More polar compounds will have a stronger interaction with the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6][7] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further up the plate, exhibiting a higher Rf value.[6][7]
Experimental Protocol: A Step-by-Step Guide with Rationale
-
Plate Preparation:
-
Using a pencil (never ink, which can chromatograph), lightly draw a baseline about 1 cm from the bottom of the TLC plate.[2][8] This ensures the spotted samples are not submerged in the solvent reservoir.
-
Mark the lanes for your samples, including starting material, reaction mixture, and a "co-spot" of both.[9][10] The co-spot is critical for unambiguously determining if the starting material has been consumed.[9]
-
-
Sample Application (Spotting):
-
Dissolve a small amount of your samples in a volatile solvent.
-
Using a capillary tube or micropipette, carefully and concisely spot each sample onto its designated lane on the baseline.[2] Small, concentrated spots lead to better separation.
-
-
Chromatogram Development:
-
Place a small amount of the chosen mobile phase (eluent) into a developing chamber, ensuring the solvent level is below the baseline on the TLC plate.[2][11]
-
It is good practice to place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which promotes even solvent flow up the plate.[11]
-
Carefully place the TLC plate into the chamber and cover it. Allow the solvent to ascend the plate via capillary action.[2]
-
-
Visualization:
-
Visualize the separated spots. Common methods include:
Interpreting the Results: What Your TLC Plate is Telling You
-
Reaction Progress: As a reaction proceeds, the spot corresponding to the starting material should diminish in intensity while a new spot for the product appears.[1][13] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1][6]
-
Purity Assessment: A pure compound should ideally appear as a single spot.[9] The presence of multiple spots indicates the presence of impurities.[9]
Melting Point Analysis: A Classic Technique for Purity Determination
Melting point analysis is a fundamental technique for characterizing crystalline solids.[3] A pure crystalline compound typically has a sharp and characteristic melting point range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[3][14] This phenomenon, known as melting point depression, is a colligative property.[15]
The Thermodynamic Basis of Melting Point Depression
The introduction of an impurity into a crystal lattice weakens the intermolecular forces holding the solid together.[15] Less energy is then required to overcome these forces and transition the substance from a solid to a liquid, resulting in a lower melting point.[15] The melting process also occurs over a wider temperature range because the impurities are not uniformly distributed throughout the crystal, creating regions with varying melting points.[14][15]
Experimental Protocol: Ensuring Accuracy and Precision
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in a melting point apparatus.[3]
-
For an unknown compound, a rapid initial determination can be performed to find an approximate melting point.[3]
-
For accurate determination, heat the sample slowly (approximately 1-2°C per minute) near the expected melting point.[3][18]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[17]
-
Mixed Melting Point: A Powerful Tool for Identification
The mixed melting point technique is a simple yet elegant method to confirm the identity of a compound.[15][19] In this procedure, the unknown sample is mixed in a 1:1 ratio with a known, authentic sample of the suspected compound.[20]
-
If the compounds are identical , the melting point of the mixture will be sharp and unchanged from that of the pure known sample.[15][19]
-
If the compounds are different , the known sample will act as an impurity, causing a depression and broadening of the melting point of the mixture.[15][19]
Head-to-Head Comparison: TLC vs. Melting Point Analysis
| Feature | Thin-Layer Chromatography (TLC) | Melting Point Analysis |
| Principle | Separation based on polarity and differential partitioning.[1][2] | Disruption of crystal lattice energy by impurities.[3] |
| Information Provided | Reaction progress, number of components, relative polarity.[4][5][13] | Purity of a crystalline solid, confirmation of identity.[3][15] |
| Sample Type | Solids and liquids.[21] | Crystalline solids only. |
| Sensitivity | Can detect trace impurities. | Less sensitive to very small amounts of impurities.[16] |
| Speed | Fast (minutes).[9] | Slower (requires careful heating).[22] |
| Cost | Low. | Low. |
| Limitations | Qualitative, Rf values can be variable.[5] | Not suitable for amorphous solids or compounds that decompose on heating.[23] |
Synergistic Application: A Validated Workflow
For robust product validation, TLC and melting point analysis should be used in concert. A typical workflow would be:
-
Once the reaction is complete, purify the product (e.g., by column chromatography, using a solvent system optimized by TLC).
-
Assess the purity of the isolated product using TLC. A single spot suggests a high degree of purity.[9]
-
For a crystalline solid product, perform a melting point analysis. A sharp melting point range close to the literature value provides strong evidence of purity.[3]
-
To definitively confirm the identity of the product, perform a mixed melting point analysis with an authentic standard.[15][19]
Regulatory Context and Authoritative Standards
In the pharmaceutical industry, the control of impurities is strictly regulated. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A, provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[24][25][26] Similarly, pharmacopeias like the United States Pharmacopeia (USP) outline specific procedures for analytical techniques, including melting point determination (USP <741>).[23][27][28] Adherence to these standards is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.
Conclusion
TLC and melting point analysis are indispensable tools in the chemist's toolkit for validating product formation and purity. While TLC offers a rapid, qualitative snapshot of a reaction's progress and the complexity of a mixture, melting point analysis provides quantitative insight into the purity of a crystalline solid and a definitive means of identification through the mixed melting point technique. By understanding the principles, protocols, and limitations of each method and employing them in a complementary fashion, researchers can build a self-validating system that ensures the integrity of their scientific findings.
References
-
University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. Retrieved from [Link]
-
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Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
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Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
BYJU'S. (n.d.). Melting Point. Retrieved from [Link]
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Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]
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That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube. [Link]
-
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A Comparative Guide to Mechanistic Pathways in Catalytic Enantioselective Sulfenofunctionalization of Alkenes
For researchers and professionals in synthetic chemistry and drug development, the stereocontrolled introduction of sulfur-containing moieties into organic molecules represents a formidable challenge and a significant opportunity. Organosulfur compounds are not only prevalent in numerous natural products and pharmaceuticals but also serve as versatile synthetic intermediates.[1][2][3] Among the methodologies for their synthesis, the electrophilic sulfenofunctionalization of alkenes—the vicinal addition of a sulfenyl group and a nucleophile across a double bond—stands out as a powerful strategy. The development of catalytic and enantioselective variants has been a key focus, aiming to transform simple, achiral alkenes into complex, chiral sulfur-containing molecules with high efficiency and precision.
This guide provides an in-depth comparison of the mechanistic frameworks governing the most prevalent catalytic systems for enantioselective sulfenofunctionalization. We will move beyond mere procedural descriptions to dissect the causal relationships between catalyst structure, reaction kinetics, and stereochemical outcomes, supported by robust experimental and computational data.
The Central Mechanistic Paradigm: The Thiiranium Ion
Across the most successful catalytic strategies, a common mechanistic thread is the generation of a chiral, non-racemic thiiranium ion intermediate.[4][5] The overall transformation can be dissected into two key stages:
-
Enantiodetermining Step: A chiral catalyst facilitates the enantioselective transfer of an electrophilic sulfenyl group (RS+) to one of the two prochiral faces of the alkene, forming a configurationally stable, enantioenriched thiiranium ion.
-
Stereospecific Nucleophilic Ring-Opening: The strained three-membered thiiranium ring is intercepted by a nucleophile. This attack typically occurs in a stereospecific anti-fashion, leading to the final 1,2-difunctionalized product with a defined relative and absolute stereochemistry.[5][6]
The success of any catalytic system hinges on its ability to control the first step with high fidelity and ensure the configurational stability of the resulting thiiranium ion intermediate against potential racemization pathways.[3]
Comparative Analysis of Catalytic Systems
The practical application of this paradigm was significantly advanced by the advent of Lewis base catalysis.[4][5] We will focus our comparison on this well-studied system, particularly the contributions from the Denmark laboratories, which have provided extensive mechanistic elucidation through kinetic, spectroscopic, and computational studies.[1][2][7]
System 1: Chiral Lewis Base Catalysis with Selenophosphoramides
This system represents the state-of-the-art for the sulfenofunctionalization of unactivated alkenes. It employs a chiral selenophosphoramide catalyst, typically derived from 1,1′-binaphthyl-2,2′-diamine (BINAM), in conjunction with an achiral sulfenylating agent (e.g., N-(phenylsulfenyl)phthalimide, NSPP) and a Brønsted acid cocatalyst.[3][8]
Kinetic, spectroscopic, and computational studies support the catalytic cycle depicted below.[1][2][9] The cycle begins with the activation of the sulfenylating agent by the Lewis base catalyst, mediated by a Brønsted acid. This forms the catalytically active species, a cationic donor-acceptor complex, which has been identified as the catalyst's resting state.[2][9] The subsequent transfer of the sulfenyl group to the alkene is the turnover-limiting and stereodetermining step.[1][9]
Caption: General catalytic cycle for Lewis base-catalyzed sulfenofunctionalization.
-
Kinetic Studies: Rigorous kinetic analysis of the sulfenoetherification reaction revealed that the reaction is first-order in the alkene and the catalyst complex, and zero-order in the nucleophile.[1] This provides strong evidence that the nucleophile is not involved in the rate-determining step. The turnover-limiting step is the transfer of the sulfenyl group from the activated catalyst complex to the alkene.[1][2]
-
Spectroscopic Identification: The catalytically active species, the sulfenylated selenophosphoramide [(R₂N)₃P=Se–SPh]⁺X⁻, has been successfully identified through solution spectroscopy (³¹P NMR).[2] Furthermore, putative thiiranium ion intermediates have also been observed spectroscopically at low temperatures, confirming their role in the reaction pathway.[2]
-
Influence of Catalyst and Reagent Structure: The enantioselectivity is highly sensitive to the steric and electronic properties of both the catalyst and the sulfenylating agent.
-
Catalyst: The exocyclic amine substituents on the BINAM-derived phosphoramide framework play a crucial role in defining the chiral pocket. Modifying these groups can dramatically impact enantioselectivity, highlighting the importance of a well-defined steric environment during the sulfenyl transfer.[9]
-
Sulfenylating Agent: While electronic modulation of the arylsulfenyl group has little effect on rate or selectivity, increasing its steric bulk has a significant positive impact on enantioselectivity.[2] This suggests that steric repulsion between the sulfenylating agent's aryl group and the alkene substituent in the transition state is a key factor in facial discrimination.
-
Computational studies (DFT) have been instrumental in formulating a stereochemical model that explains the observed enantioselectivity.[9] The model posits a transition state where the alkene approaches the Se-S bond of the activated catalyst complex. The facial selectivity arises from minimizing steric clashes between the substituents on the alkene and the chiral scaffold of the catalyst.
Caption: A simplified model of the stereodetermining transition state.
Performance Comparison: Substrate Scope and Selectivity
The robustness of the Lewis base-catalyzed system is evident in its broad substrate scope. However, performance is highly dependent on the alkene substitution pattern, a direct consequence of the mechanism.
| Alkene Substitution Pattern | Typical Enantioselectivity (er) | Mechanistic Rationale / Comments | Reference(s) |
| (E)-1,2-Disubstituted | Excellent (e.g., 96:4 to >98:2) | These substrates are generally the most selective. The substituents provide clear steric differentiation, allowing for effective facial discrimination by the chiral catalyst in the transition state. | [9][10] |
| Monosubstituted (Terminal) | Good to Excellent (e.g., 91:9 to 97:3) | Also highly effective. The single substituent provides a strong steric bias for the approaching catalyst complex. | [8][9] |
| (Z)-1,2-Disubstituted | Moderate to Good (e.g., 86:14 to 95:5) | Historically challenging due to steric congestion. Recent advances with optimized catalysts have significantly improved selectivity, demonstrating the tunability of the system. | [10][11][12] |
| Cyclic Alkenes | Good to High (e.g., 90:10 to 98:2) | The rigid conformation of cyclic alkenes can lead to highly selective transformations. | [10][11] |
| Trisubstituted | Poor to Moderate | The increased steric crowding around the double bond makes facial discrimination more difficult, often leading to lower enantioselectivities. | [9] |
Experimental Protocols for Mechanistic Investigation
To ensure trustworthiness and provide a self-validating framework, we detail a representative protocol for kinetic analysis, a cornerstone for elucidating the reaction mechanism.
Protocol: Kinetic Analysis via Reaction Progress Monitoring
Objective: To determine the order of the reaction with respect to the alkene, catalyst, and nucleophile.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the alkene, the chiral selenophosphoramide catalyst (2b ), the sulfenylating agent (N-(phenylsulfenyl)phthalimide, 1a ), the nucleophile (e.g., 4-methoxyphenol), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃).
-
Reaction Setup: In an NMR tube equipped with a septum and cooled to the desired reaction temperature (e.g., -40 °C), add the stock solutions of the alkene, nucleophile, and internal standard.
-
Initiation: At time t=0, add the pre-mixed stock solution of the catalyst and sulfenylating agent to the NMR tube.
-
Data Acquisition: Immediately place the NMR tube in the pre-cooled NMR spectrometer. Acquire ¹H NMR spectra at regular time intervals.
-
Analysis:
-
Integrate the signals of a characteristic proton of the starting material, the product, and the internal standard in each spectrum.
-
Plot the concentration of the starting material versus time.
-
Use the initial rates method or graphical analysis (e.g., plotting ln[alkene] vs. time for a pseudo-first-order condition) to determine the reaction order for each component by systematically varying its initial concentration while keeping others constant.
-
-
Interpretation: The derived rate law provides direct evidence for the composition of the rate-determining step. For this system, the rate law is typically found to be Rate = k[Catalyst][Alkene], confirming the proposed mechanism where nucleophile attack occurs after the slow step.[1]
Conclusion and Future Outlook
The mechanistic study of catalytic enantioselective sulfenofunctionalization reveals a highly nuanced interplay of Lewis base activation, steric interactions, and reaction kinetics. The development of chiral selenophosphoramide catalysts represents a triumph of mechanistically-driven reaction design. Through detailed kinetic, spectroscopic, and computational analysis, a clear picture emerges where the catalyst activates an achiral sulfur electrophile to facilitate a highly enantioselective sulfenyl group transfer to the alkene.[2][7] This enantiodetermining step forms a key thiiranium ion intermediate, which is then trapped stereospecifically.
While this guide has focused on the most deeply studied Lewis base systems, other promising strategies involving chiral Brønsted acids or bifunctional chalcogenide catalysts are emerging.[6][10] Future work will likely focus on expanding the substrate scope to traditionally difficult alkenes, developing catalysts for the transfer of a broader range of sulfenyl groups (e.g., alkylthio), and applying these powerful methods to the total synthesis of complex, biologically active molecules. The continued application of rigorous mechanistic investigation will undoubtedly be the guiding principle in these future advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
